Product packaging for Quebecol(Cat. No.:CAS No. 1360605-46-4)

Quebecol

Katalognummer: B12427567
CAS-Nummer: 1360605-46-4
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: YYZUHPNBYRRBOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Quebecol is a useful research compound. Its molecular formula is C24H26O7 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26O7 B12427567 Quebecol CAS No. 1360605-46-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1360605-46-4

Molekularformel

C24H26O7

Molekulargewicht

426.5 g/mol

IUPAC-Name

4-[3-hydroxy-1,1-bis(4-hydroxy-3-methoxyphenyl)propan-2-yl]-2-methoxyphenol

InChI

InChI=1S/C24H26O7/c1-29-21-10-14(4-7-18(21)26)17(13-25)24(15-5-8-19(27)22(11-15)30-2)16-6-9-20(28)23(12-16)31-3/h4-12,17,24-28H,13H2,1-3H3

InChI-Schlüssel

YYZUHPNBYRRBOR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C(CO)C(C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)O

Herkunft des Produkts

United States

Foundational & Exploratory

Quebecol: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quebecol, a novel polyphenolic compound, has emerged as a significant molecule of interest from a seemingly unlikely source: Canadian maple syrup.[1][2][3] This technical guide provides an in-depth overview of the discovery, isolation, and synthesis of this compound. It further details its promising anti-inflammatory and anti-cancer properties, supported by quantitative data and detailed experimental protocols. The guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound (2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol) is a unique phenolic compound that is not naturally present in maple sap. Instead, it is formed during the thermal processing of the sap into syrup.[1][2][4] Its discovery has opened new avenues for research into the potential health benefits of maple syrup beyond its use as a natural sweetener. Structurally, this compound shares some similarities with the synthetic estrogen modulator tamoxifen, which has spurred investigations into its potential as a therapeutic agent, particularly in oncology. This guide will provide a detailed exploration of the scientific journey from the identification of this compound to the elucidation of its biological activities.

Discovery and Isolation of this compound from Maple Syrup

This compound was first isolated from a butanol extract of Canadian maple syrup.[5] The isolation process involves a multi-step chromatographic approach to separate this specific polyphenol from the complex mixture of compounds present in the syrup.

Experimental Protocol: Isolation of this compound

This protocol outlines the general steps for the isolation of this compound from maple syrup, based on described methodologies.[1]

2.1.1. Materials and Reagents:

  • Canadian maple syrup (darkest grade preferable)

  • Butanol (BuOH)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Deionized water

  • XAD-16 resin

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

2.1.2. Procedure:

  • Solvent-Solvent Partitioning:

    • Dilute maple syrup with deionized water.

    • Perform a liquid-liquid extraction with ethyl acetate to remove less polar compounds.

    • Subsequently, perform a liquid-liquid extraction of the aqueous layer with butanol to obtain the butanol-soluble fraction (MS-BuOH), which is enriched with phenolic compounds including this compound.[5]

  • Adsorption Chromatography:

    • Subject the MS-BuOH extract to chromatography on an XAD-16 resin column.

    • Elute with a stepwise gradient of methanol in water to further fractionate the extract.

  • Silica Gel Column Chromatography:

    • Apply the this compound-containing fractions from the previous step to a silica gel column.

    • Elute with a gradient of increasing methanol in chloroform to separate compounds based on polarity.

  • Size Exclusion Chromatography:

    • Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase.

  • Preparative HPLC:

    • Perform final purification of this compound using a preparative HPLC system equipped with a C18 column.

    • Use a gradient of methanol and water as the mobile phase.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) and mass spectrometry (MS).[1]

Chemical Synthesis of this compound and its Derivatives

The low natural abundance of this compound in maple syrup necessitates chemical synthesis to obtain sufficient quantities for extensive biological evaluation. A total synthesis of this compound has been accomplished, with key steps involving a Wittig-like C-1 homologation and a double Suzuki-Miyaura cross-coupling reaction.[3][6]

Experimental Protocol: Total Synthesis of this compound

This protocol provides a general overview of the synthetic route to this compound.[6][7]

3.1.1. Key Steps:

  • Formation of a Dibromoalkene: This step involves the conversion of an α-ketoester precursor into a gem-dibromoalkene. This synthon is crucial for the subsequent cross-coupling reaction.[6]

  • Double Suzuki-Miyaura Cross-Coupling: The dibromoalkene is then subjected to a double Suzuki-Miyaura reaction with appropriately substituted arylboronic acids. This palladium-catalyzed cross-coupling reaction efficiently unites the three aromatic rings of the this compound scaffold onto a tetrasubstituted olefin precursor.[3][6]

  • Reduction and Deprotection: The resulting intermediate undergoes reduction of the ester functionality to an alcohol, followed by the removal of protecting groups from the phenolic hydroxyls to yield this compound.

Biological Activities of this compound

This compound has demonstrated significant potential as both an anti-inflammatory and an anti-cancer agent in various in vitro studies.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

4.1.1. Inhibition of Pro-inflammatory Mediators:

This compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. It also reduces the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8][9]

4.1.2. Experimental Protocol: Nitric Oxide Production Assay

This protocol describes the measurement of nitric oxide production by macrophages using the Griess reagent.

Materials and Reagents:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Cell culture medium (e.g., DMEM)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix equal volumes of the supernatant and Griess reagent (pre-mixed Part A and Part B) in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

4.1.3. Experimental Protocol: Cytokine Secretion Assay (ELISA)

This protocol outlines the quantification of IL-6 and TNF-α secretion using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials and Reagents:

  • RAW 264.7 macrophage cells

  • LPS

  • This compound

  • ELISA kits for mouse IL-6 and TNF-α

  • Cell culture medium

  • 96-well plates

Procedure:

  • Follow steps 1-3 from the Nitric Oxide Production Assay protocol.

  • After the 24-hour incubation with LPS and this compound, collect the cell culture supernatant.

  • Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions provided with the specific kits.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curves provided in the kits.

4.1.4. Inhibition of Cyclooxygenase (COX) Enzymes:

4.1.5. Experimental Protocol: COX Inhibitor Screening Assay

Materials and Reagents:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • Reaction buffer

  • Detection system (e.g., colorimetric or fluorometric probe)

  • 96-well plates

Procedure:

  • In a 96-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and various concentrations of this compound.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate for a specific time at a controlled temperature.

  • Stop the reaction and measure the product formation using a suitable detection method (e.g., measuring prostaglandin E2 levels by ELISA).

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Anti-cancer Activity

This compound and its synthetic derivatives have shown antiproliferative activity against various cancer cell lines.

4.2.1. Cell Proliferation Inhibition:

Studies have demonstrated that this compound can inhibit the proliferation of human breast (MCF-7), colon (HT-29), cervical (HeLa), and ovarian (SKOV-3) cancer cell lines.[10]

4.2.2. Experimental Protocol: Sulforhodamine B (SRB) Cell Proliferation Assay

This protocol details a common method for assessing cell proliferation.[6][11]

Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7)

  • This compound

  • Cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

  • Fix the cells by gently adding cold 10% TCA and incubating for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathway Modulation by this compound

This compound exerts its biological effects by interfering with key intracellular signaling cascades.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway in LPS-stimulated macrophages.[8] This is a critical mechanism for its anti-inflammatory effects, as NF-κB is a master regulator of pro-inflammatory gene expression. The inhibition of NF-κB activation likely occurs through the prevention of IκBα phosphorylation and subsequent degradation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cancer. This compound has been observed to inhibit the phosphorylation of key MAPK proteins, including p38, JNK, and ERK. This inhibition contributes to its anti-inflammatory and anti-cancer activities.

Data Presentation

The following tables summarize the available quantitative data on the antiproliferative activity of this compound and its derivatives.

Table 1: Antiproliferative Activity of this compound and its Derivatives against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compound (isolated) MCF-7104.2
This compound (synthesized) MCF-7103.2
Derivative 8c MCF-785.1
Derivative 8d MCF-778.7
Derivative 8f MCF-780.6

Data sourced from Li et al. (2013).[10]

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its study.

Quebecol_Isolation_Workflow MapleSyrup Maple Syrup SolventExtraction Solvent-Solvent Partitioning (Butanol) MapleSyrup->SolventExtraction Chromatography Chromatographic Separation (XAD-16, Silica Gel, Sephadex) SolventExtraction->Chromatography HPLC Preparative HPLC Chromatography->HPLC This compound Pure this compound HPLC->this compound Analysis Structure Elucidation (NMR, MS) This compound->Analysis

Figure 1. General workflow for the isolation and identification of this compound from maple syrup.

Quebecol_Anti_Inflammatory_Pathway cluster_LPS LPS Stimulation cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates JNK JNK TLR4->JNK activates ERK ERK TLR4->ERK activates IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits IkBa->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_nucleus->Cytokines induces transcription NO Nitric Oxide (NO) NFkB_nucleus->NO induces iNOS This compound This compound This compound->p38 inhibits phosphorylation This compound->JNK inhibits phosphorylation This compound->ERK inhibits phosphorylation This compound->IKK inhibits

Figure 2. Proposed mechanism of this compound's anti-inflammatory action via inhibition of NF-κB and MAPK signaling pathways.

Conclusion

This compound represents a fascinating example of a bioactive compound generated through food processing. Its discovery in maple syrup has unveiled a potential source of novel therapeutic agents. The established synthetic routes pave the way for the generation of this compound and its derivatives in quantities sufficient for comprehensive preclinical and clinical investigations. The demonstrated anti-inflammatory and anti-cancer activities, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, highlight this compound as a promising lead compound for drug development. Further research is warranted to explore its in vivo efficacy, safety profile, and full therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this intriguing molecule.

References

Physical and chemical properties of Quebecol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quebecol, a polyphenolic compound with the systematic name 2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol, is a unique natural product derivative formed during the thermal processing of maple sap into syrup.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its biological activities. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key processes and pathways are visualized using diagrams to facilitate understanding.

Physical and Chemical Properties

This compound is a solid at room temperature with a complex molecular architecture featuring three substituted phenyl rings attached to a propanol backbone.[1] Its structure contains both hydrophilic and hydrophobic regions, influencing its solubility and other physical properties.[1]

Tabulated Physical and Chemical Data
PropertyValueSource(s)
Molecular Formula C₂₄H₂₆O₇[2][3][4]
Molecular Weight 426.5 g/mol (PubChem), 426.46 g/mol (GSRS), 426.47 g/mol (ChemBK)[3][4]
Monoisotopic Mass 426.16785316 Da[3]
Appearance Solid[1]
Melting Point 187-189°C[1]
Boiling Point Decomposes above 300°C[1]
Density ~1.28 g/cm³ at 20°C[1]
Refractive Index 1.61 at the sodium D line[1]
Solubility in Water 0.38 g/L at 25°C[1]
Solubility in Ethanol 12.4 g/L at 25°C[1]
Solubility in Methanol 15.8 g/L at 25°C[1]
Solubility in Acetone 9.7 g/L at 25°C[1]
Solubility in Hexane 0.12 g/L at 25°C[1]
Octanol-Water Partition Coefficient (log P) 2.84 (calculated), 3.5 (XLogP3)[1][3]
pKa (phenolic OH) 9.8-10.2 (estimated)[1]
pKa (alcoholic OH) ~15.5 (estimated)[1]
UV-Vis Absorption Maxima (in Methanol) 278 nm (ε = 12,400 M⁻¹ cm⁻¹), 225 nm (ε = 18,700 M⁻¹ cm⁻¹)[1]
Hydrogen Bond Donor Count 4[3]
Hydrogen Bond Acceptor Count 7[3]
Rotatable Bond Count 9[3]
Topological Polar Surface Area 109 Ų[3]
Heavy Atom Count 31[3]
Complexity 504[3]
Spectral Data
  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 145.7, 144.9, 144.2 (phenolic C-O), 134.5, 133.8, 133.2 (aromatic quaternary C), 119.8, 115.6, 114.3, 113.9 (aromatic CH), 65.4 (CH₂OH), 55.7 (OCH₃), 52.3 (CHOH), and 45.1 (CH).[1]

  • Mass Spectrometry: Molecular ion peak at m/z 426.1678 [M]⁺ corresponding to C₂₄H₂₆O₇.[1]

Experimental Protocols

Isolation of this compound from Maple Syrup

This compound was first isolated from a butanol extract of Canadian maple syrup.[5] The isolation process involves a combination of chromatographic methods to separate the compound from the complex mixture of other components in the syrup.[6]

Total Synthesis of this compound

Multiple synthetic routes for this compound have been developed. One reported method involves a five-step process.[5] A convergent strategy reported in 2013 begins with the preparation of substituted aromatic building blocks from methyl gallate derivatives.[1] A key step in this synthesis is a double Friedel-Crafts alkylation reaction.[1] Another approach utilizes a retrosynthetic strategy with derivatives of guaiacol and mandelic acid as precursors, involving a double Suzuki coupling reaction.[7]

A detailed five-step synthesis is described as follows[5]:

  • Grignard Reaction: Reaction of 1-(benzyloxy)-4-bromo-2-methoxybenzene with 4-(benzyloxy)-3-methoxybenzaldehyde to produce (bis(4-(benzyloxy)-3-methoxyphenyl)methanol.[5]

  • Oxidation: Oxidation of the resulting alcohol to a ketone.

  • Reaction with Ethyl Bromoacetate: The ketone is reacted with ethyl bromoacetate in the presence of a base.

  • Reduction: The resulting ethyl ester is reduced to an alcohol using lithium aluminum hydride.[5]

  • Debenzylation: Removal of the benzyl protecting groups using Pd/C and ammonium formate to yield this compound.[5]

In Vitro Anti-inflammatory Assay

The anti-inflammatory potential of this compound can be assessed using an in vitro model with macrophages.[8]

  • Cell Culture: Human blood cells (macrophages) are cultured.[8]

  • Induction of Inflammation: The macrophages are exposed to bacterial toxins (lipopolysaccharide, LPS) to trigger an inflammatory response.[8]

  • Treatment: The culture medium is supplemented with this compound or its derivatives.[8]

  • Analysis: The inhibition of the inflammatory response is measured by quantifying the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, and by assessing the activation of the NF-κB transcription factor.[8][9]

In Vitro Antiproliferative Assay

The antiproliferative activity of this compound and its analogs has been evaluated against various cancer cell lines.[5][10]

  • Cell Lines: Human cancer cell lines such as cervix adenocarcinoma (HeLa), ovarian carcinoma (SKOV-3), colon carcinoma (HT-29), and breast adenocarcinoma (MCF-7) are used.[5][10]

  • Treatment: Cells are treated with varying concentrations of this compound or its analogs for a specified duration (e.g., 72 hours).[5]

  • Analysis: Cell proliferation is measured using a suitable assay, and the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined.[5][10]

Biological Activity and Signaling Pathways

This compound has demonstrated several biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects.[5][11] Its anti-inflammatory properties are linked to its ability to inhibit the NF-κB signaling pathway.[9][12][13]

Anti-inflammatory Mechanism of Action

In a macrophage model, this compound has been shown to inhibit the secretion of pro-inflammatory cytokines, including IL-6 and TNF-α.[9][14] This effect is likely mediated through the inhibition of the activation of the NF-κB transcription factor.[12][13][14]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release This compound This compound This compound->IKK Inhibition Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Proinflammatory_Cytokines Gene Transcription Quebecol_Synthesis_Workflow Start Starting Materials (e.g., Guaiacol, Mandelic Acid derivatives) Synthesis Multi-step Synthesis Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Quebecol_Analogs This compound & Analogs Purification->Quebecol_Analogs Anti_inflammatory Anti-inflammatory Assays (Macrophage Model) Quebecol_Analogs->Anti_inflammatory Antiproliferative Antiproliferative Assays (Cancer Cell Lines) Quebecol_Analogs->Antiproliferative Data_Analysis Data Analysis (IC50, Cytokine Levels) Anti_inflammatory->Data_Analysis Antiproliferative->Data_Analysis Results Biological Activity Profile Data_Analysis->Results

References

The Genesis of Quebecol: A Technical Guide to its Biosynthesis in Maple Syrup Production

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the formation of quebecol, a novel phenolic compound discovered in maple syrup. Not naturally present in maple sap, this compound is a unique product of the thermal processing involved in syrup production. This document provides a comprehensive overview of the current understanding of its biosynthesis, targeted at researchers, scientists, and professionals in drug development. We will explore the precursor molecules, proposed chemical transformations, and the experimental methodologies used to investigate this fascinating compound.

Introduction to this compound and its Significance

This compound (2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol) is a polyphenolic compound first isolated from Canadian maple syrup.[1][2][3] Its discovery has garnered significant interest due to its potential health benefits, including anti-inflammatory and anti-cancer properties.[4][5] Crucially, analyses have confirmed that this compound is absent in raw maple sap, indicating that it is synthesized during the intense heating process used to concentrate the sap into syrup.[1][2] This makes the study of its formation a compelling area of food chemistry and natural product synthesis.

The Chemical Landscape of Maple Sap: Precursors to this compound

The biosynthesis of this compound is intrinsically linked to the chemical composition of maple sap. The sap is a complex aqueous solution containing sugars, amino acids, organic acids, minerals, and a diverse array of phenolic compounds. These phenolics are the likely precursors to this compound.

Table 1: Key Chemical Constituents of Maple Sap Involved in this compound Formation

Constituent ClassSpecific ExamplesRole in this compound Biosynthesis
Sugars Sucrose, Glucose, FructosePrimary reactants in the Maillard reaction, creating a reactive environment for polyphenol transformation.
Amino Acids Various free amino acidsCo-reactants with sugars in the Maillard reaction, contributing to the formation of intermediates that may interact with polyphenols.
Polyphenols Lignans, Coumarins, Stilbenes, Phenolic Acids (e.g., Gallic Acid, Cinnamic Acid derivatives)Believed to be the foundational precursor molecules that undergo transformation and condensation reactions to form the this compound structure. Some evidence suggests lignin degradation products in the sap are key precursors.[6]

The Boiling Point: Proposed Biosynthetic Pathways

The transformation of maple sap into syrup involves prolonged boiling at approximately 104°C to achieve a sugar concentration of 66° Brix.[6] During this process, a cascade of chemical reactions occurs, with the Maillard reaction being central to the development of color, flavor, and, hypothetically, the formation of this compound.

The Maillard Reaction and its Interplay with Polyphenols

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars. While not directly producing this compound, it creates a complex chemical environment with numerous reactive intermediates. It is hypothesized that polyphenols present in the sap interact with these Maillard reaction intermediates, leading to the formation of novel compounds like this compound.

Maillard_Reaction_Influence cluster_sap Maple Sap Components cluster_process Maple Syrup Production (Heating) cluster_products Products Amino_Acids Amino Acids Maillard_Reaction Maillard Reaction Amino_Acids->Maillard_Reaction Reducing_Sugars Reducing Sugars (Glucose, Fructose) Reducing_Sugars->Maillard_Reaction Polyphenol_Transformation Polyphenol Transformation Maillard_Reaction->Polyphenol_Transformation influences Melanoidins Melanoidins (Color & Flavor) Maillard_Reaction->Melanoidins This compound This compound Polyphenol_Transformation->this compound Polyphenols Sap Polyphenols (Lignans, etc.) Polyphenols->Polyphenol_Transformation

Figure 1: Conceptual diagram illustrating the influence of the Maillard reaction on the transformation of sap polyphenols into this compound during maple syrup production.

A Hypothetical Formation Pathway Inspired by Chemical Synthesis

While the exact in-syrup reaction mechanism is unconfirmed, the successful total synthesis of this compound provides a plausible model for its formation. Researchers have synthesized this compound using derivatives of guaiacol and mandelic acid as starting materials.[6] This suggests that similar phenolic structures present in maple sap could undergo analogous condensation reactions during the heating process to form the characteristic tri-aryl propanol backbone of this compound.

Hypothetical_Quebecol_Formation cluster_precursors Hypothetical Precursors in Sap Guaiacol_Derivative Guaiacol-like Phenolic Unit Heat_Energy Heat (Syrup Production) Guaiacol_Derivative->Heat_Energy Mandelic_Acid_Derivative Mandelic Acid-like Phenolic Unit Mandelic_Acid_Derivative->Heat_Energy Quebecol_Structure This compound Heat_Energy->Quebecol_Structure Condensation Reactions

Figure 2: A simplified diagram illustrating a hypothetical formation pathway of this compound from precursor phenolic units during the heating process of maple syrup production.

Experimental Methodologies

The investigation of this compound's biosynthesis relies on a combination of analytical and synthetic chemistry techniques.

Isolation and Quantification of this compound and its Precursors

A critical step in studying this compound formation is the ability to isolate and quantify it from the complex matrix of maple syrup.

Table 2: Summary of Experimental Protocols for this compound Analysis

Experimental StepMethodologyKey Parameters
Extraction of Phenolic Compounds Solid-Phase Extraction (SPE)Use of Oasis HLB cartridges. Elution with methanol.
Identification and Quantification High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Mass Spectrometry (MS)Reverse-phase C18 column. Gradient elution with a mobile phase of methanol and acidified water. Detection at 280 nm for phenolic compounds.
Structural Elucidation Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)Used to confirm the chemical structure of isolated this compound.

A general workflow for the analysis of phenolic compounds, including this compound, from maple syrup is outlined below.

Experimental_Workflow Maple_Syrup_Sample Maple Syrup Sample Dilution Dilution with Water Maple_Syrup_Sample->Dilution SPE Solid-Phase Extraction (Oasis HLB Cartridge) Dilution->SPE Elution Elution with Methanol SPE->Elution Analysis HPLC-DAD/MS Analysis Elution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Structural_Confirmation NMR for Structural Confirmation (for isolated compounds) Analysis->Structural_Confirmation

Figure 3: A generalized experimental workflow for the extraction and analysis of this compound and other phenolic compounds from maple syrup.

Chemical Synthesis of this compound

The total synthesis of this compound has been instrumental in confirming its structure and enabling further biological studies. The synthetic route developed by researchers at Université Laval provides a blueprint for producing this compound and its analogs in a laboratory setting. A key step in this synthesis involves a double Suzuki coupling reaction of dibromoalkenes to assemble the three aromatic rings.[6]

Future Research Directions

While significant progress has been made in understanding the origins of this compound, several key questions remain:

  • Definitive Precursors: Identifying the specific polyphenol(s) in maple sap that serve as the primary precursors to this compound.

  • Reaction Mechanism: Elucidating the precise chemical reaction mechanism, including the role of Maillard reaction intermediates, that leads to the formation of this compound during the boiling process.

  • Quantitative Yields: Determining the quantitative conversion rates of precursors to this compound under different maple syrup production conditions (e.g., temperature, heating time, sap composition).

  • Impact of Production Practices: Investigating how variations in maple syrup production techniques (e.g., traditional open pan evaporation vs. reverse osmosis followed by evaporation) affect the yield of this compound.

Conclusion

The biosynthesis of this compound is a fascinating example of process-derived natural product formation. It is clear that this unique polyphenolic compound is not a natural constituent of maple sap but is rather a product of the complex chemical transformations that occur during the heat-intensive production of maple syrup. The Maillard reaction and the inherent phenolic composition of the sap are key factors in its formation. Further research focusing on the specific precursors and reaction pathways will not only enhance our understanding of the chemistry of maple syrup but also open avenues for optimizing the production of this potentially beneficial compound.

References

Quebecol: A Phenolic Powerhouse for Functional Foods

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to its Health-Promoting Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quebecol, a unique phenolic compound first identified in Canadian maple syrup, is emerging as a significant molecule in the realm of functional foods and nutraceuticals.[1][2] Formed during the thermal processing of maple sap, this polyphenol is not naturally present in the sap itself, highlighting a fascinating transformation of natural compounds into a potent bioactive molecule.[3][4] Structurally identified as 2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol, this compound and its derivatives are garnering increasing interest for their diverse health benefits, particularly their anti-inflammatory and anti-proliferative properties.[4][5][6][7] This technical guide provides an in-depth overview of the health benefits of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and experimental workflows.

Health Benefits and Biological Activities

This compound exhibits a range of biological activities that position it as a promising candidate for the development of functional food ingredients and therapeutic agents. Its primary health benefits are centered around its anti-inflammatory and anti-cancer properties.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] In vitro studies using macrophage models have shown that this compound can effectively suppress the inflammatory response triggered by bacterial toxins. This is achieved by blocking the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[9] Consequently, this compound inhibits the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8][9][10] Some derivatives of this compound have been found to be even more potent in suppressing inflammation.[6]

Anti-proliferative and Anti-cancer Activity

This compound and its synthetic analogs have shown promising anti-proliferative effects against various cancer cell lines.[5][11] Its structural similarity to the chemotherapy drug tamoxifen has prompted investigations into its potential as a cancer chemopreventive agent.[5] Studies have evaluated its efficacy against human cervix adenocarcinoma (HeLa), human ovarian carcinoma (SKOV-3), human colon carcinoma (HT-29), and human breast adenocarcinoma (MCF-7) cells.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the biological activities of this compound and its derivatives.

Table 1: Anti-proliferative Activity of this compound and its Analogs against MCF-7 Breast Cancer Cells

CompoundIC50 (μM)
This compound (isolated)103.2[5]
This compound (synthesized)104.2[12]
Analog 8c85.1[5]
Analog 8d78.7[5]
Analog 8f80.6[5]

Table 2: Inhibition of MMP-9 Activity by this compound

This compound Concentration (μM)Inhibition of MMP-9 Activity (%)
25042[13]
50092.6[13]

Table 3: Effect of this compound on Osteoblast Mineralization

This compound Concentration (μg/mL)Fold Increase in Mineralization
100 (234 μM)2.4[14]

Table 4: In Vitro Hepatic Metabolism of this compound

ParameterValue
Michaelis-Menten constant (KM)5.1 µM[15]
Intrinsic clearance (Clint,u)0.038 ± 0.001 mL/min/mg[15]
Maximum velocity (Vmax)0.22 ± 0.01 µmol/min/mg[15]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

NF-κB Activation Assay in Macrophages

This protocol describes an image-based method to measure the activation and nuclear translocation of NF-κB in macrophages.

Cell Culture and Treatment:

  • RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with varying concentrations of this compound for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL.

Immunofluorescence Staining:

  • After the desired incubation time, cells are fixed with 4% paraformaldehyde.

  • Cells are permeabilized with 0.1% Triton X-100 in PBS.

  • Non-specific binding is blocked with 1% BSA in PBS.

  • Cells are incubated with a primary antibody against the p65 subunit of NF-κB.

  • After washing, cells are incubated with a fluorescently labeled secondary antibody.

  • Nuclei are counterstained with DAPI.

Imaging and Analysis:

  • Images are acquired using a fluorescence microscope.

  • The nuclear and cytoplasmic fluorescence intensity of the p65 subunit is quantified using image analysis software.

  • The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of NF-κB translocation.

Measurement of IL-6 and TNF-α Secretion

This protocol outlines the use of Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the secretion of pro-inflammatory cytokines.

Sample Collection:

  • Macrophages are cultured and treated with this compound and LPS as described in the NF-κB activation assay.

  • After the incubation period, the cell culture supernatant is collected.

ELISA Procedure:

  • A 96-well plate is coated with a capture antibody specific for either IL-6 or TNF-α.

  • The plate is blocked to prevent non-specific binding.

  • The collected cell culture supernatants and standards are added to the wells.

  • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate solution is added, which is converted by the enzyme to produce a colored product.

  • The absorbance of the colored product is measured using a microplate reader.

  • The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cancer cell proliferation.

Cell Culture and Treatment:

  • Cancer cells (e.g., MCF-7) are seeded in a 96-well plate.

  • Cells are treated with various concentrations of this compound or a vehicle control.

  • The plate is incubated for a specified period (e.g., 72 hours).

MTT Assay Procedure:

  • MTT reagent is added to each well and the plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured at approximately 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated) cells.

Visualizations

Signaling Pathway```dot

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkappaB_NFkappaB IkappaB_NFkappaB IKK->IkappaB_NFkappaB Phosphorylates IκB IkappaB IκB NFkappaB NF-κB NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation This compound This compound This compound->IKK Inhibits Proteasome Proteasome IkappaB_p P-IκB IkappaB_p->Proteasome Degradation DNA DNA NFkappaB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription IkappaB_NFkappaB->NFkappaB Releases IkappaB_NFkappaB->IkappaB_p Dissociation

Caption: Simplified logic of this compound's chemical synthesis.

Conclusion

This compound, a unique polyphenol born from the maple syrup production process, presents a compelling case for further investigation in the fields of functional foods and drug development. Its demonstrated anti-inflammatory and anti-proliferative activities, coupled with a growing body of quantitative evidence, underscore its potential as a valuable health-promoting compound. The detailed experimental protocols and visual models provided in this guide offer a solid foundation for researchers and scientists to explore the full therapeutic potential of this compound and its derivatives. As research continues to unfold, this compound may pave the way for novel strategies in the prevention and treatment of inflammatory diseases and cancer.

References

A Technical Guide to Preliminary In-Vitro Studies on Quebecol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quebecol, a polyphenolic compound first isolated from Canadian maple syrup, has garnered significant interest in the scientific community for its potential therapeutic properties.[1] Structurally unique and not naturally present in maple sap, this compound is formed during the heating process of syrup production.[2] Its structural similarity to the anti-cancer drug tamoxifen has prompted investigations into its biological activities.[2] This technical guide provides a comprehensive overview of the preliminary in-vitro studies on this compound, focusing on its antiproliferative and anti-inflammatory effects. The guide details experimental protocols, presents quantitative data in a structured format, and visualizes key molecular pathways and experimental workflows.

Antiproliferative Activity

This compound and its synthetic analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as cancer chemopreventive agents.[2]

Quantitative Data: Antiproliferative Activity of this compound and Its Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values and percentage of cell viability inhibition for this compound and its analogs in different cancer cell lines.

CompoundCell LineAssay TypeConcentration (µM)Incubation Time (h)% InhibitionIC50 (µM)Reference
This compound (Synthesized)MCF-7Not Specified-72-103.2[2]
This compound (Isolated)MCF-7Not Specified-72-104.2[3]
Analog 7cMCF-7Not Specified7572>8085.1[2][3]
Analog 7dMCF-7Not Specified7572>8078.7[2][3]
Analog 7fMCF-7Not Specified7572>8080.6[2][3]
Analog 8cMCF-7Not Specified-72-85.1[2]
Analog 8dMCF-7Not Specified-72-78.7[2]
Analog 8fMCF-7Not Specified7572>8080.6[2]
Analogs 7c, 7d, 7f, 8fHeLa, SKOV-3, HT-29, MCF-7Not Specified7572>80-[2][3]
Analog 7b, 7gMCF-7Not Specified7572>80 (selective)-[2][3]
Analog 8b, 8gMCF-7Not Specified7572>75 (selective)-[2]
This compound (CPD1)Psoriatic Skin SubstitutesSRB Assay400-20 (IC20)-[4]
Analog (CPD2)Psoriatic Skin SubstitutesSRB Assay150-20 (IC20)-[4]
Analog (CPD3)Psoriatic Skin SubstitutesSRB Assay350-20 (IC20)-[4]
Experimental Protocols: Antiproliferative Assays
  • Human Cancer Cell Lines:

    • HeLa (Human Cervix Adenocarcinoma)[2][3]

    • SKOV-3 (Human Ovarian Carcinoma)[2][3]

    • HT-29 (Human Colon Carcinoma)[2][3]

    • MCF-7 (Human Breast Adenocarcinoma)[2][3]

  • Psoriatic Skin Substitutes: Produced using the self-assembly method.[4]

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in a 96-well microplate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of this compound or its analogs.

  • Fixation: After the incubation period, fix the cells with 10% (wt/vol) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing repeatedly with 1% (vol/vol) acetic acid.

  • Solubilization: Dissolve the protein-bound dye in 10 mM Tris base solution.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

SRB_Assay_Workflow cluster_workflow SRB Assay Experimental Workflow start Seed Cells in 96-well Plate treatment Treat with this compound/Analogs start->treatment fixation Fix with 10% TCA treatment->fixation staining Stain with 0.4% SRB fixation->staining washing Wash with 1% Acetic Acid staining->washing solubilization Solubilize with 10 mM Tris washing->solubilization measurement Measure Absorbance at 510 nm solubilization->measurement

Caption: SRB Assay Workflow for Antiproliferative Activity.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in-vitro models, primarily through the inhibition of pro-inflammatory mediators.[5][6][7]

Quantitative Data: Anti-inflammatory Effects of this compound

The following table summarizes the inhibitory effects of this compound on inflammatory markers.

TargetCell Line/SystemInducerThis compound Concentration% Inhibition / EffectReference
NF-κB ActivationHuman MacrophagesLPS100 µMSignificant Inhibition
IL-6 SecretionHuman MacrophagesLPSNot SpecifiedInhibition
TNF-α SecretionHuman MacrophagesLPSNot SpecifiedInhibition
MMP-8 SecretionU937 MacrophagesLPS250 µM50.9%[8]
MMP-9 SecretionU937 MacrophagesLPS250 µM34.8%[8]
MMP-9 Catalytic ActivityIn-vitro assay-250 µM42%[8]
MMP-9 Catalytic ActivityIn-vitro assay-500 µM92.6%[8]
Osteoblast MineralizationSaOS-2 cells-29.3 µMDose-dependent increase[8]
Osteoblast MineralizationSaOS-2 cells-234 µM2.4-fold increase[8]
Signaling Pathway: NF-κB Inhibition

A key mechanism underlying this compound's anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus, where they bind to specific DNA sequences and promote the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α, and enzymes like MMPs. This compound has been shown to interfere with this pathway, leading to a reduction in the activation of NF-κB and the subsequent expression of these inflammatory mediators.[8]

NFkB_Pathway cluster_pathway NF-κB Signaling Pathway and this compound Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α, MMPs) Nucleus->Pro_inflammatory_Genes induces This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols: Anti-inflammatory and Related Assays
  • Cell Line: U937 human monocytes are differentiated into macrophages.[9]

  • Stimulation: Macrophages are stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.[5]

  • Cell Treatment: Treat LPS-stimulated macrophages with this compound.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.

  • Treatment: Treat the transfected cells with LPS and this compound.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence, which is proportional to NF-κB activity.

  • Sample Preparation: Collect conditioned media from treated cell cultures.

  • Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.

  • Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

  • Incubation: Incubate the gel in a buffer containing calcium and zinc to allow for gelatin degradation by MMP-9.

  • Staining: Stain the gel with Coomassie Brilliant Blue.

  • Visualization: Areas of MMP-9 activity will appear as clear bands against a blue background, indicating gelatin degradation.

  • Cell Culture: Culture osteoblast cells (e.g., SaOS-2) in an osteogenic medium.

  • Treatment: Treat the cells with this compound.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Staining: Stain the cells with Alizarin Red S solution, which binds to calcium deposits.

  • Visualization: Visualize the red-stained mineralized nodules under a microscope.

  • Quantification: For quantitative analysis, the stain can be extracted and the absorbance measured.

Antioxidant and Enzyme Inhibitory Activity

Preliminary studies have also explored the antioxidant and enzyme inhibitory potential of this compound.

Quantitative Data: Antioxidant and Enzyme Inhibitory Effects
AssayParameterThis compound ValueStandard (Value)Reference
DPPH Radical ScavengingIC50 (µg/mL)14.78-[10]
ABTS Radical ScavengingIC50 (µg/mL)5.38Trolox (6.80), BHT (4.06), BHA (4.61), α-Tocopherol (9.52)[10]
Tyrosinase InhibitionIC50 (µM)4.64Kojic Acid (9.28)[10]

Hepatic Metabolism

Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. In-vitro studies using human and rat liver microsomes have provided initial insights.

Key Findings
  • No Phase I metabolites (mediated by P450 enzymes) were detected.[11]

  • Three glucuronide (Phase II) metabolites were formed, suggesting that glucuronidation is the predominant clearance pathway.[11]

Quantitative Data: In-Vitro Glucuronidation Kinetics in Human Liver Microsomes (HLM)
ParameterValue
Michaelis-Menten Constant (KM)5.1 µM
Maximum Velocity (Vmax)0.22 ± 0.01 µmol/min/mg
Intrinsic Clearance (Clint,u)0.038 ± 0.001 mL/min/mg

Conclusion

The preliminary in-vitro data on this compound reveal a promising bioactive compound with multifaceted therapeutic potential. Its demonstrated antiproliferative and potent anti-inflammatory activities, mediated at least in part through the inhibition of the NF-κB signaling pathway, warrant further investigation. The initial metabolic studies provide a foundation for understanding its pharmacokinetic profile. This technical guide consolidates the current in-vitro evidence and provides detailed methodologies to aid researchers and drug development professionals in designing future studies to further elucidate the mechanisms of action and therapeutic applications of this compound and its analogs.

References

Quebecol: A Comprehensive Technical Review of its Bioactive Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Quebecol, a unique polyphenol formed during the thermal processing of maple sap into syrup, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. First isolated in 2011, this compound, systematically named 2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol, is not naturally present in maple sap but is a product of the manufacturing process.[1][2] Structurally, it bears some resemblance to the antiestrogen drug tamoxifen, which has spurred investigations into its biological activities.[1][3][4] Extensive in vitro studies have demonstrated its potential as a multi-target therapeutic agent, exhibiting notable anti-inflammatory, antiproliferative, and osteogenic properties. This document provides a detailed technical overview of this compound's known bioactive roles, mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these functions.

Chemical Profile and Synthesis

1.1 Discovery and Structure this compound (C₂₄H₂₆O₇) was first isolated from a butanol extract of Canadian maple syrup.[1] Its discovery was reported in 2011 after researchers identified it as a novel phenolic compound not found in the original maple sap.[2][5] The structure was elucidated using comprehensive spectroscopic analysis, including NMR, IR, and mass spectrometry, confirming it as 2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol.[5] The compound is named in honor of the province of Quebec, the world's largest producer of maple syrup.[1][2]

1.2 Chemical Synthesis The limited availability of this compound from natural sources necessitated the development of a synthetic route to enable thorough biological evaluation.[6] The first total synthesis was reported in 2013.[5] One efficient, five-step method commences with a Grignard reaction and allows for the introduction of different functional groups on the three aryl rings.[1] Another key strategy involved a double Suzuki-Miyaura cross-coupling reaction to unite the three aromatic rings onto a tetrasubstituted olefin precursor, making gram-scale production of this compound feasible for research.[6][7]

Bioactive Properties and Mechanisms of Action

This compound has demonstrated a range of biological activities, positioning it as a promising candidate for further preclinical and clinical investigation. Its primary roles are centered around anti-inflammatory and antiproliferative effects.

2.1 Anti-inflammatory Activity this compound exhibits significant anti-inflammatory properties, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] In models using lipopolysaccharide (LPS)-stimulated human macrophages, this compound effectively inhibits the activation of NF-κB, a key transcription factor that governs the inflammatory response.[9][10][11] This inhibition consequently reduces the secretion of major pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[8][9][10]

Further studies have shown that this compound can also modulate the activity of matrix metalloproteinases (MMPs), enzymes implicated in tissue degradation during inflammatory processes like periodontitis.[10] Specifically, it has been shown to decrease the secretion of MMP-8 and MMP-9 from LPS-stimulated macrophages and directly inhibit the catalytic activity of MMP-9.[10][12]

NF_kB_Inhibition_by_this compound cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->IkB IκBα Degradation NFkB_IkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the LPS-induced NF-κB signaling pathway.

2.2 Antiproliferative Activity this compound has demonstrated cytotoxic effects against several human cancer cell lines, suggesting potential for its development as a cancer chemopreventive agent.[1] Its structural similarity to tamoxifen has prompted investigations into its efficacy against hormone-dependent cancers.[1][3] Studies have shown that this compound and its synthetic analogs can inhibit the proliferation of human breast adenocarcinoma (MCF-7), colon carcinoma (HT-29), cervical adenocarcinoma (HeLa), and ovarian carcinoma (SKOV-3) cells.[1] Structure-activity relationship studies indicate that the presence of a free phenolic group at the para-position of the phenyl ring is crucial for its antiproliferative activity.[1]

2.3 Osteogenic and Other Activities Beyond its anti-inflammatory and anticancer effects, this compound has been shown to promote bone formation. In vitro studies have demonstrated that this compound can enhance the mineralization activity of osteoblasts in a dose-dependent manner.[10][12] This suggests a potential therapeutic role in conditions characterized by bone loss, such as periodontitis.[10] Maple syrup extracts containing this compound have also been associated with antioxidant and antimutagenic properties.[1]

Quantitative Efficacy Data

The biological activities of this compound have been quantified in various in vitro models. The following tables summarize the key findings.

Table 1: Antiproliferative Activity of this compound and its Analogs [1]

Compound Cell Line IC₅₀ (μM) after 72h
This compound (Synthesized) MCF-7 103.2
This compound (Isolated) MCF-7 104.2
Analog 8c MCF-7 85.1
Analog 8d MCF-7 78.7
Analog 8f MCF-7 80.6

MCF-7: Human breast adenocarcinoma

Table 2: Anti-inflammatory and Osteogenic Effects of this compound [10][12]

Activity Model System Concentration Result
MMP-8 Secretion Inhibition LPS-stimulated macrophages 250 μM 50.9% inhibition
MMP-9 Secretion Inhibition LPS-stimulated macrophages 250 μM 34.8% inhibition
MMP-9 Catalytic Activity Gelatin Zymography 250 μM 42.0% inhibition
MMP-9 Catalytic Activity Gelatin Zymography 500 μM 92.6% inhibition

| Osteoblast Mineralization | Osteoblast Culture | 100 µg/mL (234 µM) | 2.4-fold increase |

Key Experimental Methodologies

The characterization of this compound's bioactivity relies on established in vitro protocols. Below are summaries of the core methodologies cited in the literature.

4.1 Isolation and Synthesis

  • Isolation: this compound was originally isolated from a butanol extract of Canadian maple syrup using a combination of chromatographic methods, with final structural confirmation by 1D/2D NMR and mass spectrometry.[7]

  • Synthesis: A common synthetic route involves a five-step process starting with a Grignard reaction between 1-(benzyloxy)-4-bromo-2-methoxybenzene and 4-(benzyloxy)-3-methoxybenzaldehyde to yield a key methanol intermediate.[1]

4.2 Antiproliferative Assays The antiproliferative activity of this compound is typically assessed using a panel of human cancer cell lines.

Antiproliferative_Assay_Workflow cluster_workflow Experimental Workflow: Antiproliferative Assay start Seed cancer cells (e.g., MCF-7, HT-29) in 96-well plates step2 Incubate for 24h to allow attachment start->step2 step3 Treat cells with various concentrations of this compound step2->step3 step4 Incubate for a specified duration (e.g., 72h) step3->step4 step5 Assess cell viability (e.g., MTT or SRB assay) step4->step5 end Calculate IC₅₀ values from dose-response curves step5->end

References

The Genesis of Quebecol: A Deep Dive into its Formation in Processed Maple Sap

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Quebec, QC – November 19, 2025 – A comprehensive technical guide released today sheds new light on the origin of Quebecol, a novel phenolic compound discovered in maple syrup with promising anti-inflammatory and anti-cancer properties. This in-depth resource, tailored for researchers, scientists, and professionals in drug development, details the scientific understanding of this compound's formation, its chemical precursors, and the analytical methodologies used for its study.

This compound, with the systematic name 2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol, is not a naturally occurring compound in maple sap. Instead, it is a product of the thermal processing that transforms raw sap into the familiar maple syrup.[1][2] This guide explores the chemical transformations that lead to the creation of this unique molecule, offering valuable insights for the scientific community.

From Sap to Syrup: The Chemical Birth of this compound

The journey from the clear, watery sap of the maple tree to the viscous, amber syrup is a complex process of thermal evaporation. This heating is not only responsible for concentrating the sugars but also for initiating a cascade of chemical reactions that give maple syrup its characteristic color, flavor, and unique chemical composition, including the formation of this compound.[1][3]

While the precise, detailed reaction pathway for this compound's formation is still an area of active research, it is widely accepted that it originates from the transformation of naturally occurring polyphenols present in the maple sap.[3][4] The laboratory synthesis of this compound has been successfully achieved, providing clues to its natural formation. The synthesis often utilizes derivatives of guaiacol and mandelic acid as starting materials, suggesting that similar phenolic structures inherent to maple sap are the likely precursors.

Below is a hypothesized pathway illustrating the general transformation of phenolic precursors into this compound during the heating process of maple sap.

Quebecol_Formation cluster_sap Maple Sap cluster_processing Maple Syrup Processing cluster_syrup Maple Syrup Phenolic_Precursors Phenolic Precursors (e.g., Guaiacol derivatives) Heat_Evaporation Heat & Evaporation (Thermal Degradation & Condensation Reactions) Phenolic_Precursors->Heat_Evaporation Transformation This compound This compound (2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol) Heat_Evaporation->this compound Formation

Hypothesized formation of this compound.

Quantitative Analysis and Chemical Composition

The concentration of phenolic compounds, including the precursors to this compound, can vary in maple syrup. This variation is influenced by factors such as the time of sap collection during the season and the grade of the syrup.[5] Maple syrup is graded based on its color, with lighter syrups generally being harvested earlier in the season.[6][7] The chemical composition, including the profile of phenolic compounds, is known to differ between these grades.[5]

While specific quantitative data on this compound concentrations across different processing stages and syrup grades is not extensively available in a standardized format, the total phenolic content is a key area of study. The table below summarizes the general relationship between maple syrup grades and their chemical characteristics.

GradeColorFlavor ProfileGeneral Phenolic Content
GoldenLightestDelicateGenerally lower
AmberAmberRichModerate
DarkDarkRobustHigher
Very DarkDarkestStrongGenerally highest

Note: This table represents generalized trends. The exact phenolic content can vary based on numerous factors.

Experimental Protocols for the Study of this compound

The isolation, identification, and quantification of this compound and its precursors rely on a combination of advanced analytical techniques.

Isolation and Purification

A common initial step for isolating phenolic compounds from maple syrup involves solvent extraction. A typical procedure is as follows:

  • Sample Preparation: Maple syrup is diluted with water.

  • Liquid-Liquid Extraction: The diluted syrup is extracted sequentially with solvents of increasing polarity, such as ethyl acetate and n-butanol, to partition the phenolic compounds.

  • Chromatographic Separation: The resulting extracts are then subjected to various chromatographic techniques, including column chromatography on resins like Amberlite XAD-16 or Sephadex LH-20, to separate and purify individual compounds, including this compound.

Structure Elucidation

The precise chemical structure of this compound was determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complex structure of this compound, establishing the connectivity of atoms and the stereochemistry of the molecule.[1][8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of the molecule, confirming the molecular formula.[1]

Quantification

Quantitative analysis of this compound in maple syrup is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

  • HPLC Method:

    • Column: A C18 reverse-phase column is commonly used for the separation of phenolic compounds.

    • Mobile Phase: A gradient elution system is often employed, typically consisting of an aqueous solvent (e.g., water with a small percentage of formic or acetic acid to improve peak shape) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: A Diode Array Detector (DAD) or a UV-Vis detector can be used for detection and quantification based on the UV absorbance of this compound. For higher sensitivity and selectivity, HPLC is often coupled with a mass spectrometer (LC-MS or LC-MS/MS).[1][10]

The development of a product-specific standard for the quantification of phenolics in maple-derived foods, known as MaPLES (maple phenolic lignan-enriched standard), represents a significant advancement in ensuring the accuracy and comparability of these measurements.[10]

Conclusion

The discovery of this compound in processed maple syrup has opened up new avenues for research into the potential health benefits of this natural sweetener. Understanding its origin through the heat-driven transformation of native phenolic compounds in maple sap is crucial for optimizing its presence in the final product and for exploring its therapeutic potential. The analytical techniques outlined in this guide provide the foundation for further research into the fascinating chemistry of maple syrup and the unique compounds it contains.

References

Methodological & Application

Total Synthesis of Quebecol: A Detailed Guide to Two Key Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Quebecol, a naturally occurring polyphenol first isolated from maple syrup. This compound has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. The low natural abundance of this compound necessitates efficient synthetic routes to enable further biological evaluation and drug development efforts. This guide outlines two prominent total synthesis methodologies, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction to this compound and its Significance

This compound (2,3,3-tris(4-hydroxy-3-methoxyphenyl)propan-1-ol) is a unique phenolic compound that is not present in maple sap but is formed during the heating process of maple syrup production.[1] Preliminary studies have indicated its potential as an antiproliferative agent against cancer cells.[2][3] Furthermore, this compound and its derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.[4][5] The development of robust synthetic methodologies is crucial for accessing sufficient quantities of this compound for in-depth biological studies and the exploration of its therapeutic potential.

Two key methodologies for the total synthesis of this compound have been reported, one by the research group of Normand Voyer and another by the group of Navindra Seeram. Both approaches offer viable pathways to the target molecule, each with distinct key reactions and strategies.

Methodology 1: The Voyer Synthesis via Double Suzuki-Miyaura Coupling

The synthetic approach developed by Voyer and Cardinal utilizes a convergent strategy, with the key step being a double Suzuki-Miyaura cross-coupling reaction to construct the tri-aryl substituted core of this compound.[1][6]

Synthetic Pathway Overview

The retrosynthetic analysis of the Voyer method is depicted below. The key disconnection is the double Suzuki-Miyaura coupling, which unites two molecules of a boronic acid derivative with a central dibromoalkene scaffold.

Voyer_Retrosynthesis This compound This compound Intermediate1 Triarylpropenoate This compound->Intermediate1 Reduction Intermediate2 Dibromoalkene Intermediate1->Intermediate2 Double Suzuki-Miyaura Coupling Intermediate3 Boronic Acid Derivative Intermediate1->Intermediate3 StartingMaterial2 Mandelic Acid Derivative Intermediate2->StartingMaterial2 Wittig-type reaction StartingMaterial1 Guaiacol Derivative Intermediate3->StartingMaterial1 Borylation

Caption: Retrosynthetic analysis of the Voyer synthesis of this compound.

Quantitative Data
StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Esterification3-hydroxy-4-methoxy-mandelic acidMethyl 3-hydroxy-4-methoxy-mandelateSOCl₂, MeOH, reflux95
2Benzyl ProtectionMethyl 3-hydroxy-4-methoxy-mandelateMethyl 4-(benzyloxy)-3-methoxymandelateBnBr, K₂CO₃, acetone, reflux98
3OxidationMethyl 4-(benzyloxy)-3-methoxymandelateMethyl 2-(4-(benzyloxy)-3-methoxyphenyl)-2-oxoacetateDess-Martin periodinane, CH₂Cl₂96
4Wittig-type ReactionMethyl 2-(4-(benzyloxy)-3-methoxyphenyl)-2-oxoacetateMethyl 3-bromo-2-(4-(benzyloxy)-3-methoxyphenyl)-3-oxopropanoateCBr₄, PPh₃, CH₂Cl₂85
5Double Suzuki-Miyaura CouplingMethyl 3-bromo-2-(4-(benzyloxy)-3-methoxyphenyl)-3-oxopropanoate & (4-(benzyloxy)-3-methoxyphenyl)boronic acidMethyl 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)acrylatePd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C75
6ReductionMethyl 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)acrylate2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propan-1-olLiAlH₄, THF, 0 °C to rt90
7Deprotection2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propan-1-olThis compoundH₂, Pd/C, EtOAc/MeOH99
Experimental Protocols

Step 5: Double Suzuki-Miyaura Coupling

  • To a solution of methyl 3-bromo-2-(4-(benzyloxy)-3-methoxyphenyl)-3-oxopropanoate (1.0 eq) in a 2:1:1 mixture of toluene, ethanol, and water, add (4-(benzyloxy)-3-methoxyphenyl)boronic acid (2.5 eq) and potassium carbonate (4.0 eq).

  • De-gas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC. Upon completion (typically 12-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)acrylate.

Step 7: Deprotection

  • Dissolve 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propan-1-ol (1.0 eq) in a 1:1 mixture of ethyl acetate and methanol.

  • Add 10% palladium on carbon (10 wt% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC. Upon completion (typically 4-6 hours), filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound as a white solid.

Methodology 2: The Seeram Synthesis via Grignard/Lithiation Reaction

The synthetic route developed by Seeram and coworkers employs a linear sequence starting from commercially available phenolic compounds. A key step involves the formation of a diarylmethanol intermediate via a Grignard or lithiation reaction.[2][7]

Synthetic Pathway Overview

The forward synthesis of the Seeram method is outlined below. The strategy involves the sequential construction of the carbon skeleton followed by functional group manipulations.

Seeram_Synthesis StartingMaterial1 1-(Benzyloxy)-4-bromo-2-methoxybenzene Intermediate1 Diarylmethanol StartingMaterial1->Intermediate1 Grignard or n-BuLi StartingMaterial2 4-(Benzyloxy)-3-methoxybenzaldehyde StartingMaterial2->Intermediate1 Intermediate2 Triarylpropanoate Intermediate1->Intermediate2 Coupling StartingMaterial3 Ethyl 2-(4-(benzyloxy)-3-methoxyphenyl)acetate StartingMaterial3->Intermediate2 Intermediate3 Triarylpropanol (Protected) Intermediate2->Intermediate3 Reduction (LiAlH4) This compound This compound Intermediate3->this compound Deprotection (Pd/C, H2)

Caption: Forward synthesis of this compound via the Seeram methodology.

Quantitative Data
StepReactionStarting Material(s)ProductReagents and ConditionsYield (%)
1Benzyl Protection4-Bromo-2-methoxyphenol1-(Benzyloxy)-4-bromo-2-methoxybenzeneBnBr, K₂CO₃, acetone, reflux92
2Benzyl ProtectionVanillin4-(Benzyloxy)-3-methoxybenzaldehydeBnBr, K₂CO₃, acetone, reflux95
3Grignard Reaction1-(Benzyloxy)-4-bromo-2-methoxybenzene & 4-(Benzyloxy)-3-methoxybenzaldehyde(Bis(4-(benzyloxy)-3-methoxyphenyl))methanolMg, THF, then aldehyde46
3aLithiation (Alternative)1-(Benzyloxy)-4-bromo-2-methoxybenzene & 4-(Benzyloxy)-3-methoxybenzaldehyde(Bis(4-(benzyloxy)-3-methoxyphenyl))methanoln-BuLi, THF, -78 °C, then aldehyde45-62
4Coupling(Bis(4-(benzyloxy)-3-methoxyphenyl))methanol & Ethyl 2-(4-(benzyloxy)-3-methoxyphenyl)acetateEthyl 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propanoatep-TsOH, benzene, reflux52
5ReductionEthyl 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propanoate2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propan-1-olLiAlH₄, THF, 0 °C67-87
6Deprotection2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propan-1-olThis compoundPd/C, NH₄HCO₂, MeOH, rt63-88
Experimental Protocols

Step 3a: Lithiation and Aldehyde Addition

  • Dissolve 1-(benzyloxy)-4-bromo-2-methoxybenzene (1.0 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of 4-(benzyloxy)-3-methoxybenzaldehyde (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (bis(4-(benzyloxy)-3-methoxyphenyl))methanol.

Step 6: Deprotection using Catalytic Transfer Hydrogenation

  • To a solution of 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propan-1-ol (1.0 eq) in methanol, add 10% palladium on carbon (10 wt% of the substrate).

  • Add ammonium formate (5.0 eq) in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. Upon completion (typically 2-4 hours), filter the reaction mixture through a pad of Celite to remove the catalyst.[1][8]

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give this compound.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound, applicable to both methodologies.

Workflow Start Select Synthetic Route (Voyer or Seeram) Synthesis Perform Chemical Synthesis Start->Synthesis Purification Purify Crude Product (Column Chromatography) Synthesis->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: General workflow for the total synthesis and analysis of this compound.

Conclusion

The total syntheses of this compound developed by the Voyer and Seeram groups provide efficient and reliable methods for obtaining this biologically promising natural product. The Voyer synthesis offers a convergent approach, while the Seeram synthesis follows a more linear path. The choice of methodology may depend on the availability of starting materials and the desired scale of the synthesis. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis of this compound, thereby facilitating further investigations into its biological activities and potential as a therapeutic agent.

References

Application Notes and Protocols for the Synthesis of Quebecol via Double Suzuki-Miyaura Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quebecol, a polyphenolic compound first isolated from Canadian maple syrup, has garnered significant interest within the scientific community due to its potential biological activities.[1][2] Its unique 2,3,3-triaryl-1-propanol structure presents a compelling target for organic synthesis. A notable and efficient total synthesis of this compound was reported by Cardinal and Voyer, which employs a double Suzuki-Miyaura reaction as a key strategic step to assemble the sterically hindered triaryl framework.[1][3] This application note provides a detailed overview and protocol for the synthesis of a key intermediate of this compound, leveraging this powerful cross-coupling reaction. While the precise experimental details from the original publication by Cardinal and Voyer were not publicly available, this document outlines a representative protocol based on established methodologies for similar transformations.

Synthetic Strategy Overview

The synthesis hinges on the construction of a tetrasubstituted olefin intermediate via a double Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a gem-dibromoalkene with an arylboronic acid. This approach allows for the convergent and efficient formation of the core triphenyl structure of this compound.

Experimental Protocols

Key Reaction: Double Suzuki-Miyaura Coupling

This protocol describes the synthesis of the ethyl 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propenoate intermediate, a precursor to the final this compound molecule.

Reaction Scheme:

Materials:

  • Ethyl 2-(4-(benzyloxy)-3-methoxyphenyl)-3,3-dibromoprop-2-enoate (1.0 eq)

  • (4-(Benzyloxy)-3-methoxyphenyl)boronic acid (2.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 eq)

  • Triphenylphosphine (PPh₃, 0.4 eq)

  • Potassium carbonate (K₂CO₃, 4.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the dibromoalkene (1.0 eq), arylboronic acid (2.5 eq), and potassium carbonate (4.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 15-20 minutes to ensure anaerobic conditions.

  • Solvent Addition: Add degassed toluene and water (typically a 4:1 to 5:1 ratio) to the flask via syringe.

  • Catalyst Preparation: In a separate small flask, prepare the catalyst by dissolving palladium(II) acetate (0.1 eq) and triphenylphosphine (0.4 eq) in a small amount of degassed toluene.

  • Catalyst Addition: Add the catalyst solution to the main reaction flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure ethyl 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propenoate.

Data Presentation

Table 1: Representative Data for the Double Suzuki-Miyaura Reaction

ParameterValue/Description
Starting Materials
DibromoalkeneEthyl 2-(4-(benzyloxy)-3-methoxyphenyl)-3,3-dibromoprop-2-enoate
Arylboronic Acid(4-(Benzyloxy)-3-methoxyphenyl)boronic acid
Catalyst System
Palladium SourcePalladium(II) acetate (Pd(OAc)₂)
LigandTriphenylphosphine (PPh₃)
Reaction Conditions
BasePotassium carbonate (K₂CO₃)
Solvent SystemToluene/Water
Temperature90-100 °C (Reflux)
Reaction Time12-24 hours
Product
Product NameEthyl 2,3,3-tris(4-(benzyloxy)-3-methoxyphenyl)propenoate
Yield (Representative) 60-75%
Purification Method Column Chromatography

Note: Yields are representative and may vary depending on the specific reaction scale and conditions.

Visualizations

Logical Workflow for this compound Synthesis via Double Suzuki-Miyaura Reaction

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Key Intermediate cluster_final Final Steps Dibromoalkene Dibromoalkene Suzuki_Reaction Double Suzuki-Miyaura Coupling Dibromoalkene->Suzuki_Reaction Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Suzuki_Reaction Intermediate Protected this compound Precursor Suzuki_Reaction->Intermediate Reduction Reduction Intermediate->Reduction Deprotection Deprotection Reduction->Deprotection This compound This compound Deprotection->this compound

Caption: Synthetic workflow for this compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X ArPd(II)XL2 R-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OR)₂ (Base) ArPd(II)Ar'L2 R-Pd(II)-R' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' R-R' Reductive_Elimination->Ar-Ar'

Caption: Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for the Analytical Identification of Quebecol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quebecol is a unique phenolic compound discovered in maple syrup.[1] It is not naturally present in maple sap but is formed during the heating process of syrup production.[1][2] This polyphenolic compound, with the systematic name 2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol, has garnered significant interest due to its potential biological activities, including anti-inflammatory and anti-proliferative properties.[3][4][5] Accurate and reliable analytical methods are crucial for the identification, quantification, and characterization of this compound in various matrices, aiding in research and development.

These application notes provide detailed protocols and data for the identification and analysis of this compound using modern analytical techniques.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which can be used as a reference for analytical method development and validation.

ParameterValueCell LineReference
IC50 (Antiproliferative Activity) 104.2 µMMCF-7 (Human Breast Adenocarcinoma)[3][4]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for this compound from Maple Syrup

This protocol is adapted from a method for the extraction of phenolic compounds from maple syrup and is suitable for isolating this compound for subsequent analysis.[6]

Objective: To extract and concentrate this compound and other phenolic compounds from a complex maple syrup matrix, removing sugars and other interferences.

Materials:

  • Maple Syrup Sample

  • Deionized Water

  • Methanol (HPLC grade)

  • Formic Acid

  • Oasis HLB SPE Cartridges (e.g., 200 mg)[6]

  • SPE Vacuum Manifold

  • Collection Tubes

  • Vortex Mixer

  • Centrifuge

Protocol:

  • Sample Dilution: Dilute 1 g of maple syrup with 2 mL of deionized water.[6] Vortex thoroughly to ensure complete mixing.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the Oasis HLB cartridge.

    • Equilibrate the cartridge by passing 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the diluted maple syrup sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove sugars and other polar interferences.

    • Further wash the cartridge with a solution of 2% formic acid in methanol (9:1 v/v) to remove less polar interferences.[6]

  • Elution: Elute the retained phenolic compounds, including this compound, with 3 mL of methanol into a clean collection tube.[6]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol or mobile phase) for HPLC or LC-MS analysis.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Objective: To separate and quantify this compound using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column Oven

  • Diode-Array Detector (DAD)

Suggested HPLC Parameters (Starting Point for Method Development):

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[7]
Mobile Phase A Water with 0.1% Formic Acid[7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[7]
Gradient Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A suggested starting gradient is 10-90% B over 30 minutes.
Flow Rate 1.0 mL/min[7]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Monitor at 280 nm for phenolic compounds. A full UV scan (200-400 nm) can be used for peak purity assessment.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To achieve highly sensitive and selective identification and quantification of this compound using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • LC system (as described for HPLC)

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Suggested LC-MS/MS Parameters (Starting Point for Method Development):

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]+ for this compound (C24H26O7, MW: 426.46). The expected m/z would be approximately 427.2.
Product Ions (Q3) To be determined by infusing a this compound standard and performing a product ion scan. Two to three characteristic fragment ions should be selected for the MRM transitions (one for quantification, others for confirmation).
Collision Energy (CE) To be optimized for each MRM transition to achieve the highest signal intensity.
Declustering Potential (DP) To be optimized to prevent in-source fragmentation.
Source Temperature Typically 400-550 °C
IonSpray Voltage ~5500 V
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation: Dissolve a purified and sufficient amount of this compound in a deuterated solvent (e.g., Methanol-d4 or Acetone-d6).

  • Data Acquisition: Acquire a suite of NMR spectra, including:

    • 1D NMR: ¹H and ¹³C{¹H} spectra.

    • 2D NMR: COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.

  • Data Analysis: The combination of these spectra will allow for the complete assignment of all proton and carbon signals, confirming the unique 2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol structure of this compound.[1]

Visualizations

Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Output maple_syrup Maple Syrup Sample dilution Dilute with Water maple_syrup->dilution spe Solid-Phase Extraction (SPE) (Oasis HLB) dilution->spe elution Elute with Methanol spe->elution reconstitution Dry and Reconstitute elution->reconstitution hplc HPLC-DAD reconstitution->hplc Identification & Quantification lcms LC-MS/MS reconstitution->lcms High-Sensitivity ID & Quantification nmr NMR Spectroscopy reconstitution->nmr Structural Confirmation quant_data Quantitative Data (Tables) hplc->quant_data lcms->quant_data qual_data Qualitative Data (Spectra) lcms->qual_data nmr->qual_data

Caption: Workflow for the extraction and analysis of this compound from maple syrup.

This compound's Anti-inflammatory Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_pathway NF-κB Signaling Pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 Receptor lps->tlr4 binds This compound This compound ikk IKK Complex This compound->ikk Inhibits Activation nfkb_active Active NF-κB This compound->nfkb_active Inhibits Translocation tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates for degradation nfkb NF-κB (p50/p65) nfkb->nfkb_active is released nucleus Nucleus nfkb_active->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription initiates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_transcription->cytokines leads to production of

Caption: this compound inhibits the NF-κB inflammatory pathway.

References

Application Note: Quantification of Quebecol in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of Quebecol in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound, a unique phenolic compound formed during the processing of maple syrup, has garnered interest for its potential anti-inflammatory and anti-proliferative properties.[1][2] The described method is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or toxicological studies of this compound. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, and includes representative quantitative data.

Introduction

This compound (2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol) is a polyphenol discovered in Canadian maple syrup.[3] It is not naturally present in maple sap but is formed during the heating process of syrup production.[3][4] Preclinical studies have indicated its potential as an anti-inflammatory and anti-cancer agent, making it a compound of interest for further investigation.[1][2] To support such research, a reliable and validated analytical method for the quantification of this compound in biological matrices is essential. This application note presents a comprehensive LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): Isotopically labeled this compound (this compound-d3) or a structurally similar compound with comparable chromatographic and ionization behavior.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

LC-MS/MS Method

2.3.1. Liquid Chromatography

A gradient elution is employed for the chromatographic separation of this compound and the internal standard.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

2.3.2. Mass Spectrometry

The mass spectrometer is operated in negative ionization mode using Multiple Reaction Monitoring (MRM) for detection.

ParameterCondition
Ionization Mode Electrospray (ESI), Negative
Capillary Voltage -3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Gas Flow Optimized for the instrument

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 425.2289.125
425.2137.135
IS (e.g., this compound-d3) 428.2292.125

(Note: These MRM transitions are proposed based on the structure of this compound and require experimental optimization on the specific instrument used.)

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (20% Acetonitrile in water with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Calibration and Quality Control
  • Calibration standards are prepared by spiking known concentrations of this compound into blank human plasma. A typical calibration range would be 1 - 1000 ng/mL.

  • Quality control (QC) samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the method.

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 1: Representative Quantitative Data (Hypothetical)

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect Minimal and compensated by IS
Recovery > 85%
Sample Stability

The stability of this compound in plasma should be evaluated under various conditions including bench-top, freeze-thaw cycles, and long-term storage at -80 °C.

Protocols

Protocol for Stock Solution Preparation
  • Accurately weigh 1 mg of this compound reference standard.

  • Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.

  • Prepare working solutions by serial dilution of the stock solution with 50:50 methanol:water.

  • Prepare the internal standard stock and working solutions in a similar manner.

Protocol for Calibration Curve and QC Sample Preparation
  • Spike appropriate volumes of the this compound working solutions into blank human plasma to achieve the desired calibration concentrations.

  • Prepare QC samples at three concentration levels (low, medium, high) in the same manner.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

quebecol_bioactivity cluster_inflammation Anti-inflammatory Effects cluster_cancer Anti-proliferative Effects This compound This compound Macrophage Macrophage Activation This compound->Macrophage Inhibits Cell_Proliferation Cell Proliferation This compound->Cell_Proliferation Inhibits Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Induces Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Macrophage Inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, PGE2) Macrophage->Inflammatory_Mediators Cancer_Cells Cancer Cells (e.g., Colon, Breast) Cancer_Cells->Cell_Proliferation

Caption: Known biological activities of this compound.

Conclusion

The LC-MS/MS method described provides a sensitive and selective approach for the quantification of this compound in human plasma. This application note serves as a comprehensive guide for researchers, enabling further investigation into the pharmacokinetic and pharmacodynamic properties of this promising natural compound. The provided protocols and validation parameters can be adapted and optimized for specific laboratory instrumentation and study requirements.

References

Application Notes and Protocols for the Analysis of Quebecol by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quebecol, a unique polyphenolic compound with the systematic name 2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol, is a natural product formed during the processing of maple syrup from the sap of the sugar maple (Acer saccharum).[1] It is not naturally present in the maple sap itself but is a product of the heating process.[1] Structurally, this compound bears some resemblance to the synthetic estrogen receptor modulator, tamoxifen, which has led to investigations into its biological activities.[1] Research has demonstrated that this compound and its derivatives possess promising antiproliferative and anti-inflammatory properties, making them intriguing candidates for further investigation in drug discovery and development.[2][3]

The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4] These powerful analytical techniques are indispensable for the unambiguous identification and characterization of novel chemical entities. This document provides detailed application notes and protocols for the analysis of this compound using modern NMR and mass spectrometry techniques, intended to guide researchers in the isolation, characterization, and subsequent development of this promising natural product.

This compound: Structural and Physicochemical Data

PropertyValue
Molecular FormulaC₂₄H₂₆O₇
Molecular Weight426.46 g/mol
Systematic Name2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol
AppearanceSolid at room temperature
Melting Point187-189°C[4]
Key Structural FeaturesPolyphenolic with a triphenylpropanol backbone, secondary alcohol functionality, multiple phenolic hydroxyl groups, and methoxy substituents.[4]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals in the this compound molecule, confirming its connectivity and stereochemistry.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: The this compound sample should be of high purity (>95%), isolated and purified by chromatographic techniques such as column chromatography or preparative HPLC.

  • Solvent Selection: A suitable deuterated solvent that fully dissolves the sample is required. Common choices for polyphenols include deuterated methanol (CD₃OD), deuterated acetone (acetone-d₆), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts of labile protons (e.g., hydroxyl groups).

  • Concentration: For a standard 5 mm NMR tube, a concentration of 5-10 mg of this compound in 0.5-0.6 mL of deuterated solvent is typically sufficient for ¹H NMR.[1] For the less sensitive ¹³C NMR experiments, a more concentrated sample (20-50 mg) is preferable to reduce acquisition time.[1]

  • Procedure:

    • Weigh the purified this compound sample accurately.

    • Dissolve the sample in the chosen deuterated solvent in a clean, dry vial.

    • Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

The following suite of NMR experiments is recommended for the complete structural elucidation of this compound. Experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR (Proton): Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR (Carbon-13): Shows the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) spin-spin coupling networks, helping to identify adjacent protons in the molecular structure.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton by connecting different spin systems.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which is useful for determining the relative stereochemistry of the molecule.

Data Presentation: Expected NMR Data for this compound

Disclaimer: The following tables present expected chemical shift ranges for the different protons and carbons in this compound based on its known structure and typical values for similar polyphenolic compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons6.5 - 7.0m
Methine Protons (CH)3.5 - 4.5m
Methylene Protons (CH₂)3.0 - 4.0m
Methoxy Protons (OCH₃)3.7 - 3.9s
Hydroxyl Protons (OH)4.5 - 9.0 (broad)s

Table 2: Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aromatic Carbons (C)140 - 150
Aromatic Carbons (CH)110 - 125
Methine Carbons (CH)40 - 60
Methylene Carbon (CH₂)60 - 70
Methoxy Carbon (OCH₃)55 - 60

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and provides valuable information about its structure.

Experimental Protocols

1. Sample Preparation

  • Purity: As with NMR, a pure sample is required.

  • Solvent: The sample should be dissolved in a solvent compatible with the chosen ionization technique, typically a mixture of water and an organic solvent like methanol or acetonitrile.

  • Concentration: A low concentration (e.g., 1-10 µg/mL) is usually sufficient for ESI-MS.

2. Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound and is commonly coupled with liquid chromatography (LC-MS).

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended.

  • Ionization Mode: ESI can be performed in both positive and negative ion modes. For polyphenols, the negative ion mode ([M-H]⁻) is often more sensitive due to the acidic nature of the phenolic hydroxyl groups. The positive ion mode can also be used to observe the protonated molecule ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion and confirm the elemental composition (C₂₄H₂₆O₇).

  • Tandem MS (MS/MS): Isolate the molecular ion of this compound and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides structural information.

Data Presentation: Expected Mass Spectrometry Data for this compound

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺427.1700(To be determined)
[M+Na]⁺449.1519(To be determined)
[M-H]⁻425.1555(To be determined)

Proposed MS/MS Fragmentation Pathway of this compound

The fragmentation of this compound in MS/MS experiments is expected to involve cleavages of the carbon-carbon bonds in the propanol backbone and losses of small neutral molecules like water (H₂O) and formaldehyde (CH₂O). The benzylic positions are likely sites for initial fragmentation.

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation MapleSyrup Maple Syrup Extraction Solvent Extraction MapleSyrup->Extraction Chromatography Column Chromatography / Prep-HPLC Extraction->Chromatography Purethis compound Pure this compound (>95%) Chromatography->Purethis compound NMR_Analysis NMR Spectroscopy (1D & 2D) Purethis compound->NMR_Analysis Dissolve in deuterated solvent MS_Analysis Mass Spectrometry (HRMS & MS/MS) Purethis compound->MS_Analysis Dissolve in LC-MS grade solvent Structure This compound Structure NMR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

NMR Analysis Workflow

nmr_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_structure Structural Information H1_NMR ¹H NMR Proton_Info Proton Environments & Coupling H1_NMR->Proton_Info C13_NMR ¹³C NMR & DEPT Carbon_Skeleton Carbon Skeleton & Functional Groups C13_NMR->Carbon_Skeleton COSY COSY (¹H-¹H Connectivity) Connectivity Molecular Connectivity COSY->Connectivity HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->Connectivity HMBC HMBC (¹H-¹³C Long-Range Correlation) HMBC->Connectivity Proton_Info->COSY Carbon_Skeleton->HSQC Final_Structure Complete Structure of this compound Connectivity->Final_Structure

Caption: Logic flow for NMR-based structure elucidation of this compound.

Mass Spectrometry Analysis Workflow

ms_workflow cluster_ms Mass Spectrometry Experiments cluster_data Data Analysis cluster_structure_info Structural Confirmation LC_MS LC-MS Analysis Full_Scan HRMS Full Scan LC_MS->Full_Scan MS_MS Tandem MS (MS/MS) Full_Scan->MS_MS Isolate Molecular Ion Mol_Formula Molecular Formula Determination Full_Scan->Mol_Formula Fragmentation Fragmentation Pattern Analysis MS_MS->Fragmentation Structure_Confirm Confirmation of This compound Structure Mol_Formula->Structure_Confirm Fragmentation->Structure_Confirm

Caption: Workflow for mass spectrometry analysis of this compound.

Conclusion

The structural characterization of this compound using NMR and mass spectrometry is a critical step in its journey from a novel natural product to a potential therapeutic agent. The protocols and expected data outlined in these application notes provide a comprehensive framework for researchers to confidently identify and analyze this compound. The combination of 1D and 2D NMR techniques allows for the complete assignment of its complex structure, while high-resolution mass spectrometry confirms its elemental composition and provides insights into its fragmentation behavior. These analytical tools are fundamental for quality control, further synthetic modifications, and in-depth biological investigations of this compound and its derivatives.

References

Quebecol's Mechanism of Action in Anti-Inflammatory Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quebecol is a polyphenolic compound first discovered in maple syrup, formed during the heating process of maple sap.[1][2] Emerging research has highlighted its potential as a potent anti-inflammatory agent.[3] This document provides detailed application notes on the mechanism of action of this compound in anti-inflammatory pathways and protocols for key experiments to evaluate its efficacy. This compound exerts its anti-inflammatory effects primarily by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, a central mediator of the inflammatory response.[4][5] This inhibition leads to a downstream reduction in the production and secretion of pro-inflammatory cytokines and enzymes, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinases (MMPs).[4][6]

Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory activity of this compound is significantly attributed to its ability to suppress the activation of the NF-κB transcription factor.[5] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[7] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus.[7][8] In the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of a wide array of pro-inflammatory genes.[9]

This compound intervenes in this pathway, preventing the activation and nuclear translocation of NF-κB in models using LPS-stimulated macrophages.[3][4] This disruption of the NF-κB signaling cascade is a key mechanism behind this compound's anti-inflammatory properties. While the precise molecular interaction is still under investigation, the consequence is a significant reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and MMPs.[5][6]

Quebecol_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB-IκBα (Inactive Complex) IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα IkB->IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->IkB Releases ProInflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->ProInflammatory_Genes Induces nucleus Nucleus cytoplasm Cytoplasm This compound This compound This compound->IKK Inhibits Cytokines IL-6, TNF-α, MMPs ProInflammatory_Genes->Cytokines Leads to Secretion

This compound inhibits the NF-κB signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and its derivatives.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Markers

MarkerCell TypeStimulantThis compound ConcentrationInhibitionReference
NF-κB Activation Human MacrophagesLPS100 µMSignificant[5]
IL-6 Secretion Human MacrophagesLPSNon-cytotoxic concentrationSignificant[5]
TNF-α Secretion Human MacrophagesLPSNon-cytotoxic concentrationSignificant[5]
MMP-8 Secretion Human MacrophagesLPS250 µM50.9%
MMP-9 Secretion Human MacrophagesLPS250 µM34.8%
MMP-9 Activity --250 µM42.0%
MMP-9 Activity --500 µM92.6%

Table 2: Cytotoxicity and Antiproliferative Activity of this compound and Derivatives

CompoundAssayCell LineIC50 / IC20 Value (µM)Reference
This compound (CPD1) Antipsoriatic (IC20)Psoriatic Skin Substitutes400[10]
Derivative (CPD2) Antipsoriatic (IC20)Psoriatic Skin Substitutes150[10]
Derivative (CPD3) Antipsoriatic (IC20)Psoriatic Skin Substitutes350[10]
This compound Antiproliferative (IC50)MCF-7 (Breast Cancer)104.2[11]
Derivative 7c Antiproliferative (IC50)MCF-7 (Breast Cancer)85.1[11]
Derivative 7d Antiproliferative (IC50)MCF-7 (Breast Cancer)78.7[11]
Derivative 7f Antiproliferative (IC50)MCF-7 (Breast Cancer)80.6[11]

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound are provided below.

Protocol 1: NF-κB Activation Assay in Macrophages

This protocol describes an image-based method to measure the nuclear translocation of NF-κB in macrophages.

NFkB_Activation_Workflow A 1. Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate. B 2. Pre-treatment: Incubate cells with various concentrations of this compound. A->B C 3. Stimulation: Add LPS (e.g., 100 ng/mL) to induce NF-κB activation. B->C D 4. Incubation: Incubate for a defined period (e.g., 30-60 minutes). C->D E 5. Fixation & Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. D->E F 6. Immunostaining: Incubate with primary antibody against NF-κB p65, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI. E->F G 7. Imaging: Acquire images using a high-content fluorescence microscope. F->G H 8. Analysis: Quantify the nuclear to cytoplasmic fluorescence intensity ratio of NF-κB p65. G->H

Workflow for NF-κB Activation Assay.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI nuclear stain

  • 96-well imaging plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include a negative control group with no LPS stimulation.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Fixation and Permeabilization: Gently wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature. Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining: Wash the cells with PBS and block with blocking buffer for 1 hour. Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Imaging: Wash the cells with PBS and acquire images using a high-content fluorescence microscope.

  • Data Analysis: Use image analysis software to quantify the fluorescence intensity of NF-κB p65 in the nucleus and cytoplasm. The ratio of nuclear to cytoplasmic fluorescence indicates the extent of NF-κB translocation.

Protocol 2: Measurement of Cytokine Secretion (ELISA)

This protocol details the quantification of IL-6 and TNF-α secreted by macrophages into the culture medium.

Materials:

  • J774A.1 or RAW 264.7 macrophage cell line

  • Culture medium, this compound, and LPS as in Protocol 1

  • ELISA kits for mouse IL-6 and TNF-α

  • 12-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed macrophages in a 12-well plate and treat with this compound and LPS as described in Protocol 1, steps 1-3.

  • Incubation: Incubate the cells for 18-24 hours to allow for cytokine accumulation in the supernatant.[12]

  • Supernatant Collection: Carefully collect the culture supernatant from each well and centrifuge to remove any cells or debris.

  • ELISA: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of each cytokine based on a standard curve generated with recombinant cytokines.

Protocol 3: MMP-9 Secretion and Activity Assay (Gelatin Zymography)

This protocol is for assessing the secretion and enzymatic activity of MMP-9.

Materials:

  • Macrophage cell line and culture reagents

  • Serum-free medium

  • Polyacrylamide gels containing 0.1% gelatin

  • Sample buffer (non-reducing)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (containing CaCl2 and ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Cell Culture and Supernatant Collection: Culture macrophages and treat with this compound and LPS in serum-free medium for 24-48 hours. Collect the supernatant as described in Protocol 2.

  • Sample Preparation: Mix the supernatant with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis: Load the samples onto a polyacrylamide gel containing 0.1% gelatin. Run the electrophoresis under non-reducing conditions.

  • Renaturation: After electrophoresis, wash the gel with renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.

  • Development: Incubate the gel in developing buffer overnight at 37°C. MMPs in the gel will digest the gelatin.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain.

  • Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the amount and activity of the MMPs. Densitometry can be used for quantification.

Conclusion

This compound demonstrates significant anti-inflammatory potential primarily through the inhibition of the NF-κB signaling pathway. This leads to a reduction in the production of key inflammatory mediators. The provided protocols offer a framework for researchers to investigate and quantify the anti-inflammatory effects of this compound and its derivatives, aiding in the exploration of their therapeutic applications in inflammatory diseases.

References

Investigating Quebecol's Anti-Proliferative Effects on Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quebecol, a phenolic compound uniquely formed during the processing of maple syrup, has emerged as a molecule of interest in cancer research due to its potential anti-proliferative properties. Structurally similar to the anti-estrogen drug tamoxifen, this compound presents a promising natural alternative for cancer therapy. These application notes provide a comprehensive overview of the current understanding of this compound's effects on cancer cells, including its impact on cell viability, apoptosis, and cell cycle progression. Detailed protocols for key experimental assays are provided to facilitate further investigation into its mechanism of action.

Data Presentation: Quantitative Analysis of this compound's Efficacy

The anti-proliferative activity of this compound and its synthetic analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting biological processes.

CompoundCell LineIC50 (µM) at 72hCitation
This compound (isolated) MCF-7 (Breast Adenocarcinoma)104.2[1]
This compound (synthesized) MCF-7 (Breast Adenocarcinoma)103.2[1]
Analog 8cMCF-7 (Breast Adenocarcinoma)85.1[1]
Analog 8dMCF-7 (Breast Adenocarcinoma)78.7[1]
Analog 8fMCF-7 (Breast Adenocarcinoma)80.6[1]

Table 1: IC50 Values of this compound and its Analogs. The data indicates that this compound exhibits cytotoxic effects on the MCF-7 breast cancer cell line. Notably, some synthetic analogs of this compound demonstrate slightly higher anti-proliferative activity compared to the natural compound[1].

Mechanism of Action: Signaling Pathways and Cellular Effects

Current research suggests that this compound exerts its anti-proliferative effects through a multi-faceted mechanism involving the induction of apoptosis (programmed cell death) and cell cycle arrest, potentially mediated by the inhibition of the NF-κB signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation. This compound has been shown to inhibit the activation of NF-κB in macrophages, suggesting a similar mechanism may be at play in cancer cells[2][3]. Inhibition of NF-κB can lead to a downstream cascade of events, including the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors, ultimately leading to cell death.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Proliferation Cell Proliferation & Survival Genes Nucleus->Proliferation Activates Transcription Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cell_Cycle_Workflow cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S Arrest Cell Cycle Arrest G1->Arrest G2 G2 Phase S->G2 M M Phase G2->M G2->Arrest M->G1 This compound This compound Cyclins_CDKs Cyclins/CDKs This compound->Cyclins_CDKs Inhibits Experimental_Workflow start Cancer Cell Culture treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle protein Protein Analysis (Western Blot) treatment->protein end Data Analysis & Interpretation viability->end apoptosis->end cell_cycle->end protein->end

References

Application of Quebecol in Studying NF-κB Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quebecol, a polyphenolic compound discovered in maple syrup, has demonstrated notable anti-inflammatory properties.[1][2][3] This has led to increasing interest in its potential as a therapeutic agent for inflammatory diseases. The primary mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response.[1][4] This document provides detailed application notes and protocols for utilizing this compound as a tool to study and modulate the NF-κB signaling pathway in a research setting.

Mechanism of Action

This compound exerts its anti-inflammatory effects by intervening in the canonical NF-κB signaling cascade. In resting cells, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like IL-6 and TNF-α, and matrix metalloproteinases (MMPs). This compound has been shown to inhibit this LPS-induced activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[1][2][4]

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound on various parameters related to the NF-κB signaling pathway and cellular viability.

Table 1: Inhibition of NF-κB Signaling and Downstream Effectors by this compound

ParameterCell TypeStimulantThis compound ConcentrationObserved EffectReference
NF-κB ActivationMacrophagesLPS100 µMSignificant inhibition[1]
IL-6 SecretionMacrophagesLPSNot specifiedInhibition[1][2]
TNF-α SecretionMacrophagesLPSNot specifiedInhibition[1][2]
MMP-8 SecretionMacrophagesLPS250 µM50.9% inhibition[5]
MMP-9 SecretionMacrophagesLPS250 µM34.8% inhibition[5]
MMP-9 Activity--250 µM42.0% inhibition[5]
MMP-9 Activity--500 µM92.6% inhibition[5]

Table 2: Cytotoxicity and Antiproliferative Activity of this compound

AssayCell LineParameterValueReference
Cell Growth InhibitionNot specifiedIC20400 µM[6]
Antiproliferative ActivityMCF-7IC50104.2 µM[7]
Antiproliferative ActivityMCF-7 (synthesized)IC50103.2 µM[7]

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture 1. Culture Macrophages (e.g., U937 or RAW 264.7) quebecol_prep 2. Prepare this compound Stock Solution treatment 3. Pre-treat cells with this compound (various concentrations) stimulation 4. Stimulate with LPS treatment->stimulation luciferase A. NF-κB Luciferase Reporter Assay stimulation->luciferase western_blot B. Western Blot (p-IκBα, IκBα, p-p65, p65) stimulation->western_blot elisa C. ELISA (IL-6, TNF-α in supernatant) stimulation->elisa data_quant 5. Quantify Results luciferase->data_quant western_blot->data_quant elisa->data_quant ic50_calc 6. Calculate IC50 (if applicable) data_quant->ic50_calc conclusion 7. Draw Conclusions ic50_calc->conclusion

Caption: Workflow for studying this compound's effect on NF-κB signaling.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: U937 (human monocytic cell line) or RAW 264.7 (murine macrophage cell line). For reporter assays, a stable cell line expressing an NF-κB luciferase reporter is recommended (e.g., U937-3xκB-LUC).

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Experimental Procedure:

    • Seed cells in appropriate culture plates (e.g., 96-well for luciferase assays, 6-well for Western blotting).

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 250 µM) for 1-2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) for the desired time (e.g., 30 minutes for IκBα phosphorylation, 6 hours for luciferase expression, 24 hours for cytokine secretion). Include an unstimulated control.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Materials:

    • U937-3xκB-LUC cells or cells transiently transfected with an NF-κB luciferase reporter plasmid.

    • Luciferase Assay System (e.g., Promega).

    • Luminometer.

  • Protocol:

    • Plate cells in a 96-well white, clear-bottom plate.

    • Perform this compound pre-treatment and LPS stimulation as described above.

    • After the incubation period (typically 6-8 hours post-LPS stimulation), lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

    • Normalize the NF-κB luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.

Western Blot for NF-κB Pathway Proteins

This method is used to assess the phosphorylation and degradation of key signaling proteins.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA assay).

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin (as a loading control).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

ELISA for Pro-inflammatory Cytokines

This assay quantifies the secretion of cytokines into the culture medium.

  • Materials:

    • ELISA kits for IL-6 and TNF-α.

    • Microplate reader.

  • Protocol:

    • After the 24-hour stimulation period, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

    • Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

    • Calculate the cytokine concentrations based on a standard curve.

Conclusion

This compound serves as a valuable research tool for investigating the NF-κB signaling pathway. Its inhibitory properties allow for the controlled modulation of this pathway, enabling detailed studies of its role in inflammation and other cellular processes. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their experimental designs. Further investigation into the precise molecular target of this compound within the NF-κB cascade will continue to enhance its application in both basic research and drug development.

References

Application Notes and Protocols for the Isolation of Quebecol from Maple Syrup Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quebecol, a polyphenolic compound with the systematic name 2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol, is a unique natural product discovered in Canadian maple syrup.[1][2] Interestingly, this compound is not naturally present in maple sap but is formed during the thermal processing involved in the production of maple syrup.[1][2][3] This compound has garnered significant interest within the scientific community due to its potential biological activities, particularly its anti-inflammatory properties.[4][5][6][7] this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB transcription factor and the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages.[4][6][7][8]

These application notes provide detailed protocols for the isolation and purification of this compound from maple syrup extracts, designed for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The isolation of this compound from its natural source is characterized by a notably low yield, necessitating the processing of large volumes of maple syrup. The following table summarizes the available quantitative data regarding the isolation and purity of this compound.

ParameterValueSource
Yield from Maple Syrup < 1 mg from > 20 L(Paradis, 2022)
Purity (Post-Purification) > 99%(Li & Seeram, 2011)
Analytical Method for Purity High-Performance Liquid Chromatography (HPLC)(Li & Seeram, 2011)

Experimental Protocols

The isolation of this compound from maple syrup is a multi-step process involving initial extraction to separate phenolic compounds from the sugar-rich matrix, followed by chromatographic techniques for fractionation and purification.

Protocol 1: Extraction of Phenolic Compounds from Maple Syrup

This protocol describes the initial extraction of a crude phenolic fraction from maple syrup using solvent-solvent partitioning and solid-phase extraction.

Materials:

  • Maple Syrup (preferably dark grade for higher phenolic content)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • n-Butanol (BuOH)

  • Amberlite XAD-16 resin

  • Methanol (MeOH)

  • Separatory Funnel

  • Rotary Evaporator

  • Glass Chromatography Column

Procedure:

  • Syrup Dilution: Dilute 1 liter of maple syrup with 1 liter of deionized water to reduce viscosity.

  • Solvent Partitioning (Ethyl Acetate):

    • Transfer the diluted maple syrup to a large separatory funnel.

    • Add 1 liter of ethyl acetate and shake vigorously for 5-10 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction two more times with fresh ethyl acetate.

    • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.

  • Solvent Partitioning (n-Butanol):

    • To the remaining aqueous layer from the ethyl acetate extraction, add 1 liter of n-butanol and shake vigorously for 5-10 minutes.

    • Collect the upper n-butanol layer.

    • Repeat the extraction two more times with fresh n-butanol.

    • Combine the n-butanol extracts and concentrate under reduced pressure to obtain the crude butanol extract. This compound has been isolated from the butanol extract.[9]

  • Adsorption Chromatography:

    • Pack a glass chromatography column with Amberlite XAD-16 resin.

    • Dissolve the crude butanol extract in a minimal amount of methanol and load it onto the column.

    • Elute the column with methanol to recover the phenolic compounds.

    • Concentrate the methanol eluate to obtain a phenolic-rich extract.

Protocol 2: Solid-Phase Extraction (SPE) for Phenolic Enrichment

This protocol offers a more rapid method for enriching phenolic compounds from a smaller sample of maple syrup.[3]

Materials:

  • Maple Syrup

  • Deionized Water

  • Formic Acid

  • Methanol (MeOH)

  • Oasis HLB SPE Cartridge (e.g., 200 mg)

  • SPE Manifold

Procedure:

  • Sample Preparation: Dissolve 1 g of maple syrup in 2 mL of deionized water.[3]

  • Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 3 mL of methanol followed by 3 mL of 2% formic acid in water.[3]

  • Sample Loading: Load the diluted maple syrup sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of 2% formic acid in water to remove sugars and other polar compounds. A subsequent wash with 2% formic acid/methanol (9:1) can further refine the extract.[3]

  • Elution: Elute the phenolic compounds from the cartridge with 5 mL of methanol.

  • Drying: The collected eluate can be evaporated to dryness under a stream of nitrogen or concentrated for further purification.

Protocol 3: Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the final purification of this compound from the enriched phenolic extract using reversed-phase HPLC. Specific parameters may need to be optimized based on the HPLC system and column used.

Materials:

  • Enriched Phenolic Extract containing this compound

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA) or Formic Acid (for mobile phase modification)

  • Preparative or Semi-preparative C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the dried phenolic extract in a suitable solvent, such as methanol or the initial mobile phase composition, and filter through a 0.45 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% TFA or formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

  • HPLC Conditions (Representative):

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Flow Rate: 2-4 mL/min for a semi-preparative column.

    • Detection: UV at 280 nm.

    • Gradient Elution: A linear gradient from a lower to a higher concentration of Mobile Phase B. For example:

      • 0-5 min: 10% B

      • 5-45 min: 10-60% B (linear gradient)

      • 45-50 min: 60-100% B (linear gradient)

      • 50-55 min: 100% B (wash)

      • 55-60 min: 10% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the peaks detected by the UV detector.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine the purity of this compound.

  • Structure Confirmation: Confirm the identity of the purified compound as this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Visualizations

Experimental Workflow for this compound Isolation

G cluster_extraction Initial Extraction cluster_purification Purification maple_syrup Maple Syrup dilution Dilution with Water maple_syrup->dilution solvent_extraction Solvent-Solvent Partitioning (Ethyl Acetate & n-Butanol) dilution->solvent_extraction adsorption_chrom Adsorption Chromatography (XAD-16 Resin) solvent_extraction->adsorption_chrom crude_extract Phenolic-Rich Extract adsorption_chrom->crude_extract hplc Preparative RP-HPLC crude_extract->hplc fractions Fraction Collection hplc->fractions analysis Purity Analysis (Analytical HPLC) fractions->analysis pure_this compound Pure this compound (>99%) analysis->pure_this compound

Caption: Workflow for the isolation and purification of this compound.

This compound's Anti-Inflammatory Signaling Pathway

G lps LPS tlr4 TLR4 Receptor lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation This compound This compound This compound->nfkb_activation Inhibition cytokine_gene_expression Pro-inflammatory Cytokine Gene Expression nfkb_activation->cytokine_gene_expression cytokines IL-6, TNF-α (Inflammation) cytokine_gene_expression->cytokines

Caption: Inhibition of the NF-κB pathway by this compound.

References

Hepatic Metabolism of Quebecol: In-Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vitro hepatic metabolism of Quebecol, a polyphenolic compound originating from maple syrup. The following protocols and data are derived from studies utilizing human and rat liver microsomes to characterize the metabolic fate of this compound.

Introduction

This compound, or 2,3,3-tri-(3-methoxy-4-hydroxyphenyl)-1-propanol, is a natural polyphenol formed during the production of maple syrup.[1][2][3][4][5][6] Its structural similarity to the chemotherapy drug tamoxifen has prompted investigations into its pharmacological properties.[1][3][4][6] Understanding the hepatic metabolism of this compound is crucial for evaluating its potential as a therapeutic agent. In-vitro studies indicate that this compound's clearance is likely dominated by Phase II metabolic pathways, with no detectable Phase I metabolism.[1][2][3][4][5][6]

Metabolic Pathway of this compound

In-vitro investigations using human and rat liver microsomes have revealed that this compound does not undergo Phase I metabolism mediated by cytochrome P450 (P450) enzymes.[1][2][3][4][5][6] Instead, its metabolic clearance is primarily driven by Phase II conjugation reactions, specifically glucuronidation.[1][2][3][4][5][6] Studies have identified the formation of three distinct glucuronide metabolites in both human and rat liver microsomes.[1][2][3][4][5][6]

Quebecol_Metabolism This compound This compound PhaseI Phase I Metabolism (Cytochrome P450) This compound->PhaseI PhaseII Phase II Metabolism (UGT Enzymes) This compound->PhaseII NoMetabolites No P450 Metabolites Detected PhaseI->NoMetabolites Glucuronides Three Glucuronide Metabolites (Glu-1, Glu-2, Glu-3) PhaseII->Glucuronides

Figure 1: Metabolic pathway of this compound in hepatic microsomes.

Quantitative Data: Enzyme Kinetics

The following table summarizes the enzyme kinetic parameters for the glucuronidation of this compound in human liver microsomes (HLM).

ParameterValueUnitSource
Michaelis-Menten Constant (KM)5.1µM[1][2][3][4][6][7]
Maximum Velocity (Vmax)0.22 ± 0.01µmol/min/mg[1][2][3][4][6][7]
Unbound Intrinsic Clearance (Clint,u)0.038 ± 0.001mL/min/mg[1][2][3][4][6][7]

Experimental Protocols

In-Vitro P450-Mediated Metabolism Assay

This protocol is designed to assess the potential for Phase I metabolism of this compound using liver microsomes.

PhaseI_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Mix Prepare Incubation Mixture: - 5 mM MgCl2 - 10 mM SPP - 0.5 mg/mL Microsomes - 30 µM this compound - 100 mM KPO4 Buffer (pH 7.4) Preincubation Pre-incubate mixture for 5 min at 37°C Prep_Mix->Preincubation Prep_Controls Prepare Controls: - Negative (no NADPH) - Heat-inactivated microsomes - Positive (e.g., Chlorzoxazone) Prep_Controls->Preincubation Initiation Initiate reaction with 20 mM NADPH Preincubation->Initiation Incubate Incubate for 1 hour at 37°C Initiation->Incubate Termination Terminate reaction Incubate->Termination Analysis Analyze by HPLC-UV and LC-MS Termination->Analysis

Figure 2: Workflow for the P450-mediated metabolism assay.

Materials:

  • This compound

  • Human or Rat Liver Microsomes

  • Magnesium Chloride (MgCl₂)

  • Sodium Pyrophosphate (SPP)

  • Potassium Phosphate Buffer (pH 7.4)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Positive Control Substrate (e.g., Chlorzoxazone)

  • Acetonitrile or other quenching solvent

  • HPLC-UV system

  • LC-MS system

Procedure:

  • Prepare the incubation mixture containing 5 mM MgCl₂, 10 mM SPP, 0.5 mg/mL liver microsomes, and 30 µM this compound in 100 mM potassium phosphate buffer (pH 7.4).[3]

  • Prepare negative controls (without NADPH and with heat-inactivated microsomes) and a positive control using a known P450 substrate.[3]

  • Pre-incubate the reaction mixtures for 5 minutes at 37°C in a shaking water bath.[3]

  • Initiate the reactions by adding 10 µL of 20 mM NADPH.[3]

  • Incubate for 1 hour at 37°C.

  • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the presence of metabolites using a validated HPLC-UV method and confirm their absence with LC-MS.[3][5]

In-Vitro Glucuronidation Assay

This protocol is used to determine the extent of Phase II metabolism of this compound via glucuronidation.

Materials:

  • This compound

  • Human or Rat Liver Microsomes

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Magnesium Chloride (MgCl₂)

  • Tris-HCl Buffer

  • HPLC-UV system

  • LC-MS system

Procedure:

  • Prepare incubation mixtures with varying concentrations of this compound (e.g., 5-30 µM for kinetic studies).[1][2][3][4]

  • Add liver microsomes and MgCl₂ to a Tris-HCl buffer.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding UDPGA.

  • Incubate at 37°C for a specified time.

  • Terminate the reaction with a suitable quenching solvent.

  • Centrifuge the samples to remove precipitated protein.

  • Analyze the supernatant for the formation of glucuronide metabolites by HPLC-UV and identify them using LC-MS.[3]

  • For enzyme kinetic analysis, measure the rate of metabolite formation at each substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

Summary of Findings

The in-vitro hepatic metabolism of this compound is characterized by the absence of Phase I P450-mediated metabolism and a significant contribution of Phase II glucuronidation.[1][2][3][4][5][6] Three distinct glucuronide metabolites have been observed in both human and rat liver microsomes.[1][2][3][4][5][6] The provided kinetic parameters for glucuronidation in human liver microsomes are essential for predicting the in-vivo clearance of this compound.[1][2][3][4][5][6] These findings suggest that drug-drug interactions involving the inhibition or induction of cytochrome P450 enzymes are unlikely for this compound. However, interactions with drugs that are substrates or inhibitors of UGT enzymes may be possible.

References

Troubleshooting & Optimization

Technical Support Center: Quebecol Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Quebecol total synthesis.

Frequently Asked Questions (FAQs)

Q1: My initial Grignard or lithiation reaction to form the diarylmethanol intermediate (3a) has a low yield. What are the common causes and solutions?

A1: Low yields in the formation of (bis(4-(benzyloxy)-3-methoxyphenyl)methanol) (3a) are a known issue. Here are some potential causes and troubleshooting steps:

  • Grignard Reagent Formation: Ensure your glassware is scrupulously dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Any moisture will quench the Grignard reagent.

  • Lithiation Issues: When using n-BuLi, a common side reaction is the direct addition of the butyl group to the benzaldehyde, forming 1-(4-(benzyloxy)-3-methoxyphenyl)pentan-1-ol as a minor impurity.[1] To minimize this, ensure the lithiation of the bromo compound is complete before adding the aldehyde, and maintain a very low temperature (-78 °C).[1]

  • Alternative Reagents: While Grignard reaction with 1-(benzyloxy)-4-bromo-2-methoxybenzene and 4-(benzyloxy)-3-methoxybenzaldehyde has been reported with a 46% yield, lithiation using n-BuLi has shown slightly better and more consistent yields of 45-62%.[1] Consider switching to the n-BuLi protocol if you are facing issues with the Grignard reaction.

Q2: I am having difficulty with the bromination of the diarylmethanol intermediate (3a). Which brominating agents are effective?

A2: The bromination of the alcohol (3a) can be challenging. Several common brominating agents have been reported to be ineffective.

  • Ineffective Reagents: Attempts using PBr3, POBr3, and CBr4/PPh3 (Appel reaction) have been unsuccessful.[1] POBr3 was reported to cause disproportionation, and the Appel reaction resulted in no conversion.[1]

  • Recommended Reagent: Acetyl bromide has been found to be an effective reagent for this transformation, providing the bromo compound in an excellent yield of 80%.[1] A key advantage is that the acetic acid by-product can be easily removed by washing with hexane under a nitrogen atmosphere, allowing the product to be used in the next step without extensive purification.[1]

Q3: The coupling reaction to form the triarylpropane backbone is not proceeding as expected. What are the critical parameters?

A3: The coupling of the bromo intermediate with the ester is a crucial step. Success is highly dependent on the reaction conditions.

  • Base and Temperature: The use of Lithium Diisopropylamide (LDA) as the base is effective. It is critical to generate the LDA in situ at 0 °C and then treat the ester at -78 °C before adding the bromo compound.[1]

  • Reagent Purity: Ensure the bromo compound from the previous step is free of acidic impurities like acetic acid, as this will consume the LDA and reduce the yield.

Q4: What is the most effective method for the final debenzylation step to yield this compound?

A4: The removal of the benzyl protecting groups is the final step in this synthesis.

  • Recommended Conditions: Catalytic transfer hydrogenation using Palladium on carbon (Pd/C) with ammonium formate as the hydrogen source is a high-yielding method.[1] This reaction is typically carried out in a mixture of methanol and ethyl acetate at room temperature for about 16 hours and can provide this compound in excellent yields (63-88%).[1]

Q5: Are there alternative synthetic routes to this compound that might offer better overall yields?

A5: Yes, an alternative approach has been developed that utilizes a double Suzuki-Miyaura coupling reaction.[2][3][4] This method involves the formation of a dibromoalkene from an α-ketoester precursor, followed by the coupling reaction to introduce the other two aryl rings.[3][4] This strategy has been highlighted as an efficient pathway to this compound and may be worth considering if the primary route proves problematic.[2][3][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in diarylmethanol (3a) formation Moisture in the reaction; Incomplete Grignard formation; Side reaction with n-BuLi.Ensure anhydrous conditions; Use n-BuLi at -78°C for lithiation before adding the aldehyde.[1]
Failed bromination of diarylmethanol (3a) Use of ineffective brominating agents (PBr3, POBr3, Appel reaction).Use acetyl bromide as the brominating agent for an 80% yield.[1]
Low yield in the LDA-mediated coupling Impure bromo-intermediate (acidic byproducts); Incorrect reaction temperature.Purify the bromo-intermediate by washing with hexane; Maintain strict temperature control (-78°C for ester treatment).[1]
Incomplete debenzylation Inactive catalyst; Insufficient reaction time.Use fresh Pd/C catalyst; Ensure the reaction runs for at least 16 hours.[1]
Formation of multiple byproducts Incorrect stoichiometry; Non-optimal reaction conditions.Carefully control the stoichiometry of reagents; Optimize temperature and reaction times for each step.

Quantitative Data Summary

The following table summarizes the reported yields for each step in a successful five-step total synthesis of this compound.[1]

Step Reaction Reagents and Conditions Yield (%)
1Formation of Diarylmethanol (3a)n-BuLi, THF, -78 °C, 2 h45-62
2BrominationCH3COBr, benzene, 25-30 °C, 5 h80
3CouplingLDA, THF, -78 °C52
4Reduction of EsterLiAlH4, THF, 0 °C, 2 h67-87
5DebenzylationPd/C, HCO2NH4, MeOH:EtOAc, 25-30 °C, 16 h63-88

Experimental Protocols

Protocol 1: Synthesis of (bis(4-(benzyloxy)-3-methoxyphenyl)methanol) (3a)

  • Dissolve 1-(benzyloxy)-4-bromo-2-methoxybenzene in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (n-BuLi) and stir the mixture for 2 hours at -78 °C.

  • Add a solution of 4-(benzyloxy)-3-methoxybenzaldehyde in THF.

  • Allow the reaction to proceed for the specified time, then quench with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Protocol 2: Bromination of (bis(4-(benzyloxy)-3-methoxyphenyl)methanol) (3a)

  • Dissolve the alcohol (3a) in benzene at room temperature (25-30 °C).

  • Add acetyl bromide and stir the reaction for 5 hours.

  • Remove the solvent under reduced pressure.

  • Wash the crude product with hexane under a nitrogen atmosphere to remove the acetic acid byproduct. The resulting bromo compound is often used in the next step without further purification.

Protocol 3: LDA-Mediated Coupling

  • In a separate flask, prepare LDA in situ by adding n-BuLi to a solution of N,N-diisopropylamine in THF at 0 °C.

  • Cool the LDA solution to -78 °C and add the ester.

  • After stirring for the appropriate time, add the bromo compound synthesized in Protocol 2.

  • Allow the reaction to proceed to completion, then quench and work up to isolate the coupled product.

Protocol 4: Reduction of the Ester

  • Dissolve the ester from the previous step in THF and cool to 0 °C.

  • Carefully add lithium aluminum hydride (LiAlH4) in portions.

  • Stir the reaction for 2 hours at 0 °C.

  • Quench the reaction cautiously (e.g., with water or a saturated solution of sodium sulfate), filter, and extract the product.

Protocol 5: Debenzylation to this compound

  • Dissolve the benzyl-protected precursor in a mixture of methanol and ethyl acetate.

  • Add Pd/C (10%) and ammonium formate.

  • Stir the mixture vigorously at room temperature (25-30 °C) for 16 hours.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.

Visualizations

quebecol_synthesis_workflow start Starting Materials: 1-(benzyloxy)-4-bromo-2-methoxybenzene 4-(benzyloxy)-3-methoxybenzaldehyde step1 Step 1: Lithiation & Addition start->step1 intermediate1 Intermediate: (bis(4-(benzyloxy)-3- methoxyphenyl)methanol) step1->intermediate1 Yield: 45-62% step2 Step 2: Bromination intermediate1->step2 intermediate2 Intermediate: Bromo-derivative step2->intermediate2 Yield: 80% step3 Step 3: LDA Coupling intermediate2->step3 intermediate3 Intermediate: Coupled Ester step3->intermediate3 Yield: 52% step4 Step 4: Reduction intermediate3->step4 intermediate4 Intermediate: Protected this compound step4->intermediate4 Yield: 67-87% step5 Step 5: Debenzylation intermediate4->step5 product Final Product: This compound step5->product Yield: 63-88%

Caption: Workflow for the five-step total synthesis of this compound with reported yields.

troubleshooting_logic low_yield Low Reaction Yield? check_reagents Verify Reagent Purity & Activity low_yield->check_reagents Yes success Yield Improved low_yield->success No check_conditions Optimize Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions check_purification Review Purification Method check_conditions->check_purification consider_alternative Consider Alternative Synthetic Route (e.g., Suzuki-Miyaura Coupling) check_purification->consider_alternative consider_alternative->success

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Overcoming Challenges in Quebecol Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quebecol purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the isolation and purification of this compound from maple syrup extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a polyphenolic compound with the chemical formula C24H26O7, first isolated from Canadian maple syrup.[1] It is not naturally present in maple sap but is formed during the heating process of syrup production.[1][2] The primary challenges in its purification stem from its presence in a complex matrix, maple syrup, which contains high concentrations of sugars, organic acids, and numerous other phenolic compounds that can interfere with separation. Furthermore, as a polyphenol, this compound may be susceptible to degradation under certain conditions.

Q2: What are the major impurities I can expect when purifying this compound from maple syrup?

A2: The most abundant impurities are sugars, primarily sucrose. Other significant impurities include other phenolic compounds (such as lignans, coumarins, and stilbenes), organic acids (like malic acid), and minerals.[2][3][4] These compounds can co-elute with this compound, leading to impure fractions.

Q3: Is there a recommended initial clean-up step before preparative HPLC?

A3: Yes, a solid-phase extraction (SPE) is highly recommended to enrich the phenolic fraction and remove the bulk of sugars and other polar impurities. An Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge is effective for this purpose. This initial step significantly improves the efficiency and resolution of the subsequent HPLC purification.

Q4: What are the general stability concerns for this compound during purification?

A4: Like many polyphenols, this compound's stability can be affected by pH and temperature. Phenolic compounds are generally more stable in acidic conditions and can degrade at alkaline pH.[5][6][7] High temperatures can also lead to the degradation of polyphenols.[8][9][10] It is advisable to work at room temperature or below and to use mobile phases with a slightly acidic pH (e.g., containing 0.1% formic acid) to minimize degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification, particularly during the HPLC step.

Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Extraction from Maple Syrup Ensure efficient initial extraction of phenolics from the maple syrup matrix. Consider solvent-solvent partitioning (e.g., with ethyl acetate or butanol) prior to SPE for better enrichment.
Poor Recovery from SPE Optimize the SPE protocol. Ensure the cartridge is properly conditioned. Use an appropriate elution solvent (e.g., methanol) and ensure a sufficient volume is used to elute all bound phenolics.
Degradation during Purification Maintain a slightly acidic pH in your mobile phase (e.g., 0.1% formic acid). Avoid high temperatures during solvent evaporation and processing.[5][6][7][8][9][10]
Suboptimal HPLC Conditions The chosen gradient may not be optimal for eluting this compound. Adjust the gradient slope or the organic solvent concentration to ensure this compound elutes as a sharp peak.
Loss during Solvent Evaporation This compound may adhere to glassware. After evaporation, rinse the flask thoroughly with a small amount of methanol or your mobile phase to recover any adsorbed compound.
Poor Peak Resolution in HPLC
Potential Cause Troubleshooting Steps
Co-eluting Impurities Improve the initial sample clean-up with a more rigorous SPE protocol or a preliminary fractionation step.
Inappropriate HPLC Column A standard C18 column is a good starting point. If resolution is poor, consider a column with a different selectivity (e.g., a phenyl-hexyl column).
Suboptimal Mobile Phase Adjust the mobile phase composition. A gradient of acetonitrile and water (both with 0.1% formic acid) often provides good resolution for polyphenols. Experiment with methanol as the organic modifier as it can alter selectivity.
Column Overload Inject a smaller sample volume or a more dilute sample. Overloading the column leads to broad, asymmetric peaks.
Low Column Temperature Increasing the column temperature (e.g., to 30-40 °C) can improve peak shape and resolution by reducing mobile phase viscosity. However, be mindful of potential degradation at higher temperatures.[8][9][10]
Presence of Contaminants in Purified Fractions
Potential Cause Troubleshooting Steps
Inadequate Separation Optimize the HPLC gradient to better separate this compound from closely eluting compounds. A shallower gradient around the elution time of this compound can improve resolution.
Peak Tailing Peak tailing can lead to cross-contamination of fractions. This can be caused by secondary interactions with the stationary phase. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can reduce this effect.
System Contamination Ensure the HPLC system is clean. Flush the system with a strong solvent (e.g., isopropanol) to remove any contaminants from previous runs.
Impure Solvents Use high-purity, HPLC-grade solvents to avoid introducing contaminants.

Quantitative Data Summary

The following table summarizes typical performance parameters that can be expected during the purification of polyphenols from complex natural extracts. While specific data for this compound is limited in the literature, these values provide a general benchmark.

Purification Stage Parameter Typical Value Reference
Solid-Phase Extraction (SPE) Recovery of Phenolics80-95%General knowledge
Preparative HPLC Purity of Final Product>95%[11]
Preparative HPLC Overall YieldHighly variable (dependent on initial concentration)General knowledge

Experimental Protocols

Solid-Phase Extraction (SPE) for Phenolic Enrichment

Objective: To enrich the phenolic fraction from maple syrup and remove sugars.

Materials:

  • Maple Syrup

  • Deionized Water

  • Methanol (HPLC Grade)

  • Formic Acid

  • Oasis HLB SPE Cartridges

Procedure:

  • Sample Preparation: Dilute 10g of maple syrup with 20mL of deionized water.

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5mL of methanol followed by 5mL of deionized water.

  • Sample Loading: Load the diluted maple syrup sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 10mL of deionized water to remove sugars and other highly polar compounds.

  • Elution: Elute the phenolic fraction with 10mL of methanol.

  • Drying: Evaporate the methanol from the eluate under reduced pressure at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial HPLC mobile phase for injection.

Preparative HPLC for this compound Purification

Objective: To isolate this compound from the enriched phenolic fraction.

Materials:

  • Enriched Phenolic Extract (from SPE)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid

  • Preparative C18 HPLC Column (e.g., 250 x 10 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Chromatographic Conditions:

    • Flow Rate: 4 mL/min

    • Detection: UV at 280 nm

    • Gradient Program (Example):

      • 0-5 min: 20% B

      • 5-35 min: 20% to 50% B (linear gradient)

      • 35-40 min: 50% to 95% B (linear gradient for column wash)

      • 40-45 min: 95% B (hold)

      • 45-50 min: 95% to 20% B (return to initial conditions)

      • 50-60 min: 20% B (equilibration)

  • Injection: Inject the reconstituted phenolic extract onto the column.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity.

  • Pooling and Drying: Pool the pure fractions and evaporate the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_start Sample Preparation cluster_spe Solid-Phase Extraction cluster_hplc Preparative HPLC cluster_end Final Product Maple_Syrup Maple Syrup Dilution Dilute with Water Maple_Syrup->Dilution SPE_Loading Load Diluted Sample Dilution->SPE_Loading SPE_Conditioning Condition Oasis HLB Cartridge SPE_Conditioning->SPE_Loading SPE_Washing Wash with Water (Remove Sugars) SPE_Loading->SPE_Washing SPE_Elution Elute with Methanol SPE_Washing->SPE_Elution Evaporation Evaporate Methanol SPE_Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Injection Inject on C18 Column Reconstitution->HPLC_Injection Fraction_Collection Collect this compound Fraction HPLC_Injection->Fraction_Collection Purity_Analysis Analyze Purity by Analytical HPLC Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Final_Evaporation Evaporate Solvent Pooling->Final_Evaporation Pure_this compound Pure this compound Final_Evaporation->Pure_this compound

Caption: Experimental workflow for this compound purification.

troubleshooting_logic cluster_sample_prep Sample Preparation Stage cluster_hplc_method HPLC Method Stage cluster_stability Analyte Stability Problem Purification Problem (e.g., Low Yield, Low Purity) Check_Extraction Review Initial Extraction Method Problem->Check_Extraction Is initial sample prep adequate? Check_Column Assess Column Performance (Age, Packing) Problem->Check_Column Is the separation efficient? Check_pH Ensure Acidic Mobile Phase Problem->Check_pH Could the compound be degrading? Check_SPE Verify SPE Protocol (Conditioning, Elution) Check_Extraction->Check_SPE Check_Mobile_Phase Verify Mobile Phase (Composition, pH, Purity) Check_Column->Check_Mobile_Phase Check_Gradient Optimize Gradient Profile Check_Mobile_Phase->Check_Gradient Check_Temp Avoid High Temperatures Check_pH->Check_Temp

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Enhancing the Stability of Quebecol in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with Quebecol in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is happening?

A1: The color change in your this compound solution is a strong indicator of degradation, primarily through oxidation. Phenolic compounds like this compound are susceptible to oxidation, which can be accelerated by factors such as exposure to oxygen, light, high pH, and the presence of metal ions. This process can lead to the formation of colored byproducts and a decrease in the concentration of the active compound.

Q2: How does pH affect the stability of my this compound solution?

A2: this compound is more stable in acidic to neutral conditions. As the pH increases above 7, the phenolic hydroxyl groups on the this compound molecule can deprotonate, making the compound more susceptible to oxidation. It is crucial to control the pH of your solution to minimize degradation.

Q3: I've noticed a decrease in the expected biological activity of my this compound solution over time. Could this be related to stability?

A3: Yes, a loss of biological activity is a common consequence of this compound degradation. The structural changes that occur during degradation can alter the molecule's ability to interact with its biological targets, leading to reduced efficacy in your experiments.

Q4: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?

A4: Yes, repeated freeze-thaw cycles can compromise the stability of your this compound solution. Each cycle can introduce dissolved oxygen and create localized concentration gradients, which can accelerate degradation. It is recommended to aliquot your stock solution into single-use vials to avoid repeated freezing and thawing.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Noticeable color change within a short period (hours to a few days).

  • Significant decrease in this compound concentration as measured by an analytical method (e.g., HPLC).

  • Loss of biological activity in assays.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Oxidation 1. Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. 2. Use Antioxidants: Add an antioxidant to your solution. Common choices for phenolic compounds include ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT). Start with a low concentration (e.g., 0.01-0.1% w/v) and optimize as needed. 3. Work under an Inert Atmosphere: If possible, prepare and handle your solutions in a glove box or under a continuous stream of an inert gas.
Inappropriate pH 1. Use Buffered Solutions: Prepare your this compound solution in a buffer system that maintains a slightly acidic to neutral pH (e.g., pH 4-7). 2. Verify pH: Always measure and adjust the pH of your final solution.
Photodegradation 1. Use Amber Vials: Protect your solution from light by using amber-colored glass vials or by wrapping clear vials in aluminum foil. 2. Minimize Light Exposure: Avoid exposing your solution to direct sunlight or harsh laboratory lighting.
Metal Ion Contamination 1. Use High-Purity Solvents and Reagents: Ensure that your solvents and other reagents are of high purity and free from metal ion contamination. 2. Use Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM).
High Temperature 1. Store at Low Temperatures: Store your this compound solutions at low temperatures, such as 4°C for short-term storage and -20°C or -80°C for long-term storage.
Issue 2: Precipitation of this compound from Solution

Symptoms:

  • Visible particulate matter or cloudiness in the solution.

  • Inconsistent results in assays due to inaccurate concentration.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Low Solubility 1. Optimize Solvent System: this compound has limited solubility in water. Consider using a co-solvent system, such as a mixture of ethanol, DMSO, or methanol with water. Always perform solubility tests to determine the optimal solvent ratio. 2. Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution or use a sonicator. Avoid excessive heat, which can accelerate degradation.
Degradation Products 1. Address Degradation: The precipitate may consist of insoluble degradation products. Follow the troubleshooting steps for rapid degradation to prevent the formation of these products.
pH-Dependent Solubility 1. Adjust pH: The solubility of this compound can be pH-dependent. Ensure the pH of your solution is within a range where this compound is most soluble.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

  • Solvent Selection: Choose a suitable solvent system. For a 10 mM stock solution, consider using dimethyl sulfoxide (DMSO) or ethanol.

  • Solvent Deoxygenation: Place the required volume of your chosen solvent in a flask and sparge with a gentle stream of nitrogen or argon gas for 15-30 minutes.

  • Weighing this compound: Accurately weigh the required amount of this compound in a clean, dry vial.

  • Dissolution: Add the deoxygenated solvent to the vial containing this compound. If necessary, gently warm the vial or sonicate to ensure complete dissolution.

  • Inert Atmosphere: Once dissolved, flush the headspace of the vial with nitrogen or argon gas before sealing.

  • Storage: Store the stock solution in amber vials at -20°C or -80°C.

  • Aliquoting: For long-term storage, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Protocol 2: Stability Testing of this compound by HPLC

This protocol provides a general framework for assessing the stability of a this compound solution under various stress conditions.

  • Preparation of Test Solutions: Prepare solutions of this compound in the desired solvent and buffer systems. Divide the solution into several amber vials for each stress condition.

  • Forced Degradation Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to the this compound solution.

    • Basic Hydrolysis: Add 0.1 M NaOH to the this compound solution.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution.

    • Thermal Degradation: Place the vials in an oven at a controlled temperature (e.g., 40°C, 60°C).

    • Photodegradation: Expose the vials to a light source (e.g., UV lamp or direct sunlight), alongside a control vial wrapped in foil.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis by HPLC:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for phenolic compounds.

    • Detection: Monitor the absorbance at the λmax of this compound (around 280 nm).

    • Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Data Presentation Example:

Stress ConditionTime (hours)This compound Remaining (%)Appearance
Control (4°C, dark)0100Clear, colorless
2499.5Clear, colorless
4899.2Clear, colorless
0.1 M HCl (RT)0100Clear, colorless
2495.1Faint yellow
4890.3Yellow
3% H₂O₂ (RT)0100Clear, colorless
2475.4Brownish
4858.9Dark brown

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_this compound Weigh this compound dissolve Dissolve this compound prep_this compound->dissolve prep_solvent Select & Deoxygenate Solvent prep_solvent->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot stress_conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) aliquot->stress_conditions time_points Sample at Time Points stress_conditions->time_points hplc_analysis HPLC Analysis time_points->hplc_analysis data_quant Quantify Degradation hplc_analysis->data_quant pathway_id Identify Degradation Products (LC-MS) data_quant->pathway_id

Caption: Workflow for this compound Stability Testing.

troubleshooting_logic cluster_symptoms Observe Symptoms cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start This compound Solution Shows Instability color_change Color Change? start->color_change precipitation Precipitation? start->precipitation activity_loss Loss of Activity? start->activity_loss oxidation Oxidation color_change->oxidation ph_issue Incorrect pH color_change->ph_issue light Light Exposure color_change->light temperature High Temperature color_change->temperature precipitation->ph_issue solubility Low Solubility precipitation->solubility activity_loss->oxidation activity_loss->ph_issue use_antioxidant Add Antioxidant/ Deoxygenate oxidation->use_antioxidant use_buffer Use Buffer ph_issue->use_buffer protect_light Use Amber Vials light->protect_light store_cold Store at -20°C/-80°C temperature->store_cold optimize_solvent Optimize Solvent solubility->optimize_solvent

Caption: Troubleshooting Logic for this compound Instability.

Technical Support Center: Quebecol In-Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and scientists using Quebecol in in-vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration for this compound in in-vitro experiments?

A1: The optimal concentration of this compound is highly dependent on the cell type and the biological endpoint being measured. Based on published studies, a typical starting range for exploratory experiments is 10-100 µM. For specific applications, refer to the summary table below for effective concentrations observed in various models.[1][2][3][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q2: How should I dissolve this compound for use in cell culture?

A2: As a polyphenolic compound, this compound may have limited aqueous solubility. The standard practice is to first dissolve this compound in a sterile, cell culture-grade solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). This stock solution can then be serially diluted in your complete cell culture medium to achieve the desired final concentrations.

Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells, typically ≤ 0.1% v/v. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent used to deliver this compound.

Q3: I am not observing the expected anti-inflammatory effect with this compound. What could be wrong?

A3: If you are not seeing an anti-inflammatory effect in a model such as LPS-stimulated macrophages, consider the following troubleshooting steps:

  • Confirm Inflammatory Response: First, ensure your positive control (cells treated with the inflammatory stimulus, e.g., LPS, but without this compound) shows a robust inflammatory response (e.g., increased cytokine secretion or NF-κB activation) compared to your negative control (untreated cells).

  • Check this compound Concentration: Your concentration may be too low. Try increasing the dose based on the ranges reported in the literature (see Table 1).[1][2]

  • Verify Cell Viability: High concentrations of this compound could be cytotoxic to your specific cell line, masking any specific biological effects. Perform a cytotoxicity assay (e.g., MTT, LDH) with the same concentrations and incubation times to ensure you are working with non-toxic doses.

  • Incubation Time: The timing of this compound treatment relative to the inflammatory stimulus may be critical. Most studies pre-incubate the cells with this compound for a period (e.g., 2 hours) before adding the stimulus.[2]

  • Compound Integrity: Ensure the this compound stock solution has been stored properly (typically protected from light at -20°C or -80°C) and has not degraded.

Troubleshooting_Flowchart Start No Anti-Inflammatory Effect Observed Check_Positive_Control Is the inflammatory response in the positive control (e.g., LPS alone) robust? Start->Check_Positive_Control Check_Viability Is cell viability >90% at the tested this compound concentration? Check_Positive_Control->Check_Viability Yes Optimize_Stimulus Troubleshoot inflammatory stimulus (e.g., check LPS activity/concentration). Check_Positive_Control->Optimize_Stimulus No Increase_Dose Increase this compound concentration and re-run experiment. Check_Viability->Increase_Dose No Check_Timing Was there a pre-incubation period with this compound before stimulation? Check_Viability->Check_Timing Yes Success Problem Resolved Increase_Dose->Success Optimize_Stimulus->Success Implement_Preincubation Introduce a 2-hour pre-incubation step. Check_Timing->Implement_Preincubation No Check_Stock Check integrity and storage of this compound stock solution. Check_Timing->Check_Stock Yes Implement_Preincubation->Success Check_Stock->Success

Caption: Troubleshooting flowchart for in-vitro experiments.

Q4: Is this compound cytotoxic to cells?

A4: this compound can exhibit antiproliferative and cytotoxic effects, particularly at higher concentrations.[3] For instance, the half-maximal inhibitory concentration (IC50) against the MCF-7 breast cancer cell line was reported to be 104.2 µM.[3] In a study on skin substitutes, the concentration that inhibited 20% of cell growth (IC20) was 400 µM.[4] It is crucial to establish a therapeutic window for your experiments by performing a cytotoxicity assay on your specific cell line across a wide range of this compound concentrations.

Q5: Which signaling pathway is primarily affected by this compound?

A5: The most consistently reported molecular target of this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5][6] In models of inflammation, this compound has been shown to inhibit the activation of NF-κB induced by stimuli like lipopolysaccharide (LPS).[5][6] This inhibition leads to a downstream reduction in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.[5][7]

Data Presentation: Effective Concentrations

Table 1: Effective Concentrations of this compound in Various In-Vitro Models

Cell/Tissue ModelBiological EffectEffective Concentration (µM)Reference
LPS-Stimulated MacrophagesInhibition of NF-κB activationNot specified, but effective[5][6]
LPS-Stimulated MacrophagesInhibition of IL-6 & TNF-α secretionNot specified, but effective[5][7]
LPS-Stimulated MacrophagesInhibition of MMP-8 secretion (50.9%)250 µM[1]
LPS-Stimulated MacrophagesInhibition of MMP-9 secretion (34.8%)250 µM[1]
Recombinant MMP-9Inhibition of catalytic activity (42%)250 µM[1][2]
Recombinant MMP-9Inhibition of catalytic activity (92.6%)500 µM[1][2]
Osteoblast CulturePromotion of mineralization29.3 µM - 234 µM[1][2]
Psoriatic Skin SubstitutesReduced epidermal thickness400 µM (IC20)[4]

Table 2: Antiproliferative Activity (IC50) of this compound and Analogs against MCF-7 Breast Cancer Cells

CompoundDescriptionIC50 Value (µM)Reference
This compound (isolated)Parent Compound104.2[3]
This compound (synthesized)Parent Compound103.2[3]
Analog 8cDerivative85.1[3]
Analog 8dDerivative78.7[3]
Analog 8fDerivative80.6[3]
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture.

  • Materials: this compound powder, sterile culture-grade DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Calculate the mass of this compound powder required to make a 100 mM stock solution (this compound MW: 426.45 g/mol ).

    • Under sterile conditions (e.g., in a biological safety cabinet), weigh the this compound powder and place it into a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. A brief, gentle warming (to 37°C) may aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Macrophage Anti-Inflammatory Assay

This protocol is a generalized workflow for assessing the anti-inflammatory properties of this compound on macrophages stimulated with LPS.

Experimental_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_analysis Day 3: Data Collection & Analysis Seed_Cells Seed macrophages (e.g., U937 or primary cells) into multi-well plates at desired density. Incubate_24h Incubate for 24h to allow adherence and recovery. Seed_Cells->Incubate_24h Pretreat Pre-treat cells with varying concentrations of this compound (and vehicle control) for 2h. Incubate_24h->Pretreat Stimulate Add inflammatory stimulus (e.g., 1 µg/mL LPS). Incubate for a defined period (e.g., 24h). Pretreat->Stimulate Collect_Supernatant Collect cell culture supernatants. Stimulate->Collect_Supernatant Cell_Lysate Lyse cells to collect protein or RNA. Stimulate->Cell_Lysate Assay Perform assays: - ELISA for cytokines (IL-6, TNF-α) - Western Blot for NF-κB pathway proteins - Cytotoxicity Assay (e.g., MTT on remaining cells) Collect_Supernatant->Assay Cell_Lysate->Assay Analyze Analyze and plot data. Assay->Analyze

Caption: General experimental workflow for an in-vitro anti-inflammatory assay.
Signaling Pathway: this compound Inhibition of NF-κB

This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling cascade.[1][5] The diagram below illustrates the canonical pathway initiated by LPS and the point of intervention by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor Complex LPS->TLR4 MyD88 MyD88/IRAK TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive degrades, releasing IkB->NFkB_inactive sequesters NFkB_active p50/p65 (Active NF-κB) Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Transcription->Cytokines This compound This compound This compound->IKK INHIBITS

Caption: this compound inhibits LPS-induced NF-κB activation.

References

Quebecol Technical Support Center: Enhancing Bioavailability in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with Quebecol and encountering challenges related to its poor bioavailability in experimental settings. This resource provides troubleshooting advice, frequently asked questions, and detailed protocols to help optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic uses?

A1: this compound is a polyphenolic compound that is not naturally present in maple sap but is formed during the thermal processing involved in making maple syrup.[1][2][3] Structurally, it shares some similarities with the chemotherapy drug tamoxifen.[4][5] Research has shown that this compound possesses anti-inflammatory, antioxidant, and antiproliferative properties, making it a compound of interest for potential therapeutic applications in conditions like inflammatory diseases and cancer.[6][7][8][9]

Q2: Why is the bioavailability of this compound a significant concern in experimental models?

A2: The primary concern with this compound's bioavailability stems from its rapid and extensive metabolism in the liver, a phenomenon known as the first-pass effect. Like many polyphenols, this compound is subject to poor absorption and metabolic conversion before it can reach systemic circulation.[9][10] This can lead to low plasma concentrations and potentially limit its therapeutic efficacy in in vivo models, making it difficult to translate promising in vitro results.[11]

Q3: What are the primary metabolic pathways that affect this compound's stability and clearance?

A3: In vitro studies using human and rat liver microsomes have shown that this compound is extensively metabolized through Phase II glucuronidation.[1][4][5] Researchers were unable to detect any Phase I metabolites produced by cytochrome P450 enzymes.[4][5] This indicates that the clearance of this compound is likely dominated by glucuronosyltransferase (UGT) enzymes, which conjugate glucuronic acid to the molecule, making it more water-soluble and easier to excrete. This rapid conjugation is a major contributor to its low systemic bioavailability.[1][4]

Q4: What are the known signaling pathways modulated by this compound?

A4: this compound's anti-inflammatory effects have been linked to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[7][12][13] In macrophage models, this compound has been shown to reduce the activation of NF-κB and consequently inhibit the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.[7][12][14] It also affects the activity of matrix metalloproteinases (MMPs), which are involved in tissue degradation during inflammation.[12][13]

Troubleshooting Guide for Experimental Models

In Vitro Experimentation

Q5: My this compound is precipitating out of the cell culture medium. What can I do to improve its solubility?

A5: Poor aqueous solubility is a common issue with polyphenolic compounds. Here are several steps to troubleshoot this problem:

  • Use a Co-Solvent: Prepare a high-concentration stock solution of this compound in a biocompatible organic solvent like dimethyl sulfoxide (DMSO) or ethanol. Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Check Final Concentration: Verify that the final concentration of this compound in your assay does not exceed its solubility limit in the medium. You may need to perform a solubility test to determine this limit.

  • pH Adjustment: The pH of the medium can influence the solubility of phenolic compounds. Ensure your medium is properly buffered and that the addition of the this compound stock solution does not significantly alter the pH.

  • Formulation with Solubilizing Agents: For certain applications, you can consider using solubilizing agents like cyclodextrins, which can form inclusion complexes with poorly soluble compounds and enhance their solubility in aqueous solutions.

Q6: I'm observing inconsistent or variable results in my in vitro assays. What are the potential causes?

A6: Inconsistent results can arise from several factors related to the compound's stability and handling:

  • Compound Stability: this compound, like other polyphenols, may be sensitive to light, temperature, and oxidation. Prepare fresh dilutions from your stock solution for each experiment and store the stock solution in small aliquots at -20°C or -80°C, protected from light.

  • Adsorption to Plastics: Polyphenolic compounds can sometimes adsorb to the surface of plastic labware (e.g., pipette tips, microplates), which can reduce the effective concentration in your assay. Using low-adhesion plastics may help mitigate this issue.

  • Metabolism by Cells: Depending on the cell type used, cells may metabolize this compound over the course of the experiment, reducing its effective concentration. Consider this possibility when designing the duration of your assays.

In Vivo Experimentation

Q7: I am not observing the expected therapeutic effect in my animal model after oral administration. Could this be a bioavailability issue?

A7: Yes, a lack of in vivo efficacy despite promising in vitro data is a classic sign of poor oral bioavailability. The extensive first-pass metabolism (glucuronidation) of this compound likely prevents a sufficient concentration of the active compound from reaching the systemic circulation and target tissues.[4][5] It is crucial to assess the pharmacokinetic profile of this compound in your model to confirm this.

Q8: What strategies can I use to enhance the in vivo bioavailability of this compound for my experiments?

A8: Several formulation and co-administration strategies can be employed to overcome poor bioavailability:[11][15]

  • Nanoformulations: Encapsulating this compound into nanocarriers is a highly effective approach.[10][16] These systems protect the compound from premature metabolism and can enhance its absorption.[17]

    • Liposomes: Lipid-based vesicles that can encapsulate both hydrophilic and hydrophobic compounds.

    • Polymeric Nanoparticles: Can be tailored for controlled release and targeted delivery.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based carriers that are well-suited for improving the oral bioavailability of poorly soluble drugs.[18]

  • Co-administration with UGT Inhibitors: Co-administering this compound with a known inhibitor of UGT enzymes, such as piperine (an extract from black pepper), can potentially reduce its first-pass metabolism and increase systemic exposure. This approach has been used for other polyphenols.

  • Alternative Routes of Administration: If oral administration proves ineffective, consider alternative routes that bypass the liver's first-pass effect, such as intraperitoneal (IP) or intravenous (IV) injection. However, appropriate vehicle and formulation development are critical for these routes as well.

Data Presentation

Table 1: In Vitro Hepatic Metabolism Kinetics of this compound

This table summarizes the enzyme kinetics for this compound glucuronidation in human liver microsomes (HLM), highlighting the compound's susceptibility to Phase II metabolism.

ParameterValueUnitSource
Michaelis-Menten Constant (KM)5.1µM[4][5]
Maximum Velocity (Vmax)0.22 ± 0.01µmol/min/mg[4][5]
Intrinsic Clearance (Clint,u)0.038 ± 0.001mL/min/mg[4][5]

Table 2: Dose-Dependent Effect of this compound on MMP-9 Activity and Secretion in Macrophages

This table shows the inhibitory effect of this compound on both the catalytic activity and secretion of Matrix Metalloproteinase-9 (MMP-9) in an in vitro macrophage model.

This compound Concentration (µM)Inhibition of MMP-9 Activity (%)Inhibition of LPS-Induced MMP-9 Secretion (%)Source
25042.034.8[12][13]
50092.6Not specified, but significant decrease observed[12][13]

Experimental Protocols and Methodologies

Protocol 1: Preparation of a Basic this compound Stock Solution for In Vitro Assays

  • Objective: To prepare a high-concentration stock solution of this compound in a biocompatible solvent.

  • Materials:

    • This compound (pure compound)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the target stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Once dissolved, aliquot the stock solution into smaller volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

    • When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration remains non-toxic to the cells (e.g., ≤ 0.1%).

Protocol 2: Conceptual Framework for Developing a Nanoformulation to Enhance this compound Bioavailability

  • Objective: To outline the key steps for developing and validating a nanocarrier system for this compound.

  • Phase 1: Formulation Development

    • Carrier Selection: Choose a suitable nanocarrier system based on the desired route of administration (e.g., liposomes, polymeric nanoparticles, or SLNs for oral delivery).[17][18]

    • Encapsulation Method: Select an appropriate method for loading this compound into the nanocarrier (e.g., thin-film hydration for liposomes, solvent evaporation for polymeric nanoparticles, or high-pressure homogenization for SLNs).

    • Optimization: Systematically vary formulation parameters (e.g., drug-to-lipid ratio, polymer concentration) to maximize encapsulation efficiency and loading capacity.

  • Phase 2: Physicochemical Characterization

    • Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS) to ensure a uniform and appropriate size for absorption.

    • Zeta Potential: Determine the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.

    • Encapsulation Efficiency (%EE): Quantify the amount of this compound successfully entrapped within the nanoparticles using techniques like HPLC after separating the free drug.

    • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Phase 3: In Vitro Evaluation

    • Release Study: Perform an in vitro release study using a dialysis method under simulated gastrointestinal conditions to assess the release profile of this compound from the nanocarrier.

    • Cellular Uptake: Use a relevant cell model (e.g., Caco-2 cells) to determine if the nanoformulation enhances cellular uptake compared to free this compound.

  • Phase 4: In Vivo Assessment

    • Pharmacokinetic Study: Administer the this compound nanoformulation and free this compound to an animal model (e.g., rats or mice) via the intended route. Collect blood samples at various time points and measure the plasma concentration of this compound to determine key PK parameters (Cmax, Tmax, AUC).

    • Efficacy Study: Evaluate the therapeutic efficacy of the nanoformulation in a relevant disease model and compare it to the free compound.

Visualizations and Diagrams

FirstPassEffect cluster_GI Gastrointestinal Tract cluster_Liver Liver (First-Pass Metabolism) cluster_Circulation Systemic Circulation Oral Oral Administration of this compound Absorb Absorption Oral->Absorb Dissolution Metabolism Extensive Glucuronidation (Phase II Metabolism) Absorb->Metabolism Portal Vein Systemic Reduced Bioavailability Metabolism->Systemic NFkB_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB Phosphorylation of IκBα IKK->IkB NFkB_Release NF-κB Release & Translocation IkB->NFkB_Release Nucleus Nucleus NFkB_Release->Nucleus Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Transcription->Cytokines This compound This compound This compound->NFkB_Release Inhibits TroubleshootingWorkflow Start Poor In Vivo Efficacy Observed CheckFormulation Is the formulation stable and homogenous? Start->CheckFormulation CheckDose Was the dose appropriate? (Based on in vitro data) CheckFormulation->CheckDose Yes Reformulate Reformulate Vehicle (e.g., add solubilizers) CheckFormulation->Reformulate No CheckPK Have plasma concentrations been measured (PK study)? CheckDose->CheckPK Yes IncreaseDose Consider Dose Escalation CheckDose->IncreaseDose No CheckPK->Start No (Re-evaluate mechanism/model) LowPK Result: Low/undetectable plasma levels CheckPK->LowPK Yes Action Action: Bioavailability Enhancement Required LowPK->Action Nanoformulation Develop Nanoformulation (Liposomes, NPs, etc.) Action->Nanoformulation AltRoute Consider Alternative Route (e.g., IP, IV) Action->AltRoute

References

Technical Support Center: Synthesis and Evaluation of Quebecol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis and biological evaluation of Quebecol and its analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and experimental evaluation of this compound analogs.

Problem Potential Cause Recommended Solution
Low yield in the 5-step synthesis of this compound analogs. Incomplete reaction at any of the five stages. Impure reagents or solvents. Suboptimal reaction conditions (temperature, time).Ensure all reagents and solvents are pure and dry. Optimize reaction times and temperatures for each step. Use thin-layer chromatography (TLC) to monitor reaction progress. Consider a different catalyst or base if a specific step is problematic.
Difficulty in purifying the final this compound analog. Presence of closely related byproducts. Inefficient chromatographic separation.Optimize the mobile phase for column chromatography to achieve better separation. Consider using high-performance liquid chromatography (HPLC) for final purification if high purity is required. Recrystallization may also be an effective purification method for solid compounds.
Inconsistent results in antiproliferative assays (e.g., MTT, SRB). Cell line contamination or high passage number. Inaccurate compound concentration. Variability in cell seeding density. Pipetting errors.Use low-passage, authenticated cell lines. Verify the concentration of your compound stock solution using a reliable method. Ensure consistent cell seeding and incubation times. Use calibrated pipettes and proper pipetting techniques. Include positive and negative controls in every experiment.
This compound analog shows low or no activity in biological assays. The analog may not be active against the chosen target. The compound may have poor cell permeability. The free phenolic group, which is essential for antiproliferative activity, may be protected or absent.[1]Confirm the structure and purity of the synthesized analog using NMR and mass spectrometry. Test the compound on different cell lines or in different assay systems. Structure-activity relationship studies indicate that a free phenolic group at the para-position of the phenyl ring is crucial for activity.[1]
Precipitation of the compound in cell culture media. Poor solubility of the this compound analog in aqueous media.Prepare a high-concentration stock solution in a suitable solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically <0.5%). Sonication or gentle warming may help dissolve the compound in the stock solution.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is the general synthetic strategy for this compound and its analogs? A1: A common and efficient method for the synthesis of this compound and its analogs is a five-step process.[1][2] The key steps generally involve:

    • Lithiation and subsequent reaction to form a key intermediate.

    • Bromination of an aromatic precursor.

    • A coupling reaction, such as a Suzuki coupling, to connect the aromatic rings.[3]

    • Reduction of a carbonyl group.

    • Deprotection of phenolic groups to yield the final product.[1]

  • Q2: Which this compound analogs have shown improved efficacy compared to the parent compound? A2: Several analogs have demonstrated slightly higher antiproliferative activity against certain cancer cell lines compared to this compound. For instance, against the MCF-7 human breast adenocarcinoma cell line, analogs 8c, 8d, and 8f showed IC50 values of 85.1 µM, 78.7 µM, and 80.6 µM, respectively, which were lower than that of synthesized this compound (103.2 µM).[1]

  • Q3: What are the key structural features of this compound analogs that are important for their biological activity? A3: Structure-activity relationship studies have indicated that the presence of a free phenolic group at the para-position of the phenyl ring is essential for antiproliferative activity.[1] Smaller substituents at the meta-position, or no substituent at all, are preferred for this activity.[1]

Biological Activity and Mechanism of Action

  • Q4: What are the known biological activities of this compound and its analogs? A4: this compound and its analogs have demonstrated several biological activities, including:

    • Antiproliferative activity: They have been shown to exert a cytotoxic effect on various cancer cell lines, including human cervix adenocarcinoma (HeLa), human ovarian carcinoma (SKOV-3), human colon carcinoma (HT-29), and human breast adenocarcinoma (MCF-7).[1][2]

    • Anti-inflammatory activity: this compound can inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[4][5] It also reduces the activation of the NF-κB transcription factor in LPS-stimulated human macrophages.[4][5][6]

  • Q5: What is the proposed mechanism of action for the anti-inflammatory effects of this compound? A5: The anti-inflammatory effects of this compound are attributed to its ability to inhibit the NF-κB signaling pathway.[5][6][7][8] By reducing the activation of NF-κB, this compound decreases the production of downstream pro-inflammatory mediators.

Experimental Protocols

General 5-Step Synthesis of this compound Analogs

This protocol is a generalized representation based on the published synthesis.[1] Researchers should consult the primary literature for specific quantities and reaction conditions for each analog.

G cluster_synthesis 5-Step Synthesis Workflow step1 Step 1: Intermediate Formation (e.g., n-BuLi, THF, -78 °C) step2 Step 2: Bromination (e.g., CH3COBr, benzene) step1->step2 step3 Step 3: Coupling Reaction (e.g., n-BuLi, THF, -78 °C) step2->step3 step4 Step 4: Reduction (e.g., LiAlH4, THF, 0 °C) step3->step4 step5 Step 5: Deprotection (e.g., Pd/C, HCO2NH4) step4->step5

Caption: General workflow for the 5-step synthesis of this compound and its analogs.

  • Step 1: Intermediate Formation: A suitable starting material is treated with a strong base like n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (-78 °C) to generate a reactive intermediate.

  • Step 2: Bromination: The intermediate from the previous step is reacted with a brominating agent such as acetyl bromide in a solvent like benzene.

  • Step 3: Coupling Reaction: Another lithiation is performed using n-BuLi in THF at -78 °C, followed by coupling with a suitable electrophile to build the carbon skeleton.

  • Step 4: Reduction: A carbonyl group in the molecule is reduced to a hydroxyl group using a reducing agent like lithium aluminum hydride (LiAlH4) in THF at 0 °C.

  • Step 5: Deprotection: Protective groups on the phenolic hydroxyls are removed, often by catalytic transfer hydrogenation using palladium on carbon (Pd/C) and a hydrogen donor like ammonium formate, to yield the final this compound analog.

Antiproliferative Activity Assay (MTT Assay)

G cluster_assay MTT Assay Workflow seed 1. Seed cells in a 96-well plate treat 2. Treat cells with this compound analogs for 72h seed->treat mtt 3. Add MTT solution and incubate treat->mtt solubilize 4. Solubilize formazan crystals mtt->solubilize read 5. Measure absorbance at 570 nm solubilize->read

Caption: Workflow for determining the antiproliferative activity using the MTT assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathway

Inhibition of the NF-κB Signaling Pathway by this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6][7][8] This pathway is a central regulator of inflammation.

G cluster_pathway NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (IL-6, TNF-α) NFkB_translocation->Gene_expression This compound This compound This compound->Inhibition Inhibition->IKK

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

In this pathway, lipopolysaccharide (LPS), a bacterial toxin, binds to Toll-like receptor 4 (TLR4) on macrophages. This triggers a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of kappa B (IκB), leading to its degradation. This frees NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, resulting in the secretion of cytokines like IL-6 and TNF-α. This compound has been shown to inhibit this process, leading to a reduction in the inflammatory response.[4][5][6][7][8]

References

Technical Support Center: Quebecol Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Quebecol in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: I am having trouble with low recovery of this compound from plasma samples. What are the recommended sample preparation methods?

A1: Low recovery of this compound from plasma is a common issue, often due to its protein binding and polarity. We recommend two primary methods for sample preparation: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is a quick and simple method suitable for initial screening. Acetonitrile is often preferred over methanol for cleaner extracts.[1]

  • Solid-Phase Extraction (SPE): This method provides a cleaner sample by removing more interfering substances, which can improve recovery and reduce matrix effects.[2] A polymeric reversed-phase SPE cartridge is a good starting point for a polar compound like this compound.

A detailed comparison of these two approaches is provided below.

Q2: My this compound signal is inconsistent and shows suppression in my LC-MS/MS analysis. How can I mitigate matrix effects?

A2: Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS analysis of complex samples.[3] They occur when co-eluting matrix components interfere with the ionization of the analyte.[4]

To address this, consider the following strategies:

  • Improve Sample Cleanup: As mentioned in Q1, using SPE can significantly reduce matrix components compared to PPT.

  • Optimize Chromatography: Adjusting the chromatographic gradient can help separate this compound from interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with this compound and experience similar ionization suppression or enhancement, allowing for accurate quantification.

  • Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in a blank matrix that matches your sample can help compensate for consistent matrix effects.

Q3: What are the optimal storage conditions for this compound in plasma samples to ensure its stability?

A3: While specific stability data for this compound is not extensively published, general guidelines for phenolic compounds in biological matrices should be followed to minimize degradation.

  • Short-Term Storage: Samples should be kept at 4°C for short periods (up to 24 hours) after collection and processing.

  • Long-Term Storage: For storage longer than 24 hours, samples should be frozen at -80°C.

  • Freeze-Thaw Cycles: It is crucial to minimize freeze-thaw cycles, as these can lead to the degradation of analytes. We recommend aliquoting samples before freezing if multiple analyses are anticipated.

Stability should be experimentally verified during method validation by assessing the analyte's stability under these conditions.

Q4: I am developing a new LC-MS/MS method for this compound. Can you provide a starting point for the MS parameters?

A4: Certainly. While optimal parameters must be determined empirically on your specific instrument, the following table provides a good starting point for developing a Multiple Reaction Monitoring (MRM) method for this compound in negative ionization mode, which is common for phenolic compounds.

ParameterRecommended Starting Point
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (Q1)m/z 425.2 [M-H]⁻
Product Ion (Q3) - Quantifierm/z 289.1
Product Ion (Q3) - Qualifierm/z 137.0
Collision Energy (CE)-25 eV (Optimize for your instrument)
Dwell Time50-100 ms

Experimental Protocols

Protocol 1: this compound Extraction from Plasma using Protein Precipitation (PPT)

This protocol is a rapid method for extracting this compound from plasma samples.

  • Sample Aliquoting: Thaw frozen plasma samples on ice. Vortex to ensure homogeneity. Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (if available) to each plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: this compound Extraction from Plasma using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract compared to PPT, which is beneficial for reducing matrix effects.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Sample Pre-treatment: Thaw 500 µL of plasma on ice. Add 500 µL of 2% phosphoric acid in water and vortex.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables present typical method validation parameters for the quantification of this compound in human plasma using the SPE protocol followed by LC-MS/MS. This data is for illustrative purposes and should be established for your specific assay.

Table 1: Calibration Curve and Limits of Detection/Quantification

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=5)Accuracy (%)Precision (%RSD)
3 (Low QC)2.996.76.8
50 (Mid QC)51.5103.04.5
800 (High QC)789.698.73.2

Table 3: Recovery and Matrix Effect

QC LevelRecovery (%)Matrix Effect (%)
Low88.594.2
Mid91.292.8
High90.593.5

Visualizations

Signaling Pathways and Workflows

experimental_workflow General Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt Method 1 spe Solid-Phase Extraction plasma->spe Method 2 extract Final Extract ppt->extract spe->extract lcms LC-MS/MS Analysis (MRM Mode) extract->lcms data Data Processing & Quantification lcms->data nfkb_pathway Proposed Anti-Inflammatory Action of this compound lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates (degradation) nfkb NF-κB (p65/p50) nfkb_nucleus NF-κB (in Nucleus) nfkb->nfkb_nucleus translocation cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nfkb_nucleus->cytokines transcription This compound This compound This compound->ikk Inhibits

References

Mitigating potential cytotoxicity of Quebecol at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Quebecol. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate potential cytotoxicity at high concentrations and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell line even at what we believe are low concentrations of this compound. What could be the issue?

A1: Several factors could be contributing to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. We recommend performing a dose-response curve to determine the specific IC50 (half-maximal inhibitory concentration) for your cell line.

  • Compound Purity: Impurities in your this compound sample could be contributing to the observed cytotoxicity. Ensure you are using a high-purity standard.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a solvent control in your experiments to rule out this possibility.

  • Extended Incubation Time: Prolonged exposure to this compound, even at lower concentrations, can lead to increased cytotoxicity. Consider optimizing the incubation time for your specific experimental goals.[1]

Q2: Our cytotoxicity assay results for this compound are highly variable between experiments. How can we improve reproducibility?

A2: High variability in cytotoxicity assays can be frustrating. Here are some common causes and solutions:

  • Inconsistent Cell Seeding Density: Ensure that a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the results of viability assays.

  • Pipetting Errors: Inaccurate pipetting of either the cell suspension or the test compound can lead to significant variability. Calibrate your pipettes regularly and use proper pipetting techniques.

  • Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells for experimental samples or ensure proper humidification of the incubator.

  • Compound Precipitation: this compound, like many polyphenols, may have limited solubility in aqueous media. Visually inspect your wells for any signs of precipitation. If observed, consider using a lower concentration or a different solvent system.

Q3: What is the known mechanism of this compound-induced cytotoxicity?

A3: this compound is a polyphenol that has been shown to exert its biological effects, including anti-inflammatory and anti-proliferative activities, through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] At high concentrations, sustained inhibition or activation of this pathway can disrupt normal cellular processes and lead to apoptosis (programmed cell death).[3][4]

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity
Potential Cause Troubleshooting Step
Incorrect Concentration Calculation Double-check all calculations for dilutions and final concentrations.
Cell Contamination Inspect cell cultures for any signs of bacterial or fungal contamination.
Assay Interference Some polyphenols can interfere with certain cytotoxicity assays (e.g., MTT assay).[1] Consider using an alternative assay, such as the LDH release assay, to confirm your results.
This compound Derivative Activity Be aware that some synthetic derivatives of this compound have been shown to exhibit higher cytotoxicity than the parent compound.[2][5][6]
Issue 2: Difficulty Dissolving this compound
Potential Cause Troubleshooting Step
Low Aqueous Solubility Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells.
Precipitation in Media After diluting the stock solution in the culture medium, visually inspect for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or explore the use of a solubilizing agent (use with caution and include appropriate controls).

Data Presentation

Table 1: Reported In Vitro Activity of this compound and its Derivatives
Compound Cell Line Assay Endpoint Concentration/Value Reference
This compoundPsoriatic Skin SubstitutesSRB AssayIC20400 µM[7]
This compound Derivative (CPD2)Psoriatic Skin SubstitutesSRB AssayIC20150 µM[7]
This compound Derivative (CPD3)Psoriatic Skin SubstitutesSRB AssayIC20350 µM[7]
This compoundMacrophages (LPS-stimulated)MMP-8 SecretionInhibition50.9% inhibition at 250 µM[2][5]
This compoundMacrophages (LPS-stimulated)MMP-9 SecretionInhibition34.8% inhibition at 250 µM[2][5]
This compoundMacrophagesMMP-9 ActivityInhibition42% at 250 µM, 92.6% at 500 µM[2][5]

Note: IC20 is the concentration that inhibits 20% of cell growth. SRB stands for Sulforhodamine B. MMP stands for Matrix Metalloproteinase.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include wells with medium alone (blank), cells with medium (negative control), and cells with solvent at the highest concentration used (solvent control).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the negative control.

Protocol 2: Mitigation of Cytotoxicity via Optimized Incubation Time

Objective: To determine the optimal incubation time that maximizes the desired biological effect of this compound while minimizing cytotoxicity.

Procedure:

  • Follow steps 1-3 of the General Cytotoxicity Assessment protocol.

  • Prepare multiple identical plates for different time points (e.g., 6, 12, 24, 48, and 72 hours).

  • At each designated time point, perform the MTT assay (steps 5-8 of the General Cytotoxicity Assessment protocol) on one of the plates.

  • Analyze the data to identify the time point that provides the desired level of activity (e.g., inhibition of a specific signaling pathway) with the highest cell viability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Serial Dilutions treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for Defined Period treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition solubilization Solubilize Formazan Crystals mtt_addition->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability nfkb_pathway This compound This compound (High Conc.) IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Apoptosis Apoptosis Nucleus->Apoptosis Induces

References

Validation & Comparative

A Comparative Analysis of Quebecol and Its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the biological activities and therapeutic potential of Quebecol, a unique phenolic compound discovered in maple syrup, and its synthetic derivatives. This guide provides a comparative analysis of their anti-inflammatory and antiproliferative properties, supported by experimental data and detailed methodologies to assist researchers and drug development professionals.

This compound, a naturally occurring polyphenol formed during the processing of maple syrup, has garnered significant scientific interest for its potential health benefits.[1][2][3] Its unique chemical structure, reminiscent of the anti-cancer drug tamoxifen, has prompted investigations into its biological activities and the synthesis of analogs with potentially enhanced therapeutic properties.[1][4] This guide presents a comparative analysis of this compound and its synthetic analogs, focusing on their anti-inflammatory and antiproliferative effects, with a detailed overview of the underlying experimental protocols and signaling pathways.

Comparative Biological Activity: A Tabular Summary

The following tables summarize the quantitative data on the antiproliferative and anti-inflammatory activities of this compound and its synthetic analogs.

Table 1: Antiproliferative Activity of this compound and its Analogs
CompoundCell LineIC50 (µM)Reference
This compound (Synthesized) MCF-7103.2[1]
Analog 8c MCF-785.1[1]
Analog 8d MCF-778.7[1]
Analog 8f MCF-780.6[1]

MCF-7: Human breast adenocarcinoma cell line.

Table 2: Anti-inflammatory Activity of this compound
ActivityModelKey FindingsReference
NF-κB Activation LPS-stimulated human macrophagesSignificant inhibition of NF-κB activation.[2][4]
Cytokine Secretion LPS-stimulated human macrophagesInhibition of pro-inflammatory cytokines IL-6 and TNF-α.[2][4]
MMP-9 Activity In vitroDose-dependent inhibition of MMP-9 catalytic activity.[5][6]
MMP-8 and MMP-9 Secretion LPS-stimulated macrophagesSignificant decrease in secretion.[6]

Delving into the Mechanism: Signaling Pathways

This compound and its analogs exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[2][4] This is primarily achieved through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway, a central regulator of inflammation. The diagram below illustrates this proposed mechanism.

G Proposed Anti-inflammatory Pathway of this compound cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB (p65/p50) IκBα->NFκB Sequesters nucleus Nucleus NFκB->nucleus Translocates to genes Pro-inflammatory Genes (TNF-α, IL-6) This compound This compound This compound->IKK Inhibits NFκB_n NF-κB NFκB_n->genes Induces Transcription

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used to assess the biological activities of this compound and its analogs.

Synthesis of this compound and its Analogs

A simple and efficient five-step synthesis method has been developed for this compound and its analogs.[1][7] The general workflow is outlined below.

G General Synthesis Workflow for this compound Analogs start Starting Materials (e.g., Guaiacol derivatives) step1 Step 1: Grignard Reaction or Suzuki Coupling start->step1 step2 Step 2: Coupling Reaction step1->step2 step3 Step 3: Functional Group Interconversion step2->step3 step4 Step 4: Protection/Deprotection step3->step4 final Final Product (this compound or Analog) step4->final

Caption: A generalized five-step workflow for the synthesis of this compound and its analogs.

Detailed Protocol:

  • Step 1: Synthesis of Biphenyl Alcohol Intermediate: This step often involves a Grignard reaction between a protected brominated methoxybenzene and a protected methoxybenzaldehyde to form a diarylmethanol intermediate.[1] Alternatively, a double Suzuki coupling reaction of dibromoalkenes has been utilized.[3]

  • Step 2: Coupling Reaction: The biphenyl alcohol intermediate is then reacted with a phenylacetate derivative in the presence of an acid catalyst to form the tri-aryl propanoate backbone.[1]

  • Step 3 & 4: Functional Group Manipulation and Deprotection: Subsequent steps involve the reduction of the ester group and the removal of protecting groups (e.g., benzyl groups via hydrogenolysis) to yield the final this compound or its analog.[1]

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of this compound and its analogs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa, SK-OV-3, HT-29) are cultured in appropriate media and conditions.[1][7]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its analogs for a specified period (e.g., 72 hours).[1]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-inflammatory Activity Assay (NF-κB Activation)

The inhibitory effect of this compound on NF-κB activation can be determined using a reporter gene assay in macrophage cell lines.

Protocol:

  • Cell Culture and Transfection: A macrophage cell line (e.g., RAW 264.7) is stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Pre-treatment: The transfected cells are pre-treated with various concentrations of this compound or its analogs for a specific duration.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce NF-κB activation.

  • Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity, which is proportional to NF-κB activation, is normalized to the total protein content. The percentage of inhibition by the compounds is then calculated relative to the LPS-stimulated control.

Structure-Activity Relationship

Preliminary structure-activity relationship (SAR) studies suggest that the presence of free phenolic groups is crucial for the antiproliferative activity of this compound analogs.[1] Analogs with protected phenolic groups were found to be inactive.[1] Furthermore, certain modifications to the aryl rings, such as the introduction of different functional groups, have led to analogs with slightly higher antiproliferative activity compared to this compound itself.[1] For instance, analogs 8c, 8d, and 8f, which possess different substitutions on the phenyl rings, exhibited lower IC50 values against the MCF-7 cell line than the parent this compound molecule.[1]

Interestingly, the "North" substructure of this compound, a diarylmethane moiety, has been identified as being primarily responsible for its anti-inflammatory activity.[8] This substructure was found to be a more potent inhibitor of pro-inflammatory cytokines than the "South" substructure.[8]

Conclusion and Future Directions

This compound and its synthetic analogs represent a promising class of compounds with potential applications in cancer and inflammatory disease therapy. The ability to synthesize these molecules in the laboratory opens up avenues for further investigation and optimization of their biological activities.[3] Future research should focus on elucidating the precise molecular targets of these compounds and conducting in vivo studies to validate their therapeutic efficacy and safety. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this intriguing family of natural product-inspired molecules.

References

Quebecol and Resveratrol: A Comparative Analysis of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The scientific community is continuously exploring novel anti-inflammatory agents from natural sources. Among these, Quebecol, a phenolic compound discovered in maple syrup, and resveratrol, a well-studied polyphenol found in grapes and other plants, have emerged as promising candidates. This guide provides a comprehensive comparison of the anti-inflammatory activities of this compound and resveratrol, summarizing key experimental data and outlining their known mechanisms of action.

Quantitative Comparison of Anti-Inflammatory Activity

Direct comparative studies of this compound and resveratrol under identical experimental conditions are currently limited in the scientific literature. The following tables summarize the available quantitative data on the anti-inflammatory effects of each compound from independent studies. It is crucial to consider the different experimental setups when interpreting these data.

Table 1: Anti-Inflammatory Activity of this compound

BioassayCell LineStimulantConcentration of this compoundInhibitionReference
NF-κB ActivationLPS-stimulated human macrophagesLipopolysaccharide (LPS)100 µMSignificant inhibitory effect
IL-6 SecretionLPS-stimulated human macrophagesLipopolysaccharide (LPS)Not specifiedInhibition observed
TNF-α SecretionLPS-stimulated human macrophagesLipopolysaccharide (LPS)Not specifiedInhibition observed
MMP-8 SecretionLPS-stimulated macrophagesLipopolysaccharide (LPS)250 µM50.9%
MMP-9 SecretionLPS-stimulated macrophagesLipopolysaccharide (LPS)250 µM34.8%
MMP-9 Catalytic Activity--250 µM42%
MMP-9 Catalytic Activity--500 µM92.6%

Table 2: Anti-Inflammatory Activity of Resveratrol

BioassayCell Line/ModelStimulantIC50 Value/ConcentrationInhibitionReference
COX-2 Enzyme ActivityRecombinant human COX-2-30 µM (IC50)-
PGE2 ProductionCOX-2+/+ cells-60 µM (IC50)-
NF-κB ActivationTNF-α-induced HEK293 cellsTumor Necrosis Factor-α (TNF-α)Dose-dependentSuppression
iNOS and IL-6 ExpressionLPS-stimulated RAW264.7 macrophagesLipopolysaccharide (LPS)Dose-dependentDown-regulation
TNF-α ProductionLPS-induced primary microgliaLipopolysaccharide (LPS)-Reduction
PGE2 ProductionRat primary microglia--Inhibition

Mechanisms of Anti-Inflammatory Action

Both this compound and resveratrol exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. However, the mechanisms of resveratrol have been more extensively characterized.

This compound

The primary known anti-inflammatory mechanism of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

  • Inhibition of NF-κB Activation: In bacterial-stimulated macrophages, this compound has been shown to block the inflammatory response, indicating an inhibition of NF-κB activation.

  • Reduction of Pro-inflammatory Cytokines: By inhibiting NF-κB, this compound reduces the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated human macrophages.

The effect of this compound on other key inflammatory pathways, such as the Cyclooxygenase-2 (COX-2) and Mitogen-Activated Protein Kinase (MAPK) pathways, has not yet been extensively reported in the available scientific literature.

Resveratrol

Resveratrol exhibits a multi-targeted anti-inflammatory action by modulating several key signaling pathways.

  • Inhibition of NF-κB Signaling: Resveratrol effectively suppresses NF-κB signaling by inhibiting the activity of IκB kinase (IKK), which is responsible for activating NF-κB. This leads to a downstream reduction in the expression of NF-κB-dependent pro-inflammatory genes.

  • Inhibition of Cyclooxygenase-2 (COX-2): Resveratrol has been shown to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation. It can also suppress the transcription of the COX-2 gene.

  • Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: Resveratrol can influence the MAPK signaling pathway, which plays a critical role in inflammation. It has been observed to attenuate the LPS-induced phosphorylation of p38-MAPK, thereby reducing the production of nitric oxide (NO) and TNF-α.

Signaling Pathway Diagrams

quebecol_nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα inhibits degradation NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus translocation Proinflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α) Nucleus->Proinflammatory_Genes activates transcription This compound This compound This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway.

resveratrol_pathways cluster_nfkb NF-κB Pathway cluster_cox COX-2 Pathway cluster_mapk MAPK Pathway Resveratrol Resveratrol IKK_R IKK Resveratrol->IKK_R Inhibits COX2 COX-2 Resveratrol->COX2 Inhibits p38_MAPK p38 MAPK Resveratrol->p38_MAPK Inhibits NFκB_R NF-κB Activation IKK_R->NFκB_R Cytokines_R Pro-inflammatory Cytokines NFκB_R->Cytokines_R Prostaglandins Prostaglandins COX2->Prostaglandins Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α) p38_MAPK->Inflammatory_Mediators

Caption: Resveratrol's multi-target anti-inflammatory mechanisms.

Experimental Protocols

This compound: Inhibition of NF-κB Activation and Cytokine Secretion in LPS-Stimulated Macrophages

A common experimental workflow to assess the anti-inflammatory properties of this compound involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

quebecol_workflow start Start cell_culture Culture human macrophages start->cell_culture treatment Pre-treat cells with This compound at various concentrations cell_culture->treatment stimulation Stimulate with LPS (e.g., 1 µg/mL) treatment->stimulation incubation Incubate for a defined period (e.g., 24 hours) stimulation->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection cell_lysis Lyse cells to extract protein and RNA incubation->cell_lysis cytokine_analysis Analyze cytokine levels (IL-6, TNF-α) in supernatant (e.g., ELISA) supernatant_collection->cytokine_analysis nfkb_analysis Analyze NF-κB activation in cell lysates (e.g., Western blot for p65, IκBα) cell_lysis->nfkb_analysis end End cytokine_analysis->end nfkb_analysis->end

Caption: Experimental workflow for assessing this compound's anti-inflammatory activity.

Conclusion

Both this compound and resveratrol demonstrate significant anti-inflammatory properties through their modulation of key signaling pathways. Resveratrol's mechanisms are well-documented, with established inhibitory effects on the NF-κB, COX-2, and MAPK pathways. This compound is a newer compound of interest, with current research primarily highlighting its potent inhibition of the NF-κB pathway and subsequent reduction in pro-inflammatory cytokine secretion.

A direct comparison of the potency of this compound and resveratrol is challenging due to the lack of studies employing standardized experimental conditions. The available data suggests that both compounds are active in the micromolar range. Future research should focus on head-to-head comparative studies to definitively establish their relative anti-inflammatory efficacy. Furthermore, a more in-depth investigation into the effects of this compound on the COX-2 and MAPK pathways is warranted to fully elucidate its-inflammatory mechanisms. Such studies will be crucial for the potential development of these natural compounds as novel therapeutic agents for inflammatory diseases.

A Comparative Guide to Quebecol and Tamoxifen: Structure, Function, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of Quebecol, a natural polyphenolic compound, and tamoxifen, a well-established synthetic drug. While structural similarities have prompted investigation into this compound's potential as an anticancer agent, this document aims to objectively present the current experimental data for both compounds, highlighting their known mechanisms and biological effects.

Structural and Physicochemical Properties

This compound, a polyphenol discovered in Canadian maple syrup, and tamoxifen, a selective estrogen receptor modulator (SERM), possess distinct chemical structures that govern their biological activities.[1] Tamoxifen is a nonsteroidal triphenylethylene derivative, while this compound features a 1,1,2-triphenylethane skeleton.

PropertyThis compoundTamoxifen
Chemical Structure
IUPAC Name 2,3,3-tris(4-hydroxy-3-methoxyphenyl)propan-1-ol(Z)-2-[4-(1,2-diphenylbut-1-en-1-yl)phenoxy]-N,N-dimethylethanamine
Molecular Formula C₂₄H₂₆O₇C₂₆H₂₉NO
Molecular Weight 426.46 g/mol 371.51 g/mol
Nature Natural PolyphenolSynthetic Drug
Source Formed during the processing of maple syrup from maple sap.[1]Laboratory Synthesis

Functional Comparison: Mechanism of Action

The primary functional distinction between tamoxifen and the current understanding of this compound lies in their established mechanisms of action. Tamoxifen is a well-characterized SERM, whereas this compound's anticancer effects appear to be mediated through different pathways, with no current evidence of direct estrogen receptor modulation.

Tamoxifen: A Selective Estrogen Receptor Modulator (SERM)

Tamoxifen's primary mechanism of action is the competitive inhibition of estrogen binding to the estrogen receptor (ER), particularly ERα.[2][3] In estrogen-receptor-positive (ER+) breast cancer cells, estradiol binding to ERα initiates a conformational change in the receptor, leading to its dimerization, nuclear translocation, and binding to estrogen response elements (EREs) on DNA. This, in turn, recruits co-activators and stimulates the transcription of genes that promote cell proliferation.

Tamoxifen, and its more potent metabolites like 4-hydroxytamoxifen and endoxifen, also bind to ERα. However, this binding induces a different conformational change that promotes the recruitment of co-repressors instead of co-activators. This complex can still bind to EREs, but it fails to initiate gene transcription, thereby blocking the proliferative signal of estrogen.

tamoxifen_pathway cluster_extracellular Extracellular Estradiol Estradiol ER ER Estradiol->ER Binds Tamoxifen Tamoxifen Tamoxifen->ER Competitively Binds ER_Estradiol ER_Estradiol ER->ER_Estradiol Forms Agonist Complex ER_Tamoxifen ER_Tamoxifen ER->ER_Tamoxifen Forms Antagonist Complex ERE ERE ER_Estradiol->ERE Binds to ERE ER_Tamoxifen->ERE Binds to ERE Proliferation_Genes Proliferation_Genes ERE->Proliferation_Genes Activates Blocked_Transcription Blocked_Transcription ERE->Blocked_Transcription Recruits Co-repressors

This compound: An Emerging Agent with Different Targets

Current research on this compound suggests its biological activities, including its antiproliferative and anti-inflammatory effects, are not mediated by direct interaction with the estrogen receptor. Instead, studies have pointed towards its influence on other signaling pathways.

Anti-inflammatory Effects: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response and cell survival. By suppressing NF-κB activation, this compound can downregulate the expression of pro-inflammatory cytokines and other genes that contribute to cancer cell proliferation and survival.

quebecol_nfkb_pathway cluster_extracellular Extracellular Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IκB IκB IKK->IκB Phosphorylates NFκB_p65_p50 NFκB_p65_p50 IκB->NFκB_p65_p50 Releases NFκB_DNA NFκB_DNA NFκB_p65_p50->NFκB_DNA Translocates to Nucleus and Binds DNA Inflammatory_Genes Inflammatory_Genes NFκB_DNA->Inflammatory_Genes Activates

Matrix Metalloproteinase (MMP) Inhibition: this compound has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix. Overexpression of certain MMPs is associated with cancer invasion and metastasis. By inhibiting MMPs, this compound may interfere with these processes.

Quantitative Data on Biological Activity

A direct comparison of the biological activity of this compound and tamoxifen is limited by the lack of studies performing head-to-head comparisons under identical experimental conditions. The following table summarizes available data from separate studies.

ParameterThis compoundTamoxifen / 4-HydroxytamoxifenCell LineAssaySource
IC₅₀ (Antiproliferative) 104.2 µM (72h)~5-15 µM (48-72h)MCF-7MTT Assay[4], Various
Estrogen Receptor α (ERα) Binding Affinity (Kᵢ) No data available~1-5 nM (4-hydroxytamoxifen)N/ACompetitive Binding AssayVarious
NF-κB Inhibition DemonstratedNot its primary mechanismMacrophagesReporter Assay[5]
MMP Inhibition DemonstratedNot its primary mechanismN/AEnzymatic Assay[6]

Note: The IC₅₀ values for tamoxifen can vary significantly depending on the specific experimental conditions, including the confluency of cells and the specific batch of fetal bovine serum used. The value presented is a representative range from the literature.

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound on adherent cancer cells.

Objective: To quantify the concentration of this compound or tamoxifen that inhibits the metabolic activity of a cancer cell line (e.g., MCF-7) by 50%.

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and Tamoxifen stock solutions (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and tamoxifen in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and DMSO as vehicle controls and wells with medium only as a blank.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

mtt_assay_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of This compound or Tamoxifen Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Remove Medium & Add DMSO Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) of a test compound (e.g., this compound) for the estrogen receptor compared to estradiol.

Materials:

  • Rat uterine cytosol (source of estrogen receptors) or purified recombinant human ERα

  • [³H]-Estradiol (radiolabeled ligand)

  • Unlabeled estradiol (for standard curve)

  • Test compound (this compound)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Hydroxyapatite slurry or dextran-coated charcoal

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation of Receptor: Prepare rat uterine cytosol by homogenizing uteri from ovariectomized rats in assay buffer, followed by ultracentrifugation to obtain the cytosolic fraction containing the ER.

  • Competitive Binding Reaction: In a series of tubes, add a constant amount of ER preparation and a constant concentration of [³H]-estradiol.

  • Add increasing concentrations of unlabeled estradiol to a set of tubes to generate a standard competition curve.

  • To another set of tubes, add increasing concentrations of the test compound (this compound).

  • Include tubes with only ER and [³H]-estradiol (total binding) and tubes with ER, [³H]-estradiol, and a large excess of unlabeled estradiol (non-specific binding).

  • Incubation: Incubate all tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add hydroxyapatite slurry or dextran-coated charcoal to each tube to adsorb the unbound ligand. Centrifuge to pellet the adsorbent.

  • Quantification: Transfer the supernatant containing the receptor-bound [³H]-estradiol to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]-estradiol bound versus the log of the competitor concentration. Determine the IC₅₀ for both estradiol and the test compound. Calculate the Relative Binding Affinity (RBA) as: (IC₅₀ of estradiol / IC₅₀ of test compound) x 100.

Conclusion

Tamoxifen is a cornerstone of endocrine therapy for ER-positive breast cancer, with a well-defined mechanism of action centered on the competitive antagonism of the estrogen receptor. This compound, a natural product with a superficial structural resemblance to tamoxifen, has demonstrated antiproliferative activity in cancer cell lines. However, the current body of evidence suggests that its mechanism of action is distinct from that of tamoxifen and likely involves the modulation of other signaling pathways, such as NF-κB.

Crucially, there is currently no published experimental data demonstrating that this compound directly binds to the estrogen receptor. Therefore, while this compound and its derivatives may hold promise as novel therapeutic agents, their development should be guided by their demonstrated biological activities rather than an assumed similarity to tamoxifen's mechanism. Further research, including direct comparative studies and investigations into this compound's potential to bind the estrogen receptor, is warranted to fully elucidate its therapeutic potential and mechanism of action.

References

Validating the anti-cancer effects of Quebecol in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer effects of Quebecol, a polyphenol discovered in maple syrup, across various cancer cell lines. The information presented is based on available preclinical data and is intended to support further research and development of this promising natural compound.

Quantitative Analysis of Anti-Cancer Activity

The inhibitory effects of this compound on the proliferation of several human cancer cell lines have been evaluated. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Cell LineCancer TypeIC50 (µM) of this compoundReference
MCF-7Breast Adenocarcinoma104.2[1]
HeLaCervix Adenocarcinoma> 75[1]
SKOV-3Ovarian Carcinoma> 75[1]
HT-29Colon Carcinoma> 75*[1]

*Inhibition of proliferation was less than 80% at a concentration of 75 µM after 72 hours of treatment.[1]

Experimental Protocols

Detailed methodologies for key in vitro assays used to validate the anti-cancer effects of this compound are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Visualizing Experimental and Signaling Pathways

The following diagrams illustrate the experimental workflow for assessing the anti-cancer effects of this compound and its proposed mechanism of action.

G cluster_workflow Experimental Workflow for this compound Anti-Cancer Evaluation cluster_assays In Vitro Assays start Cancer Cell Lines (e.g., MCF-7, HeLa, HT-29) treatment Treatment with this compound (Varying Concentrations and Durations) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Experimental workflow for evaluating this compound's anti-cancer effects.

G cluster_pathway Proposed Anti-Cancer Signaling Pathway of this compound cluster_nfkb NF-κB Pathway cluster_cellular_effects Cellular Effects This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (active) in Nucleus NFkB->NFkB_nucleus translocates Proliferation Cell Proliferation NFkB_nucleus->Proliferation Promotes Apoptosis Apoptosis NFkB_nucleus->Apoptosis Inhibits Inflammation Inflammation NFkB_nucleus->Inflammation Promotes

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Mechanism of Action: An Overview

While the precise molecular mechanisms underlying the anti-cancer effects of this compound are still under investigation, current evidence suggests a multifactorial mode of action.

Inhibition of the NF-κB Signaling Pathway

Studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in macrophages.[2][3] The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, proliferation, and apoptosis, and its aberrant activation is a hallmark of many cancers. By inhibiting NF-κB, this compound may suppress tumor growth and promote cancer cell death.

Potential Modulation of other Pathways

As a polyphenol, this compound shares structural similarities with other natural compounds known to modulate various cancer-related signaling pathways. Although direct evidence is currently lacking for this compound, polyphenols have been reported to influence pathways such as the PI3K/Akt pathway, which is central to cell growth, proliferation, and survival.[4][5][6][7] Further research is warranted to explore the potential effects of this compound on these and other signaling cascades in cancer cells.

Structural Similarity to Tamoxifen

This compound exhibits some structural resemblance to tamoxifen, a well-known selective estrogen receptor modulator used in the treatment of hormone receptor-positive breast cancer.[1] This structural similarity raises the possibility that this compound might exert some of its anti-cancer effects through hormonal pathways, although this hypothesis requires experimental validation.

References

Efficacy of Quebecol derivatives compared to the parent compound

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological efficacy of Quebecol, a natural polyphenol discovered in maple syrup, and its synthetic derivatives. This analysis is supported by experimental data on their antiproliferative and anti-inflammatory activities.

Executive Summary

This compound, a phenolic compound formed during the processing of maple sap into syrup, has garnered scientific interest for its potential therapeutic properties. Researchers have synthesized a number of this compound derivatives to explore structure-activity relationships and enhance its biological effects. This guide summarizes the available data comparing the efficacy of these derivatives to the parent compound, this compound. The findings indicate that certain derivatives exhibit superior antiproliferative and anti-inflammatory activities, highlighting their potential for further investigation in drug discovery.

Antiproliferative Efficacy

The antiproliferative effects of this compound and its derivatives have been evaluated against various cancer cell lines. Notably, a study assessing their impact on the human breast adenocarcinoma cell line (MCF-7) revealed that several derivatives possess greater potency than this compound itself.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%, were determined for this compound and its analogues.

Another study investigating the antipsoriatic potential of this compound and two of its derivatives determined the concentration that inhibits 20% of cell growth (IC20). These results also demonstrated that a derivative can be more potent than the parent compound.[2][3][4]

Table 1: Comparison of Antiproliferative Activity of this compound and its Derivatives

CompoundTargetMetricValue (µM)Reference
This compound (Synthesized)MCF-7 cell lineIC50103.2[1]
This compound (Isolated)MCF-7 cell lineIC50104.2[1]
Derivative 8cMCF-7 cell lineIC5085.1[1]
Derivative 8dMCF-7 cell lineIC5078.7[1]
Derivative 8fMCF-7 cell lineIC5080.6[1]
This compound (CPD1)Psoriatic skin substitutesIC20400[2][3][4]
Derivative (CPD2)Psoriatic skin substitutesIC20150[2][3][4]
Derivative (CPD3)Psoriatic skin substitutesIC20350[2][3][4]

Anti-inflammatory Efficacy

This compound and its derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[5][6] This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antiproliferative Activity Assessment (Sulforhodamine B Assay)

The antiproliferative activity of this compound and its derivatives is commonly determined using the Sulforhodamine B (SRB) assay.[7][8][9][10][11] This colorimetric assay indirectly measures cell density by staining total cellular protein.

  • Cell Plating: Adherent cells (e.g., MCF-7) are seeded in 96-well plates at a predetermined optimal density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 72 hours).

  • Cell Fixation: After incubation, the cells are fixed with cold trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at a wavelength of 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Anti-inflammatory Activity Assessment

NF-κB Activation Assay (Luciferase Reporter Assay)

The effect of this compound and its derivatives on NF-κB activation can be quantified using a luciferase reporter assay.[12][13][14][15][16]

  • Cell Transfection: Cells (e.g., HEK293) are transiently or stably transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Treatment: The transfected cells are pre-treated with various concentrations of this compound or its derivatives for a specific duration.

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or TNF-α, to activate the NF-κB pathway.

  • Cell Lysis: After stimulation, the cells are lysed to release the luciferase enzyme.

  • Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. A decrease in luminescence in the presence of the compound indicates inhibition of NF-κB activation.

Cytokine Secretion Assay (ELISA)

The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in cell culture supernatants are measured by Enzyme-Linked Immunosorbent Assay (ELISA).[17][18][19][20][21]

  • Cell Culture and Treatment: Macrophages or other immune cells are cultured and treated with this compound or its derivatives, followed by stimulation with LPS.

  • Supernatant Collection: The cell culture supernatant is collected after a specified incubation period.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • The plate is blocked to prevent non-specific binding.

    • The collected cell culture supernatants and a series of standards are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Visualizations

G Experimental Workflow for Efficacy Comparison cluster_0 Antiproliferative Activity cluster_1 Anti-inflammatory Activity A Seed Cancer Cells B Treat with this compound/Derivatives A->B C Incubate (72h) B->C D SRB Assay C->D E Measure Absorbance D->E F Calculate IC50 E->F G Culture Macrophages H Treat with this compound/Derivatives G->H I Stimulate with LPS H->I J Collect Supernatant I->J K ELISA for Cytokines J->K L Measure Cytokine Levels K->L

Caption: Experimental workflow for comparing the efficacy of this compound and its derivatives.

G Simplified NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes This compound This compound & Derivatives This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound and its derivatives.

References

A Cross-Study Validation of Quebecol's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Quebecol, a phenolic compound originating from maple syrup, with other relevant alternatives. The information is compiled from multiple studies to offer a cross-validated perspective on its potential as a therapeutic agent. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Anti-inflammatory and Anticancer Potential of this compound

This compound has demonstrated notable anti-inflammatory and anticancer properties in various in vitro studies. Its anti-inflammatory effects are attributed to its ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages[1][2]. In the context of cancer, this compound has been shown to possess antiproliferative activity against several human cancer cell lines[3][4].

Comparative Analysis of Bioactivity

To contextualize the bioactivity of this compound, this guide compares its performance with established compounds, including the chemotherapy drug Tamoxifen and other well-known polyphenols like Resveratrol and Quercetin.

Antiproliferative Activity

Studies have compared the antiproliferative effects of this compound and its derivatives to Tamoxifen in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented in Table 1.

CompoundCell LineIC50 (µM)Citation
This compound MCF-7 (Breast Adenocarcinoma)104.2[3]
This compound Derivative 8cMCF-7 (Breast Adenocarcinoma)85.1[4]
This compound Derivative 8dMCF-7 (Breast Adenocarcinoma)78.7[4]
This compound Derivative 8fMCF-7 (Breast Adenocarcinoma)80.6[4]
Tamoxifen MCF-7 (Breast Adenocarcinoma)Data not available in cited studies

Note: While a direct IC50 for Tamoxifen was not provided in the comparative study, this compound's structural similarity to Tamoxifen prompted the investigation into its anticancer effects[3].

Anti-inflammatory Activity

While specific IC50 values for this compound's inhibition of IL-6 and TNF-α are not explicitly stated in the reviewed literature, its potent anti-inflammatory effects are well-documented[3][5]. For a comparative perspective, the known anti-inflammatory activities of Resveratrol and Quercetin are presented below.

CompoundActivityCitation
This compound Inhibits LPS-induced NF-κB activation and secretion of IL-6 and TNF-α.[3][5]
Resveratrol Inhibits LPS-induced TNF-α and IL-6 production in macrophages.[6][7]
Quercetin Significantly inhibits the production of IL-6 and TNF-α in LPS-stimulated macrophages.[8][9]

Regulation of Matrix Metalloproteinases (MMPs) and Osteoblast Mineralization

This compound has also been shown to play a role in tissue remodeling and bone formation. It can inhibit the secretion and activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of the extracellular matrix, and promote the mineralization activity of osteoblasts, the cells responsible for bone formation[2][10].

ActivityConcentrationInhibition/StimulationCitation
Inhibition of MMP-8 secretion250 µM50.9%[11]
Inhibition of MMP-9 secretion250 µM34.8%[11]
Inhibition of MMP-9 activity250 µM42%[10]
Inhibition of MMP-9 activity500 µM92.6%[10]
Stimulation of Osteoblast Mineralization100 µg/mL (234 µM)2.4-fold increase[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

NF-kappaB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_complex p65/p50/IκBα (Inactive) IκBα->NFκB_complex Degrades from p65 p65 p50 p50 p65_p50_active p65/p50 (Active) NFκB_complex->p65_p50_active Translocates to Nucleus This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_active->DNA Binds to Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Promotes Transcription

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Osteoblast Mineralization and MMP Regulation cluster_Quebecol_Effect This compound's Influence cluster_Osteoblast Osteoblast Activity cluster_Macrophage Macrophage Activity This compound This compound Mineralization Mineralization This compound->Mineralization Promotes MMPs MMP-8, MMP-9 Secretion This compound->MMPs Inhibits Osteoblasts Osteoblasts Osteoblasts->Mineralization BoneFormation Bone Formation Mineralization->BoneFormation Macrophages LPS-stimulated Macrophages Macrophages->MMPs ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation

Caption: this compound's Dual Role in Bone Metabolism.

Antiproliferative Assay Workflow cluster_Cell_Culture Cell Culture cluster_Treatment Treatment cluster_Assay MTT Assay cluster_Analysis Data Analysis CancerCells Cancer Cell Lines (e.g., MCF-7) Compound This compound / Derivatives / Tamoxifen CancerCells->Compound Treat with MTT Add MTT Reagent Compound->MTT Formazan Formation of Formazan Crystals MTT->Formazan Solubilization Solubilize Crystals Formazan->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50 Calculate IC50 Absorbance->IC50

Caption: Workflow for Determining Antiproliferative Activity.

Experimental Protocols

Antiproliferative Activity (MTT Assay)

The antiproliferative activity of this compound and its analogs is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, SK-OV-3, HT-29, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, its derivatives, or a control compound (like Tamoxifen) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity (LPS-stimulated Macrophage Assay)

The anti-inflammatory properties of this compound are assessed by measuring its ability to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

  • Macrophage Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Pre-treatment: The cells are pre-treated with various concentrations of this compound for a short period.

  • LPS Stimulation: The macrophages are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After a specific incubation time, the cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • NF-κB Activation Analysis: To determine the effect on the signaling pathway, cell lysates can be analyzed by Western blot to measure the phosphorylation of key proteins in the NF-κB pathway (e.g., IKK, IκBα) or by immunofluorescence to observe the nuclear translocation of the p65 subunit of NF-κB.

Matrix Metalloproteinase (MMP) Activity Assay (Zymography)

The effect of this compound on MMP activity can be determined using gelatin zymography.

  • Sample Preparation: Cell culture supernatants containing secreted MMPs are collected.

  • Electrophoresis: The samples are run on a polyacrylamide gel containing gelatin under non-reducing conditions.

  • Enzyme Renaturation: The gel is then washed in a buffer containing a non-ionic detergent to remove SDS and allow the MMPs to renature.

  • Incubation: The gel is incubated in a developing buffer that allows the renatured MMPs to digest the gelatin in the gel.

  • Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin. Areas of MMP activity will appear as clear bands against a blue background.

  • Quantification: The intensity of the clear bands can be quantified using densitometry.

Osteoblast Mineralization Assay

The ability of this compound to promote bone formation is evaluated by assessing the mineralization of osteoblast cultures.

  • Osteoblast Culture: Osteoblast-like cells (e.g., MC3T3-E1) are cultured in a medium that supports their differentiation and mineralization.

  • Compound Treatment: The cells are treated with various concentrations of this compound over a period of several days or weeks.

  • Alizarin Red Staining: After the treatment period, the cells are fixed and stained with Alizarin Red S, which specifically binds to calcium deposits, staining them a bright red color.

  • Quantification: The stained mineralized nodules can be visualized by microscopy. For quantitative analysis, the stain can be extracted and its absorbance measured spectrophotometrically.

References

A Comparative Analysis of Quebecol and Other Maple Syrup Polyphenols for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maple syrup, a natural sweetener produced from the sap of maple trees, is a rich source of various polyphenolic compounds.[1] Among these, Quebecol, a polyphenol uniquely formed during the heating process of maple sap into syrup, has garnered significant scientific interest.[2][3] This guide provides a comparative study of this compound and other notable polyphenols found in maple syrup, such as gallic acid, catechin, and vanillic acid. The focus is on their potential therapeutic applications, specifically their antioxidant, anti-inflammatory, and anti-cancer properties, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Chemical Structures

A foundational understanding of the chemical structures of these polyphenols is crucial for apprehending their biological activities.

CompoundChemical FormulaMolar MassStructure
This compound C₂₄H₂₆O₇426.46 g/mol [Image of this compound structure]
Gallic Acid C₇H₆O₅170.12 g/mol [Image of Gallic Acid structure]
Catechin C₁₅H₁₄O₆290.27 g/mol [Image of Catechin structure]
Vanillic Acid C₈H₈O₄168.15 g/mol [Image of Vanillic Acid structure]

Comparative Biological Activities

This section summarizes the available quantitative data on the antioxidant, anti-inflammatory, and anti-cancer activities of this compound and other selected maple syrup polyphenols.

Antioxidant Activity

The antioxidant capacity of polyphenols is a key indicator of their potential to mitigate oxidative stress-related diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate this activity, with lower IC₅₀ values indicating higher antioxidant potential.

CompoundDPPH Radical Scavenging Activity (IC₅₀)Reference
This compound 63.05 µM[2]
Gallic Acid ~5 µM (estimated from graphical data)[4]
Catechin ~10 µM (estimated from graphical data)[4]
Vanillic Acid > 100 µM[4]
Quercetin (Positive Control) 29.55 µM[2]

Note: Data for Gallic Acid and Catechin are estimated from graphical representations in the cited literature and should be considered approximate. Direct comparative studies using identical assay conditions are limited.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. The ability of polyphenols to inhibit inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, is a significant area of research.

CompoundAnti-inflammatory EffectKey FindingsReference
This compound Inhibition of NF-κB activation and pro-inflammatory cytokine secretion.This compound has been shown to have an anti-inflammatory effect on LPS-induced NF-κB activation and inhibits the secretion of IL-6 and TNF-α.[3][5][3][5]
Gallic Acid Inhibition of NF-κB pathway.Studies on various extracts rich in gallic acid have demonstrated inhibition of TNF-alpha mediated NF-κB activation.[1][1]
Catechin Inhibition of NF-κB-mediated transcriptional activation.Epigallocatechin gallate (EGCG), a major catechin, has been found to inhibit NF-κB-p65 transcriptional activity.[6][6]
Anti-cancer Activity

The cytotoxic effects of these compounds on cancer cell lines are evaluated to determine their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineAnti-cancer Effect (IC₅₀)Reference
This compound MCF-7 (Breast Cancer)104.2 µM[7]
This compound Derivative (8c) MCF-7 (Breast Cancer)85.1 µM[7]
This compound Derivative (8d) MCF- seventy (Breast Cancer)78.7 µM[7]
This compound Derivative (8f) MCF-7 (Breast Cancer)80.6 µM[7]
Gallic Acid HCT-116 (Colon Cancer)Among the most active compounds in a maple syrup extract. Specific IC₅₀ not provided.[2][8]
Catechol HCT-116 (Colon Cancer)Among the most active compounds in a maple syrup extract. Specific IC₅₀ not provided.[2][8]

Note: The data presented is from different studies and cell lines, which makes direct comparison challenging. The study on colon cancer cells suggests that while this compound has demonstrated activity, other polyphenols like gallic acid and catechol may also be significant contributors to the anti-cancer properties of maple syrup extracts.

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental procedures is essential for understanding the mechanisms of action and the methodologies used to evaluate these compounds.

This compound's Inhibition of the NF-κB Signaling Pathway

The diagram below illustrates the putative mechanism by which this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters IkB_p p-IκBα IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active released This compound This compound This compound->IKK inhibits Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to promoter regions Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines induces transcription MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_compounds Add varying concentrations of polyphenols seed_cells->add_compounds incubate1 Incubate for 24-72 hours add_compounds->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours (Formazan formation) add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO, SDS) incubate2->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 values read_absorbance->analyze end End analyze->end NFkB_Luciferase_Workflow start Start transfect Transfect cells with NF-κB luciferase reporter plasmid start->transfect seed_cells Seed transfected cells in a 96-well plate transfect->seed_cells pretreat Pre-treat cells with polyphenols seed_cells->pretreat stimulate Stimulate cells with LPS or TNF-α pretreat->stimulate lyse Lyse cells stimulate->lyse add_substrate Add luciferase substrate lyse->add_substrate read_luminescence Read luminescence add_substrate->read_luminescence analyze Analyze data and determine inhibition of NF-κB activity read_luminescence->analyze end End analyze->end

References

A Head-to-Head Comparison of Quebecol and Quercetin's Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural compounds with therapeutic potential, the antioxidant capacities of Quebecol and quercetin present a compelling area of study. This guide provides a detailed, head-to-head comparison of their performance in various antioxidant assays, supported by experimental data and an examination of their underlying molecular mechanisms.

Quantitative Antioxidant Capacity: A Comparative Analysis

The antioxidant activities of this compound and quercetin have been evaluated using various in vitro assays. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant potency.

Antioxidant AssayThis compoundQuercetinComparison Notes
DPPH Radical Scavenging Activity IC50: 63.05 µM[1]IC50: 29.55 µM[1]In a direct comparative study, quercetin demonstrated approximately twofold higher potency in scavenging the DPPH radical than this compound.
IC50: 34.66 µM (14.78 µg/mL)[2]-An independent study reports a different IC50 for this compound. Variations in experimental conditions can account for such differences.
ABTS Radical Scavenging Activity IC50: 12.62 µM (5.38 µg/mL)[2]IC50: 1.89 ± 0.33 µg/mL (~6.26 µM)Direct comparative data is lacking. However, based on available independent studies, both compounds exhibit potent scavenging of the ABTS radical, with potentially similar efficacy.
Oxygen Radical Absorbance Capacity (ORAC) 3.2 ± 0.4 µmol TE/µmol[1]~4.5-7.0 µmol TE/µmolNo direct comparative study is available. This compound demonstrates significant oxygen radical absorbance capacity. Published values for quercetin vary but generally indicate high potency.
Ferric Reducing Antioxidant Power (FRAP) Data not availableData available (varies across studies)No data was found for the FRAP activity of pure this compound, limiting a direct comparison. Quercetin is known to be a potent reducing agent in this assay.
Cellular Antioxidant Activity (CAA) Data not availableData available (e.g., EC50 in HepG2 cells)No data was found for the cellular antioxidant activity of pure this compound. Quercetin has been shown to exhibit antioxidant effects in cell-based assays.

Note: IC50 values for this compound in µg/mL were converted to µM using its molecular weight of 426.46 g/mol . Quercetin's molecular weight is 302.24 g/mol .

Unraveling the Mechanisms: A Look at Signaling Pathways

The antioxidant effects of this compound and quercetin are not solely due to direct radical scavenging but also involve the modulation of intricate cellular signaling pathways that regulate endogenous antioxidant defenses.

Quercetin: A Well-Established Nrf2 Activator

Quercetin is a well-documented activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). This mechanism provides a robust and lasting cellular defense against oxidative damage.

Furthermore, quercetin has been shown to influence other key signaling pathways involved in the cellular stress response, such as:

  • NF-κB Pathway: Quercetin can inhibit the pro-inflammatory NF-κB pathway, which is often activated by oxidative stress and contributes to a vicious cycle of inflammation and reactive oxygen species (ROS) production.

  • MAPK Pathways: It can modulate the activity of mitogen-activated protein kinases (MAPKs), such as ERK, JNK, and p38, which are involved in cellular proliferation, differentiation, and apoptosis in response to oxidative stress.

This compound: An Emerging Player with Anti-inflammatory Focus

The current body of research on this compound's mechanism of action primarily highlights its anti-inflammatory properties through the inhibition of the NF-κB pathway [2][3][4]. By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines and enzymes that contribute to oxidative stress.

While the link between NF-κB inhibition and reduced oxidative stress is well-established, there is currently a lack of direct evidence demonstrating this compound's ability to activate the Nrf2 pathway. This represents a key knowledge gap and a potential area for future research to fully elucidate its antioxidant mechanism.

Visualizing the Pathways and Processes

To better understand the experimental workflows and the signaling pathways discussed, the following diagrams are provided in Graphviz DOT language.

G cluster_DPPH DPPH Radical Scavenging Assay DPPH_Radical DPPH• (Purple) Reduced_DPPH DPPH-H (Yellow/Colorless) DPPH_Radical->Reduced_DPPH Antioxidant Antioxidant (this compound or Quercetin) Antioxidant->DPPH_Radical Donates H• Spectrophotometer Measure Absorbance at ~517 nm Reduced_DPPH->Spectrophotometer Quantify Color Change G cluster_ABTS ABTS Radical Cation Decolorization Assay ABTS ABTS ABTS_Radical ABTS•+ (Blue-Green) ABTS->ABTS_Radical Oxidizing_Agent Oxidizing Agent (e.g., Potassium Persulfate) Oxidizing_Agent->ABTS_Radical Oxidation Reduced_ABTS ABTS (Colorless) ABTS_Radical->Reduced_ABTS Antioxidant Antioxidant (this compound or Quercetin) Antioxidant->ABTS_Radical Donates e- Spectrophotometer Measure Absorbance at ~734 nm Reduced_ABTS->Spectrophotometer Quantify Decolorization G cluster_Quercetin_Pathway Quercetin's Antioxidant Signaling cluster_nucleus_content Oxidative_Stress Oxidative Stress (ROS) Nrf2 Nrf2 Oxidative_Stress->Nrf2 Activates Quercetin Quercetin Quercetin->Nrf2 Promotes Dissociation NFkB NF-κB Quercetin->NFkB Inhibits Keap1 Keap1 Nrf2->Keap1 Bound by Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) ARE->Antioxidant_Enzymes Upregulates Inflammation Inflammation NFkB->Inflammation Promotes Nrf2_nuc->ARE Binds G cluster_Quebecol_Pathway This compound's Known Anti-inflammatory Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation This compound This compound This compound->NFkB_Activation Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_Activation->Proinflammatory_Cytokines Upregulates Oxidative_Stress Oxidative Stress Proinflammatory_Cytokines->Oxidative_Stress Contributes to

References

Quebecol's Efficacy in Inhibiting Cytokine Secretion: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available in-vitro experimental data validates the inhibitory effect of Quebecol, a phenolic compound originating from maple syrup, on the secretion of pro-inflammatory cytokines. This guide provides a comparative analysis of this compound's performance against established anti-inflammatory agents, Dexamethasone and Parthenolide, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is supported by detailed experimental protocols and visual representations of the underlying signaling pathways.

Quantitative Comparison of Inhibitory Effects

This compound has demonstrated a significant capacity to inhibit the secretion of key pro-inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.[1] The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: Inhibition of IL-6 Secretion

CompoundCell LineStimulantIC50% Inhibition (Concentration)Source(s)
This compound MacrophagesLPSNot Reported84.3% (at highest non-cytotoxic concentration)[1]
Dexamethasone RAW 264.7LPSNot ReportedDose-dependent inhibition (10% at 10⁻⁹ M to 90% at 10⁻⁶ M)[2]
Parthenolide BV-2 MicrogliaLPSNot Reported29% (200 nM), 45% (1 µM), 98% (5 µM)[3][4]
Parthenolide THP-1LPS2.620 µMDose-dependent[5][6]

Table 2: Inhibition of TNF-α Secretion

CompoundCell LineStimulantIC50% Inhibition (Concentration)Source(s)
This compound MacrophagesLPSNot Reported60% (at highest non-cytotoxic concentration)[1]
Dexamethasone RAW 264.7LPSNot ReportedSignificant dose-dependent inhibition[7][8]
Parthenolide BV-2 MicrogliaLPSNot Reported54% (5 µM)[3][4]
Parthenolide THP-1LPS1.091 µMDose-dependent[5][6]

Note on Cytotoxicity: It is crucial to consider the cytotoxic profile of these compounds. For this compound, the concentration that inhibits 20% of cell growth (IC20) was determined to be 400 µM, with a cell viability of 97% at this concentration.[9]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of the inflammatory response, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for IL-6 and TNF-α.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p50/p65) IkappaB->NFkappaB_inactive Releases NFkappaB_active NF-κB (p50/p65) NFkappaB_inactive->NFkappaB_active Activation DNA DNA (κB sites) NFkappaB_active->DNA Translocates & Binds This compound This compound This compound->IKK Inhibits Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Transcription->Cytokines

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

The following provides a generalized protocol for validating the inhibitory effect of a compound on cytokine secretion in LPS-stimulated macrophages.

Cell Culture and Stimulation
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.[10]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.[10]

  • Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[11]

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) or a vehicle control for 1 hour.

  • Stimulation: Following pre-treatment, stimulate the cells with Lipopolysaccharide (LPS) at a concentration of 100-200 ng/mL to induce an inflammatory response.[12]

Cytokine Quantification using ELISA
  • Supernatant Collection: After a 24-hour incubation period with LPS, collect the cell culture supernatant.

  • ELISA: Quantify the concentrations of IL-6 and TNF-α in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[13][14][15]

  • Data Analysis: Determine the percentage of inhibition of cytokine secretion for each concentration of the test compound relative to the LPS-stimulated control. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine secretion.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture Culture RAW 264.7 Macrophages seed Seed cells in 96-well plate culture->seed pretreat Pre-treat with this compound / Controls seed->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant 24h incubation elisa Quantify Cytokines (ELISA) supernatant->elisa data Analyze Data (% Inhibition, IC50) elisa->data

Caption: Experimental workflow for cytokine inhibition assay.

Conclusion

The available data strongly supports the anti-inflammatory potential of this compound through its effective inhibition of IL-6 and TNF-α secretion via the NF-κB signaling pathway. While direct comparative studies with standardized methodologies are still needed to definitively rank its potency against other inhibitors like Dexamethasone and Parthenolide, this compound presents a promising natural compound for further investigation in the development of novel anti-inflammatory therapeutics. Its favorable cytotoxicity profile at effective concentrations further enhances its potential as a lead compound. Researchers are encouraged to utilize the provided experimental framework to conduct further comparative studies and elucidate the full therapeutic potential of this compound.

References

Quebecol's Anti-Inflammatory Mechanism: A Comparative Analysis with Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparative analysis of the anti-inflammatory mechanism of Quebecol, a polyphenolic compound discovered in maple syrup, benchmarked against well-known anti-inflammatory drugs. This guide provides a detailed examination of this compound's mode of action and presents its performance alongside established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, supported by experimental data.

This compound has demonstrated notable anti-inflammatory properties by primarily targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This mechanism contrasts with the well-established pathways of NSAIDs, such as ibuprofen, which inhibit cyclooxygenase (COX) enzymes, and corticosteroids, like dexamethasone, which function through the activation of the glucocorticoid receptor.

Comparative Efficacy of Anti-Inflammatory Agents

To facilitate a clear comparison, the following table summarizes the available quantitative data on the inhibitory effects of this compound, Ibuprofen, and Dexamethasone on key inflammatory markers. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources, which may involve different experimental conditions.

CompoundTargetCell LineIC50 / Inhibition
This compound NF-κB activationHuman macrophagesSignificant inhibitory effect at 100 µM
IL-6 secretionHuman macrophagesSignificant inhibition at highest non-cytotoxic concentration
TNF-α secretionHuman macrophagesSignificant inhibition at highest non-cytotoxic concentration
MMP-8 secretionLPS-stimulated macrophages50.9% inhibition at 250 µM
MMP-9 secretionLPS-stimulated macrophages34.8% inhibition at 250 µM
Ibuprofen COX-2-Varies by assay
IL-6 productionRAW 264.7 macrophagesDose-dependent reduction
TNF-α production--
Dexamethasone NF-κB activationA549 cellsIC50 = 0.5 x 10⁻⁹ M[2]
IL-1β secretionTHP-1 cellsIC50 = 7 nM[3]
IL-6 secretion-IC50 = 18.9 µM[4]
TNF-α secretionTHP-1 cells-
MCP-1 secretionTHP-1 cellsIC50 = 3 nM[3]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by this compound, NSAIDs, and Corticosteroids.

Quebecol_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates This compound This compound This compound->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (IL-6, TNF-α) Cytokines IL-6, TNF-α (Inflammation) Pro_inflammatory_Genes->Cytokines

This compound's inhibitory action on the NF-κB signaling pathway.

NSAID_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 GI_Protection_Platelets GI Protection, Platelet Aggregation COX1->GI_Protection_Platelets Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX2->Prostaglandins_Thromboxanes NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain

Mechanism of action of NSAIDs via COX-1 and COX-2 inhibition.

Corticosteroid_Pathway cluster_cytoplasm cluster_nucleus Gene Regulation Corticosteroid Corticosteroids (e.g., Dexamethasone) GR Glucocorticoid Receptor (GR) Corticosteroid->GR HSP HSP90 GR->HSP Nucleus Nucleus GR->Nucleus translocates Pro_inflammatory_Transcription_Factors Pro-inflammatory Transcription Factors (NF-κB, AP-1) GR->Pro_inflammatory_Transcription_Factors inhibits GRE Glucocorticoid Response Elements (GRE) Anti_inflammatory_Genes Anti-inflammatory Gene Transcription (Annexin-1, IκBα) GRE->Anti_inflammatory_Genes Inflammation Reduced Inflammation Anti_inflammatory_Genes->Inflammation

Corticosteroids' mechanism via glucocorticoid receptor activation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this analysis are provided below to ensure reproducibility and facilitate further research.

LPS-Induced NF-κB Activation Assay in Macrophages (Luciferase Reporter Assay)

This protocol outlines the measurement of NF-κB activation in response to Lipopolysaccharide (LPS) stimulation in macrophage cell lines (e.g., RAW 264.7 or THP-1) using a luciferase reporter system.

1. Cell Culture and Transfection:

  • Culture macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

  • Transfect cells with a luciferase reporter plasmid containing NF-κB response elements using a suitable transfection reagent according to the manufacturer's instructions. A control plasmid (e.g., Renilla luciferase) should be co-transfected for normalization.

  • Allow cells to recover for 24 hours post-transfection.

2. Compound Treatment and LPS Stimulation:

  • Pre-treat the cells with varying concentrations of this compound, Ibuprofen, or Dexamethasone for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 6-8 hours to induce NF-κB activation.

3. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the LPS-stimulated control.

Measurement of IL-6 and TNF-α Secretion by ELISA

This protocol describes the quantification of pro-inflammatory cytokines IL-6 and TNF-α secreted by macrophages into the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

1. Cell Culture and Treatment:

  • Seed macrophage cells (e.g., RAW 264.7 or primary human macrophages) in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound, Ibuprofen, or Dexamethasone for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

2. Sample Collection:

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Store the supernatants at -80°C until analysis.

3. ELISA Procedure:

  • Coat a 96-well ELISA plate with a capture antibody specific for either IL-6 or TNF-α overnight at 4°C.

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Add the collected cell culture supernatants and a series of known standards to the plate and incubate for 2 hours at room temperature.

  • Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.

  • Wash the plate and add a substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of IL-6 or TNF-α in the samples by comparing their absorbance to the standard curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the anti-inflammatory effects of a test compound.

Experimental_Workflow Start Start: Cell Culture (Macrophages) Pre_treatment Pre-treatment with Test Compound (this compound, etc.) Start->Pre_treatment Stimulation Stimulation with LPS Pre_treatment->Stimulation Endpoint_Analysis Endpoint Analysis Stimulation->Endpoint_Analysis NFkB_Assay NF-κB Activation Assay (Luciferase) Endpoint_Analysis->NFkB_Assay Mechanism Cytokine_Assay Cytokine Secretion Assay (ELISA for IL-6, TNF-α) Endpoint_Analysis->Cytokine_Assay Effect Data_Analysis Data Analysis and IC50 Determination NFkB_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Conclusion Conclusion: Comparative Efficacy Data_Analysis->Conclusion

General workflow for in vitro anti-inflammatory compound testing.

This guide provides a foundational comparative analysis based on currently available data. Further head-to-head studies are warranted to provide a more direct and definitive comparison of the anti-inflammatory potency of this compound against established drugs.

References

Safety Operating Guide

Proper Disposal of Quebecol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quebecol, a phenolic compound discovered in maple syrup, is a subject of growing interest in scientific research.[1][2] While not typically available as a commercial product, its isolation and study in laboratory settings necessitate clear protocols for its safe handling and disposal. As this compound is a polyphenolic compound, its disposal should follow established guidelines for phenolic and natural product extract waste.[2] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Core Principles of Chemical Waste Management

Before detailing the specific procedures for this compound, it is crucial to adhere to the fundamental principles of laboratory waste management. These practices are designed to minimize waste generation and ensure that any waste produced is handled in a safe and environmentally responsible manner.

Waste Minimization:

  • Order only the necessary quantities of solvents and reagents for your experiments.

  • Design experiments to use the smallest possible scale to achieve the desired results.[3]

  • Maintain a current inventory of all chemicals to avoid unnecessary purchases.[3][4]

  • Share excess chemicals with other research groups when possible.[3]

Proper Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[3][5]

  • Keep waste containers securely closed except when adding waste.[3][4][6]

  • Store chemical waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[3][4][6]

  • Ensure that incompatible wastes are stored separately to prevent dangerous reactions.[6] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[6]

This compound Disposal Procedures

The appropriate disposal method for this compound depends on the form in which it is being discarded (e.g., solid, in solution, or as a component of a natural product extract).

1. Solid this compound Waste

Pure, solid this compound, or materials significantly contaminated with it, should be treated as hazardous chemical waste.

  • Step 1: Containerization. Place solid this compound waste in a clearly labeled, puncture-resistant container with a secure lid.

  • Step 2: Labeling. Label the container with "Hazardous Waste," "Solid Phenolic Waste," and list "this compound."

  • Step 3: Storage. Store the container in your laboratory's designated SAA.

  • Step 4: Disposal. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[4]

2. This compound in Solution

This compound is often handled in solutions, typically with organic solvents or aqueous buffers. The disposal of these solutions must account for all components.

  • Aqueous Solutions:

    • Step 1: pH Neutralization. If the solution is acidic or basic, it may need to be neutralized to a pH between 5.0 and 12.5 before disposal.[6] This should only be done if you are certain that the neutralization reaction will not produce hazardous byproducts.

    • Step 2: Collection. Collect the neutralized aqueous solution in a dedicated, leak-proof container.

    • Step 3: Labeling. Label the container "Hazardous Waste," "Aqueous Phenolic Waste," and list all chemical components, including this compound and the buffer salts.

    • Step 4: Disposal. Transfer the container to the SAA for EHS pickup. Do not pour this compound solutions down the drain.[5]

  • Organic Solvent Solutions:

    • Step 1: Segregation. If possible, separate halogenated from non-halogenated solvent waste.[7]

    • Step 2: Collection. Collect the this compound-solvent mixture in a designated, solvent-safe container.

    • Step 3: Labeling. Label the container "Hazardous Waste," "Flammable Liquid Waste" (if applicable), and list all contents, including this compound and the specific solvent(s).

    • Step 4: Storage and Disposal. Store in the SAA, away from sources of ignition, and arrange for EHS pickup.

3. Contaminated Labware and Personal Protective Equipment (PPE)

Items such as pipette tips, gloves, and empty tubes that have come into contact with this compound are considered contaminated waste.

  • Step 1: Collection. Place all contaminated disposable items in a sealed, puncture-proof container.[5] This prevents the release of any residual this compound.

  • Step 2: Labeling. Label the container "Hazardous Waste," "Solid Phenolic Waste," and note that it contains this compound-contaminated materials.

  • Step 3: Disposal. This waste should be disposed of as hazardous chemical waste through your institution's EHS department.[8]

Summary of Disposal Procedures

Waste TypeContainerLabelingDisposal Method
Solid this compound Puncture-resistant, sealed container"Hazardous Waste," "Solid Phenolic Waste," "this compound"EHS Pickup
Aqueous this compound Solution Leak-proof, sealed container"Hazardous Waste," "Aqueous Phenolic Waste," list all componentsEHS Pickup
Organic this compound Solution Solvent-safe, sealed container"Hazardous Waste," "Flammable Liquid Waste" (if applicable), list all componentsEHS Pickup
Contaminated Labware/PPE Puncture-proof, sealed container"Hazardous Waste," "Solid Phenolic Waste," "this compound-contaminated"EHS Pickup

Experimental Workflow for Waste Segregation

To ensure proper disposal, a systematic approach to waste segregation at the point of generation is essential. The following diagram illustrates a logical workflow for managing this compound waste in the laboratory.

Quebecol_Waste_Workflow Quebecol_Experiment This compound Experiment Waste_Generation Waste Generation Quebecol_Experiment->Waste_Generation Waste_Segregation Waste Segregation Point Waste_Generation->Waste_Segregation Solid_Waste Solid Waste (this compound, Contaminated PPE) Waste_Segregation->Solid_Waste Solid Aqueous_Waste Aqueous Solution Waste_Segregation->Aqueous_Waste Aqueous Organic_Waste Organic Solution Waste_Segregation->Organic_Waste Organic Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Aqueous_Container Labeled Aqueous Waste Container Aqueous_Waste->Aqueous_Container Organic_Container Labeled Organic Waste Container Organic_Waste->Organic_Container SAA Satellite Accumulation Area Solid_Container->SAA Aqueous_Container->SAA Organic_Container->SAA EHS_Pickup EHS Pickup SAA->EHS_Pickup

Caption: Workflow for the segregation and disposal of this compound waste.

Safety First

When handling this compound and its waste, always wear appropriate personal protective equipment (PPE), including:

  • Safety glasses or goggles

  • A lab coat

  • Chemical-resistant gloves

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling solutions containing volatile organic solvents.[5][8] In case of a spill, absorb the material with an inert absorbent, place it in a sealed container, and dispose of it as hazardous waste.[9] For large spills, evacuate the area and contact your institution's EHS department immediately.[9]

References

Safeguarding Your Research: A Guide to Handling Quebecol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Quebecol, a polyphenolic compound isolated from maple syrup. By offering clear procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.

Personal Protective Equipment (PPE) for this compound

While a specific Safety Data Sheet (SDS) for this compound is not currently available, its classification as a polyphenolic compound necessitates handling procedures similar to those for other phenols. The following table summarizes the recommended PPE to ensure your safety.

Protection Type Recommended Equipment Reasoning & Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.Protects against accidental splashes of this compound solutions, which could cause eye irritation.
Skin and Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes. For situations with a higher risk of splashing, a chemically resistant apron (e.g., made of neoprene or butyl rubber) should be worn over the lab coat.Prevents skin contact with this compound. Phenolic compounds can be absorbed through the skin and may cause irritation.
Hand Protection Based on handling phenols, nitrile gloves are generally not recommended for prolonged contact. For direct handling, especially of concentrated solutions, butyl rubber or neoprene gloves offer better resistance.[1] For incidental contact, double-gloving with thicker nitrile gloves may be acceptable, but gloves should be changed immediately upon contamination.Provides a barrier against skin absorption and irritation. The choice of glove material is critical for handling phenolic compounds.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.Proper ventilation is the primary engineering control to minimize inhalation exposure.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

The following is a detailed methodology for a key experiment involving this compound, adapted from studies on its anti-inflammatory properties.[1][2][3]

Objective: To determine the effect of this compound on the lipopolysaccharide (LPS)-induced inflammatory response in macrophage cells.

Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • Assay kits for measuring inflammatory markers (e.g., ELISA kits for TNF-α, IL-6)

  • Sterile cell culture plates, flasks, and other consumables

Procedure:

  • Cell Culture: Culture macrophage cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the macrophages into 24-well plates at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Prepare various concentrations of this compound in the cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate the cells for a specified period (e.g., 2 hours).

  • LPS Stimulation: After the pre-treatment with this compound, add LPS to the wells to a final concentration known to induce an inflammatory response (e.g., 1 µg/mL). Include control groups with no this compound and no LPS.

  • Incubation: Incubate the plates for a further period (e.g., 24 hours) to allow for the inflammatory response to develop.

  • Sample Collection: Collect the cell culture supernatants from each well.

  • Analysis: Use ELISA kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the collected supernatants.

  • Data Analysis: Analyze the data to determine if this compound treatment reduced the production of inflammatory markers in a dose-dependent manner.

Operational Workflow for Handling this compound

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Prepare Chemical Fume Hood prep_ppe->prep_hood prep_weigh 3. Weigh this compound prep_hood->prep_weigh prep_dissolve 4. Dissolve in Solvent prep_weigh->prep_dissolve exp_treat 5. Treat Cells with this compound Solution prep_dissolve->exp_treat exp_incubate 6. Incubate as per Protocol exp_treat->exp_incubate exp_data 7. Collect Data exp_incubate->exp_data disp_collect 8. Collect Liquid Phenolic Waste exp_data->disp_collect disp_solid 9. Collect Contaminated Solid Waste exp_data->disp_solid disp_label 10. Label Waste Containers disp_collect->disp_label disp_solid->disp_label disp_store 11. Store in Designated Area disp_label->disp_store disp_pickup 12. Arrange for Hazardous Waste Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. As this compound is a phenolic compound, its waste should be treated as hazardous.

Liquid Waste:

  • All aqueous and organic solutions containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Do not dispose of this compound-containing solutions down the sink.

  • The waste container should be kept closed when not in use and stored in a secondary containment bin.

Solid Waste:

  • Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Do not dispose of solid waste contaminated with this compound in the regular trash.

Container Disposal:

  • Empty containers that held pure this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

  • After rinsing, the defaced or removed label on the container can be disposed of according to institutional guidelines for clean glassware or plastic.

Final Disposal:

  • All hazardous waste must be disposed of through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.